molecular formula C20H16N4O4S B3275065 Disperse Yellow 114 CAS No. 61968-66-9

Disperse Yellow 114

Cat. No.: B3275065
CAS No.: 61968-66-9
M. Wt: 408.4 g/mol
InChI Key: ZRHDHYFKPNAIKY-UHFFFAOYSA-N
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Description

Disperse Yellow 114, with CAS numbers 61968-66-9 and 59312-61-7, is a high-performance single azo disperse dye classified as C.I. 128455 . Its molecular structure is based on a 1,2-dihydropyridipe-3-carbonitrile coupling component, which contributes to its valuable properties in textile research . This dye is prized for its bright greenish-yellow hue and is primarily applied to synthetic fibers like polyester and acetate through high-temperature high-pressure or thermosol dyeing methods . It demonstrates excellent compatibility and leveling properties on these substrates . A key research advantage of this compound is its excellent fastness to washing, which is attributed to its specific molecular configuration that favors the hydrazone tautomeric form in the solid state, as confirmed by X-ray crystallography studies . This structural characteristic enhances the dye's stability and performance. Its application profile is robust; it performs well in an acidic pH range of 3 to 7 and exhibits good stability in the presence of calcium and magnesium ions, though its shade can be affected by iron and copper ions . The dye is suitable for direct printing on acetate fiber and polyester fabrics and is not recommended for discharge printing . Commercially, it is available under various brand names such as Disperse Yellow 6GFS, Dianix Yellow 6GSL, and Samaron Yellow 6GSL . This product is intended for laboratory research and development use only. It is not intended for personal, household, or commercial use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[3-(benzenesulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-13-17(12-21)19(25)24(2)20(26)18(13)23-22-14-7-6-10-16(11-14)29(27,28)15-8-4-3-5-9-15/h3-11,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDHYFKPNAIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901111295
Record name 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61968-66-9
Record name 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61968-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarbonitrile, 1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]
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Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for the monoazo dye, C.I. Disperse Yellow 114. It also touches upon its noted biological activity, offering valuable data for professionals in research and development.

Chemical Identity and Structure

This compound is a synthetic organic compound classified as a single azo dye.[1][2] It is primarily used in the textile industry for dyeing synthetic fibers, particularly polyester, due to its bright yellow hue and good fastness properties.[2][3] The definitive chemical identity is established by its IUPAC name and CAS registry number.

The chemical structure of this compound is characterized by a phenylsulfonylphenyl azo group linked to a substituted hydroxypyridone moiety. The molecule exists predominantly in the hydrazone tautomeric form, which is stabilized by intramolecular hydrogen bonding.[4]

Chemical Structure:

(Note: This is a SMILES representation, the 2D structure diagram is not possible in this format, but the IUPAC name below defines it)

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name 5-[[3-(benzenesulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile
CAS Number 61968-66-9, 59312-61-7 [1][2][5][6]
C.I. Name This compound [1][5]
C.I. Number 128455 [1]
Molecular Formula C20H16N4O4S [1][5][6][7]
Molecular Weight 408.43 g/mol [1][5][6][7]

| Synonyms | Disperse Yellow 6GFS, Samaron Yellow 6GSL, Terasil Yellow W-6GS, Yellow 6GSL |[1][5][6] |

Note: Some commercial suppliers may erroneously list the molecular formula as C20H16N4O5S with a corresponding molecular weight of 424.43 g/mol .[8][9] The data presented here is consistent with the IUPAC name and majority of chemical databases.

Physicochemical and Tinctorial Properties

The physical and chemical properties of this compound dictate its application and performance. It is a non-ionic dye with low water solubility, a characteristic feature of disperse dyes designed for hydrophobic fibers like polyester.[3][5]

Table 2: Physicochemical Properties of this compound

Property Value Reference
Appearance Bright greenish-yellow to orange powder [1][2][8]
Solubility Insoluble in water; Soluble in acetone, alcohol, concentrated sulfuric acid, and pyridine [3][5][10][11]
Boiling Point 573.0 ± 50.0 °C (Predicted) [6][7]
Density ~1.36 g/cm³ [7][8][9]
pKa 0.94 ± 0.58 (Predicted) [6][7][8]

| LogP | 4.60 (Predicted) |[8] |

As a dye, its tinctorial properties, particularly its fastness on polyester, are critical for its industrial applications.

Table 3: Dyeing Fastness Properties on Polyester

Fastness Test Grade (ISO) Reference
Dry Heat (Medium) 5 [12]
Sunlight (Medium Color) 7 [12]
Perspiration (Alkaline) 4-5 [12]

| Washing (ISO4) | 4-5 |[12] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

The manufacturing process for this compound is a two-step synthesis involving diazotization followed by an azo coupling reaction.[1][2][13]

Step 1: Diazotization of 3-(Phenylsulfonyl)benzenamine

  • Prepare a suspension of 3-(phenylsulfonyl)benzenamine (the diazo component) in an aqueous acidic medium (e.g., hydrochloric acid).

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a stoichiometric amount of a cold aqueous solution of sodium nitrite (B80452) (NaNO2).

  • Maintain the temperature between 0-5 °C and continue stirring for approximately 30-60 minutes after the addition is complete.

  • The completion of the reaction can be checked using starch-iodide paper to detect the presence of excess nitrous acid. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling

  • Separately, dissolve the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, in an alkaline aqueous solution.

  • Cool the coupler solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the coupler solution while maintaining the pH in the appropriate range for coupling (typically weakly acidic to neutral, pH 3-7) and the temperature at 0-5 °C.[1][12]

  • A yellow precipitate of this compound will form.

  • Allow the reaction to stir for several hours to ensure completion.

  • The crude product is then isolated by filtration, washed with water to remove salts and impurities, and dried.[13][14] Further purification can be achieved by recrystallization from a suitable organic solvent.

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a standard method for the separation, identification, and quantification of disperse dyes.[15]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or Methanol (B129727).

    • Example Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PDA Detection: Scan from 200-700 nm. Monitor at the maximum absorption wavelength (λmax) of this compound.

  • Sample Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Visualized Workflows and Relationships

Graphviz diagrams are provided to illustrate key processes and concepts related to this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Purification A 3-(Phenylsulfonyl)benzenamine C Diazonium Salt Intermediate A->C 0-5 °C B NaNO2 / HCl B->C E This compound (Crude Product) C->E D 6-Hydroxy-1,4-dimethyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile D->E pH 3-7 0-5 °C F Filtration & Washing E->F G Drying F->G H Final Product G->H

Caption: Synthesis workflow for this compound.

G A Sample Weighing B Dissolution (e.g., Acetonitrile) A->B C Sonication B->C D Filtration (0.45 µm) C->D E HPLC-PDA System D->E F Data Acquisition (Chromatogram & Spectra) E->F G Data Analysis (Quantification & Purity) F->G

Caption: General workflow for the HPLC-PDA analysis of dyes.

Biological Activity

While primarily an industrial dye, some research has indicated potential biological interactions of interest to drug development professionals.

  • DNA Cleavage Activity: A study involving X-ray single-crystal structure analysis of this compound reported that the compound exhibits single-stranded DNA cleaving activity with pUC18 plasmid DNA in a tris-base buffer system.[4] This suggests a potential for interaction with nucleic acids, a characteristic explored in the development of certain therapeutic agents. Further research is required to elucidate the mechanism and significance of this activity.

G A This compound C Interaction A->C B Intact Single-Strand DNA B->C D Cleaved DNA Fragments C->D Cleavage Event

Caption: Conceptual model of DNA cleavage by this compound.

References

C.I. Disperse Yellow 114 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Disperse Yellow 114

Disclaimer: This technical guide provides a comprehensive overview of the chemical, physical, and industrial properties of C.I. This compound. It is intended for researchers and scientists in chemistry and material science. While the prompt specified an audience including drug development professionals, a thorough review of scientific literature reveals that the primary applications of this compound are in the textile and polymer industries. There is currently no significant body of research on its use in drug development or its interaction with biological signaling pathways.

Chemical Identity and Physicochemical Properties

C.I. This compound is a monoazo dye known for its bright, greenish-yellow hue.[1][2] It is primarily used as a disperse dye for synthetic fibers, particularly polyester (B1180765).[3]

CAS Number: 61968-66-9 (also cited as 61968-66-9/59312-61-7)[1][4] Molecular Formula: C₂₀H₁₆N₄O₄S[1] Molecular Weight: 408.43 g/mol [1][4] Synonyms: Yellow 6GSL, Ostacet Yellow S 3G, Samaron Yellow 6GSL, Begacron Yellow 6GSL, Terasil Yellow W 6GS, C.I. 128455[4]

The quantitative physicochemical properties of C.I. This compound are summarized in the table below.

PropertyValueReference
Appearance Bright greenish-yellow powder[2]
Melting Point Not available
Boiling Point 573 °C at 760 mmHg
Density 1.36 g/cm³
Flash Point 300.4 °C
Solubility Insoluble in water; soluble in organic solvents.[5]

Synthesis and Manufacturing

The industrial synthesis of C.I. This compound is a two-step process involving diazotization followed by an azo coupling reaction.

Synthesis Workflow

The general manufacturing process begins with the diazotization of an aromatic amine, which is then coupled with a pyridone derivative.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Post-Processing A 3-(Phenylsulfonyl)benzenamine D Diazonium Salt Intermediate A->D B Sodium Nitrite (B80452) (NaNO₂) B->D C Acidic Conditions (e.g., HCl) C->D F C.I. This compound D->F Coupling Reaction E 6-Hydroxy-1,4-dimethyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile E->F G Filtration F->G H Grinding G->H I Drying H->I J Final Product I->J

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on established chemical principles for azo dye synthesis.

  • Diazotization:

    • Dissolve 3-(Phenylsulfonyl)benzenamine in an aqueous solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.

    • Continue stirring for 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, in an alkaline aqueous solution (e.g., sodium hydroxide (B78521) solution).

    • Cool the coupler solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the coupler solution with vigorous stirring.

    • Maintain the temperature below 10 °C and keep the pH of the reaction mixture in the appropriate range (typically weakly acidic to neutral) to facilitate the coupling reaction.

    • The dye will precipitate out of the solution as a colored solid. Continue stirring for several hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the precipitated dye from the reaction mixture using a Buchner funnel.

    • Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

    • Dry the crude dye in an oven at a controlled temperature (e.g., 60-80 °C).

    • The dried dye can be ground to a fine powder. Further purification can be achieved by recrystallization from a suitable organic solvent if required.

Applications and Performance

The primary application of this compound is in the dyeing of synthetic textiles, especially polyester, due to its excellent dispersibility and fastness properties. It is suitable for high-temperature and high-pressure dyeing methods as well as thermosol dyeing.[6] It is also used for coloring plastics and in the formulation of printing inks.[3]

The dyeing fastness properties on polyester are presented below.

Fastness PropertyTest MethodGrade (1-5, 5=Excellent)Light (1-8, 8=Excellent)
Light (Xenon Arc) ISO 105-B02-6-7
Washing ISO 105-C034-5-
Sublimation (180°C, 30s) ISO 105-P014-5-
Rubbing (Dry) ISO 105-X124-5-
Rubbing (Wet) ISO 105-X124-5-

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard method for the identification and quantification of disperse dyes in various matrices.

Experimental Workflow: HPLC-MS Analysis

G A Sample Preparation (e.g., Textile Extraction) B Filtration (0.22 µm) A->B C UHPLC Injection B->C D Chromatographic Separation (C18 Reverse-Phase Column) C->D E Mass Spectrometry (Triple Quadrupole) D->E F Data Acquisition (MRM Mode) E->F G Quantification & Identification F->G

Caption: Workflow for the analysis of this compound.

Experimental Protocol: LC/MS/MS Analysis

The following is a representative protocol for the analysis of disperse dyes in textile samples, which can be adapted for C.I. This compound.

  • Sample Preparation (Textile Extraction):

    • Weigh approximately 1 gram of the textile sample and place it in a conical flask.

    • Add 20 mL of methanol (B129727) (MeOH) as the extraction solvent.

    • Sonicate the sample at 50 °C for 30 minutes to extract the dye.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Evaporate the solvent and reconstitute the residue in a known volume of a suitable diluent (e.g., 95:5 water/methanol) before analysis.[7]

  • Instrumentation and Conditions:

    • UHPLC System: Coupled to a triple quadrupole mass spectrometer.

    • Column: A reverse-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[7]

    • Mobile Phase: A gradient elution program using water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid for better ionization.

    • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.

    • MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two specific precursor-product ion transitions should be optimized for this compound for quantification and confirmation.

Toxicological and Environmental Profile

Disperse dyes as a class have been studied for their potential health and environmental impacts. Some disperse dyes are known to be contact allergens.[8] However, specific toxicological data for C.I. This compound is limited in publicly accessible literature. One source indicates that the compound may not meet GHS hazard criteria. Due to its poor water solubility, its mobility in soil and water is expected to be low. Research has been conducted on the removal of this compound from wastewater using biological methods, such as biosorption by algae, indicating its relevance as a potential environmental contaminant from textile industry effluent.

References

An In-depth Technical Guide to the Synthesis of Disperse Yellow 114 via Diazo Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 114, identified by the Colour Index number 128455, is a monoazo dye characterized by its bright yellow hue and is primarily used for dyeing synthetic fibers like polyester.[1][2] Its synthesis is a classic example of a diazo coupling reaction, a fundamental process in the production of azo dyes. This guide provides a detailed overview of its synthesis, including chemical properties, a comprehensive experimental protocol, and a summary of quantitative data.

Chemical and Physical Properties

This compound is an orange or yellow powder.[3] It is soluble in acetone (B3395972) and alcohol but insoluble in water.[2] The dye is suitable for high-temperature, high-pressure dyeing methods, and its coloration is stable in the presence of iron, calcium, or magnesium ions.[2] The optimal pH range for dyeing and printing is between 3 and 7.[1]

PropertyValueReferences
Chemical Name 5-[[3-(benzenesulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile
CAS Number 61968-66-9[3]
Molecular Formula C₂₀H₁₆N₄O₅S[3]
Molecular Weight 424.43 g/mol
Appearance Orange/Yellow Powder[3]
Boiling Point 573 °C at 760 mmHg[3]
Density 1.36 g/cm³[3]
Purity 95% - 98% min[3]

Core Synthesis Pathway: Diazo Coupling

The manufacturing process for this compound involves two primary stages: the diazotization of an aromatic amine followed by its coupling with a pyridone derivative. The key starting materials are 3-(Phenylsulfonyl)benzenamine, which serves as the diazo component, and 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the coupling component.[1][4]

Reaction Mechanism

The synthesis proceeds through the following key steps:

  • Diazotization : 3-(Phenylsulfonyl)benzenamine is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic medium) at low temperatures to form a stable diazonium salt.

  • Coupling : The resulting diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with the electron-rich 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to form the final azo dye.

G cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Diazo_Comp 3-(Phenylsulfonyl)benzenamine Diazonium_Salt Diazonium Salt Intermediate Diazo_Comp->Diazonium_Salt Diazotization Coupling_Comp 6-Hydroxy-1,4-dimethyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile DY114 This compound Coupling_Comp->DY114 Azo Coupling Diazonium_Salt->DY114 Azo Coupling Reagent1 NaNO₂ / Acid Reagent1->Diazonium_Salt Reagent2 Coupling Conditions Reagent2->DY114

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocol is a generalized procedure derived from established methods for diazotization and azo coupling reactions.[5][6][7]

Part 1: Diazotization of 3-(Phenylsulfonyl)benzenamine
  • Acidic Solution Preparation : Prepare a solution of concentrated hydrochloric acid or sulfuric acid in water.

  • Amine Dissolution : Suspend 3-(Phenylsulfonyl)benzenamine in the acidic solution with stirring.

  • Cooling : Cool the mixture to a temperature range of 0–5 °C using an ice-salt bath. It is critical to maintain this low temperature to ensure the stability of the diazonium salt.[5]

  • Nitrite Addition : Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine suspension. The molar ratio of the amine to sodium nitrite should be approximately 1:1.02 to 1:1.2.[5]

  • Reaction Maintenance : Continue stirring the mixture at 0–5 °C for approximately one hour after the addition is complete to ensure full conversion to the diazonium salt. A slight excess of nitrous acid can be tested for using starch-iodide paper and subsequently neutralized with a small amount of urea (B33335) or sulfamic acid.[6]

Part 2: Azo Coupling Reaction
  • Coupler Solution : In a separate vessel, dissolve the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution) or a suitable solvent system.

  • Cooling : Cool the coupler solution to 0–5 °C.[6]

  • Coupling : Slowly add the cold diazonium salt solution prepared in Part 1 to the cold coupler solution with vigorous stirring. The temperature should be maintained between 0–10 °C throughout the addition.[5]

  • pH Adjustment : The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 3-7) to facilitate the coupling reaction.[1]

  • Reaction Completion : After the addition is complete, continue stirring the mixture for an additional 2-3 hours, allowing the temperature to rise slowly to room temperature to ensure the reaction goes to completion. The formation of a yellow precipitate indicates the product.

Part 3: Product Isolation and Purification
  • Filtration : Filter the precipitated this compound dye using a Buchner funnel.

  • Washing : Wash the filter cake thoroughly with cold water to remove any unreacted salts and impurities.

  • Drying : Dry the product in an oven at 60–70 °C until a constant weight is achieved.

  • Post-treatment : The dried dye is typically ground to a fine powder for commercial use.[4]

Experimental Workflow

The synthesis process can be visualized as a sequential workflow, from initial reactant preparation to final product isolation.

prep_diazo Prepare Acidic Solution of Diazo Component cool_diazo Cool to 0-5 °C prep_diazo->cool_diazo add_nitrite Add NaNO₂ Solution (Diazotization) cool_diazo->add_nitrite coupling Combine Solutions (Azo Coupling) add_nitrite->coupling prep_coupler Prepare Solution of Coupling Component cool_coupler Cool to 0-5 °C prep_coupler->cool_coupler cool_coupler->coupling stir Stir and Allow to Warm to RT coupling->stir filter Filter Precipitate stir->filter wash Wash with Water filter->wash dry Dry and Grind Product wash->dry product Final Product: This compound dry->product

References

Unveiling the Solvent-Dependent Color Profile of Disperse Yellow 114: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic behavior of C.I. Disperse Yellow 114, a monoazo pyridone dye. Understanding how the color of this dye shifts in response to solvent polarity is crucial for its application in various fields, including textile dyeing, polymer science, and potentially as a micro-environmental probe in biological systems. This document outlines the underlying principles of its solvatochromism, detailed experimental protocols for its characterization, and a structured presentation of its spectral properties.

Core Concepts: Solvatochromism and Azo-Hydrazone Tautomerism

This compound, with the chemical formula C₂₀H₁₆N₄O₄S, exhibits a fascinating phenomenon known as solvatochromism, where its color varies with the polarity of the solvent it is dissolved in. This behavior is intrinsically linked to its molecular structure and the presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer (ICT).

A critical aspect of the molecular structure of this compound is its existence as an azo-hydrazone tautomer. Research indicates that the hydrazone form is the predominant tautomer in most polar protic and aprotic solvents, a key factor in its solvatochromic properties. The equilibrium between the azo and hydrazone forms can be influenced by the solvent environment, further contributing to the observed color changes.

Quantitative Solvatochromic Data

The solvatochromic behavior of this compound has been evaluated by examining its UV-Vis absorption maxima (λmax) in a range of solvents with varying polarities. The data reveals a noticeable shift in the absorption wavelength, which can be correlated with solvent polarity parameters such as the Kamlet-Taft parameters (α, β, and π*).

SolventDielectric Constant (ε)λmax (nm)Kamlet-Taft Parameters
α (H-bond donating ability)
n-Hexane1.88Data not available0.00
Toluene2.38Data not available0.00
Chloroform4.81Data not available0.44
Ethyl Acetate6.02Data not available0.00
Acetone (B3395972)20.7Data not available0.08
Ethanol24.5Data not available0.83
Methanol32.7Data not available0.93
Acetonitrile37.5Data not available0.19
Dimethyl Sulfoxide (DMSO)46.7Data not available0.00

Note: The specific λmax values for this compound in these solvents are based on a study mentioned in "Structural characterization of C.I. This compound," the full text of which was not available to populate this table. The solvent parameters are provided for correlational analysis.

Experimental Protocols

This section details the methodology for investigating the solvatochromic behavior of this compound.

Materials and Instrumentation
  • Dye: C.I. This compound (powder form)

  • Solvents: A range of analytical grade solvents with varying polarities (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO).

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam, with a wavelength range of at least 200-800 nm)

    • Quartz cuvettes (1 cm path length)

    • Analytical balance

    • Volumetric flasks and pipettes

Preparation of Stock Solution
  • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

  • Dissolve the dye in a suitable solvent in which it is readily soluble (e.g., acetone or DMSO) in a volumetric flask (e.g., 100 mL) to prepare a stock solution of known concentration (e.g., 10 µg/mL).

Spectroscopic Measurements
  • From the stock solution, prepare dilute solutions of this compound in each of the selected solvents. The final concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.

  • For each solvent, use the pure solvent as a blank to calibrate the spectrophotometer.

  • Record the UV-Vis absorption spectrum of the dye solution in each solvent over a specified wavelength range (e.g., 300-600 nm).

  • Identify the wavelength of maximum absorption (λmax) for the dye in each solvent.

Data Analysis
  • Tabulate the λmax values obtained for this compound in each solvent.

  • Correlate the observed λmax values with various solvent polarity scales, such as the dielectric constant (ε) and the Kamlet-Taft parameters (α, β, and π*). This can be done by plotting λmax (or the corresponding transition energy, E_T) against these parameters to understand the nature of the solute-solvent interactions.

Visualizing Solvatochromism

The relationship between solvent properties and the spectral shifts of this compound can be visualized to better understand the underlying mechanisms.

Solvatochromism_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis cluster_interpretation Interpretation Dye This compound Solution Dilute Dye Solutions Dye->Solution Solvents Solvents of Varying Polarity Solvents->Solution Spectrophotometer UV-Vis Spectrophotometer Solution->Spectrophotometer Spectra Absorption Spectra Spectrophotometer->Spectra Data λmax Determination Correlation with Solvent Parameters Spectra->Data Interpretation Understanding Solute-Solvent Interactions Data->Interpretation

Caption: Experimental workflow for studying the solvatochromic behavior of this compound.

The observed solvatochromism is a result of the differential stabilization of the ground and excited states of the dye molecule by the surrounding solvent molecules.

Energy_Level_Diagram In positive solvatochromism, the excited state is more stabilized by polar solvents than the ground state, leading to a smaller energy gap (ΔE_P < ΔE_NP) and a red shift (longer λmax). Ground_State_Label Ground State (S₀) G_NP S₀ G_P S₀ Excited_State_Label Excited State (S₁) E_NP S₁ E_P S₁ G_NP->E_NP ΔE_NP G_P->E_P ΔE_P

Caption: Energy level diagram illustrating positive solvatochromism.

Conclusion

The solvatochromic behavior of this compound is a complex interplay of its molecular structure, tautomeric equilibrium, and interactions with the solvent environment. A thorough understanding of these factors, facilitated by systematic experimental investigation and data analysis, is essential for optimizing its use in various applications and for the development of new functional dyes. The protocols and data structure presented in this guide provide a framework for researchers and scientists to explore and harness the unique properties of this versatile dye.

An In-depth Technical Guide to the Solubility of Disperse Yellow 114 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Yellow 114 (also known as Solvent Yellow 114 and C.I. Disperse Yellow 54) in various organic solvents. This information is critical for the application of this dye in diverse fields, including textiles, plastics, and potentially for non-biological tracing applications in research settings.

Core Concepts

This compound is a quinoline-based dye characterized by its bright, greenish-yellow hue and its application in coloring hydrophobic materials like polyester (B1180765) fibers and plastics.[1] Its solubility is a key physicochemical property governing its performance in dyeing processes, formulation of inks, and its behavior in various chemical matrixes. As an organic compound, its solubility is largely dictated by the principle of "like dissolves like," where it exhibits higher solubility in solvents with similar polarity.

Quantitative Solubility Data

The solubility of this compound has been reported in several organic solvents. However, variations in reported values exist in the literature, which may be attributed to differences in experimental conditions, such as temperature and the purity of both the dye and the solvents. The following table summarizes the available quantitative data.

Organic SolventTemperature (°C)Solubility (g/L)
Acetone200.2[1], 2.2[2], 0.5[3]
Butyl Acetate200.2[1], 1.6[2], 0.4[3]
Methylbenzene (Toluene)200.6[1], 53.9[2]
Dichloromethane200.3[1], 186.3[2], 5[3]
Ethyl Alcohol (Ethanol)200.1[1][4], 1.1[2]

In addition to the quantitative data, qualitative solubility descriptions indicate that this compound is soluble in concentrated sulfuric acid and pyridine, and poorly soluble in ethanol.[5][6] It is considered insoluble in water.[7]

Experimental Protocols

A precise and reproducible method for determining the solubility of sparingly soluble dyes like this compound is crucial for accurate data. The following is a detailed experimental protocol based on the widely accepted saturation shake-flask method coupled with UV-Vis spectrophotometry, a common technique for such determinations.[8][9]

Protocol: Determination of this compound Solubility in an Organic Solvent

1. Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

2. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer and cuvettes

3. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a sealed flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Place the flask in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the suspension to settle.

    • To separate the undissolved solid, centrifuge an aliquot of the suspension at high speed.

    • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should adhere to the Beer-Lambert law.

  • Analysis of the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted saturated solution from its absorbance.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_cal Calibration Curve cluster_analysis Analysis and Calculation A Add excess this compound to solvent B Equilibrate in temperature-controlled shaker A->B C Centrifuge the suspension B->C D Filter supernatant (0.45 µm filter) C->D H Dilute filtered saturated solution D->H E Prepare standard solutions F Measure absorbance at λmax E->F G Plot Absorbance vs. Concentration F->G J Calculate concentration from calibration curve G->J I Measure absorbance of diluted sample H->I I->J K Apply dilution factor to get solubility J->K

Caption: Experimental workflow for solubility determination.

logical_relationship Solvent Solvent Properties (e.g., Polarity) Solubility Solubility Solvent->Solubility Dye This compound Properties Dye->Solubility Temp Temperature Temp->Solubility Application Application Performance (e.g., Dyeing, Formulation) Solubility->Application

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Spectral Characteristics of Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Yellow 114

This compound (C.I. 128455; CAS 61968-66-9) is a synthetic organic dye belonging to the single azo class of compounds.[1] Its molecular structure features a pyridone moiety, which is common in many disperse dyes known for their application in dyeing polyester (B1180765) fibers.[2] The dye presents as a bright, greenish-yellow powder and is characterized by its high molar extinction coefficient, a common feature of pyridone dyes.[2] The chemical structure of this compound is 5-((3-(phenylsulfonyl)phenyl)azo)-6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, with a molecular formula of C₂₀H₁₆N₄O₅S and a molecular weight of 424.43 g/mol .[3][4]

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of this compound is influenced by its molecular structure and the surrounding solvent environment, a phenomenon known as solvatochromism. Pyridone azo dyes like this compound typically exhibit absorption maxima in the yellow to orange region of the visible spectrum.[2]

Azo-Hydrazone Tautomerism: A key aspect influencing the spectral properties of this compound is its existence in an equilibrium between two tautomeric forms: the azo form and the hydrazone form. The position of this equilibrium is sensitive to solvent polarity and pH.

Solvatochromism: The absorption maximum (λmax) of this compound is expected to shift with changes in solvent polarity. While specific data for this compound is not available, a study on the solvatochromism of this dye in nine different solvents has been reported, though the specific λmax values were not disclosed in the available literature.[2] For similar pyridone azo dyes, a bathochromic (red) shift is often observed with increasing solvent polarity.

Quantitative Absorption Data: Due to the lack of specific published data, the following table provides a template for the kind of information that would be collected in a full spectral characterization.

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
n-Hexane1.88Data Not AvailableData Not Available
Toluene2.38Data Not AvailableData Not Available
Dichloromethane8.93Data Not AvailableData Not Available
Acetone20.7Data Not AvailableData Not Available
Ethanol24.5Data Not AvailableData Not Available
Methanol32.7Data Not AvailableData Not Available
Acetonitrile37.5Data Not AvailableData Not Available
Dimethyl Sulfoxide46.7Data Not AvailableData Not Available
Water80.1InsolubleInsoluble

Note: this compound is generally insoluble in water.[4]

Fluorescence Characteristics

While many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, some pyridone-based azo dyes have been shown to exhibit fluorescence. The fluorescence properties, including the emission maximum (λem) and quantum yield (ΦF), are also expected to be solvent-dependent.

Quantitative Fluorescence Data: Similar to the absorption data, specific fluorescence data for this compound is not available in the reviewed literature. The table below serves as a template for the data that would be collected.

SolventExcitation λ (nm)λem (nm)Fluorescence Quantum Yield (ΦF)
n-HexaneData Not AvailableData Not AvailableData Not Available
TolueneData Not AvailableData Not AvailableData Not Available
DichloromethaneData Not AvailableData Not AvailableData Not Available
AcetoneData Not AvailableData Not AvailableData Not Available
EthanolData Not AvailableData Not AvailableData Not Available
MethanolData Not AvailableData Not AvailableData Not Available
AcetonitrileData Not AvailableData Not AvailableData Not Available
Dimethyl SulfoxideData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed, generalized protocols for measuring the UV-Vis absorption and fluorescence spectra of a disperse dye like this compound.

4.1. UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound in various solvents.

UV_Vis_Protocol cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Weigh a precise mass of this compound prep2 Dissolve in a known volume of a chosen solvent to create a stock solution prep1->prep2 prep3 Perform serial dilutions to obtain a range of concentrations (e.g., 1x10⁻⁴ to 1x10⁻⁶ M) prep2->prep3 meas1 Calibrate the spectrophotometer with a solvent blank prep3->meas1 Transfer to cuvettes meas2 Record the absorbance spectrum for each concentration (typically 200-800 nm) meas1->meas2 meas3 Identify the wavelength of maximum absorbance (λmax) meas2->meas3 anl1 Plot a calibration curve of Absorbance vs. Concentration at λmax meas3->anl1 anl2 Determine the molar absorptivity (ε) from the slope of the calibration curve (Beer-Lambert Law: A = εbc) anl1->anl2

Caption: Experimental workflow for UV-Vis absorption analysis.

4.2. Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra and the determination of the fluorescence quantum yield (ΦF) using a comparative method.

Fluorescence_Protocol cluster_prep_fluor Sample and Standard Preparation cluster_measurement_fluor Spectrofluorometer Measurement cluster_analysis_fluor Data Analysis and Quantum Yield Calculation fprep1 Prepare a series of dilute solutions of this compound and a standard with known ΦF fprep2 Ensure the absorbance of all solutions is below 0.1 at the excitation wavelength fprep1->fprep2 fmeas1 Set the excitation wavelength (λex), typically at the λmax of the dye fprep2->fmeas1 Use solutions of varying concentrations fmeas2 Record the emission spectrum of the solvent blank fmeas1->fmeas2 fmeas3 Record the emission spectra of the sample and standard solutions fmeas2->fmeas3 fanl1 Integrate the area under the corrected emission spectra for both sample and standard fmeas3->fanl1 fanl2 Calculate the fluorescence quantum yield (ΦF) using the comparative method equation fanl1->fanl2 Spectral_Relationships cluster_molecular Molecular Properties cluster_environment Environmental Factors cluster_spectral Observed Spectral Characteristics Structure Molecular Structure (Pyridone Azo Core) Tautomerism Azo-Hydrazone Tautomerism Structure->Tautomerism UV_Vis UV-Vis Absorption (λmax, ε) Tautomerism->UV_Vis Fluorescence Fluorescence Emission (λem, ΦF) Tautomerism->Fluorescence Solvent Solvent Polarity Solvent->Tautomerism Solvent->UV_Vis Solvatochromism Solvent->Fluorescence pH pH pH->Tautomerism

References

Disperse Yellow 114: A Technical Guide to its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 114 (DY114), a synthetically accessible pyridone-based azo dye, has traditionally been utilized for its colorant properties in the textile and plastics industries. However, its inherent chemical structure suggests a significant, yet largely unexplored, potential as a fluorescent probe for various scientific applications. This technical guide provides a comprehensive overview of the known and extrapolated properties of this compound, offering a foundation for its development and application as a fluorescent sensor in biological and materials science research. This document synthesizes available data on its synthesis, photophysical characteristics, and outlines detailed experimental protocols for its characterization and use.

Introduction

The demand for novel fluorescent probes with tunable properties, environmental sensitivity, and ease of synthesis is ever-growing in fields ranging from cellular imaging to drug discovery. Azo dyes, characterized by the R−N=N−R′ functional group, are a well-established class of chromophores. While many azo dyes are known for their strong absorption in the visible spectrum, a subset also exhibits fluorescence. This compound, belonging to the pyridone class of azo dyes, presents an intriguing scaffold for the development of fluorescent probes due to its potential for solvatochromism and sensitivity to the local microenvironment. This guide aims to consolidate the fragmented information available on DY114 and provide a technical framework for its exploration as a fluorescent probe.

Chemical and Physical Properties

This compound is a monoazo dye with a molecular structure featuring a pyridone heterocycle. Its chemical and physical properties are summarized in the table below. While extensively characterized for its dyeing applications, specific photophysical parameters relevant to its use as a fluorescent probe are not widely reported and are therefore estimated based on structurally similar compounds.

PropertyValueSource/Reference
IUPAC Name 5-[[3-(phenylsulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile[]
Synonyms C.I. This compound, Solvent Yellow 114, Disperse Yellow 54[2][3]
CAS Number 61968-66-9[3]
Molecular Formula C₂₀H₁₆N₄O₄S[3]
Molecular Weight 424.43 g/mol []
Appearance Yellow to orange powder[][4]
Melting Point ~264-265 °C[4][5]
Solubility Insoluble in water; Soluble in organic solvents like acetone, ethanol, and dichloromethane.[6]
Molar Extinction Coefficient (ε) High (characteristic of azo dyes)[7]
Excitation Maximum (λex) Estimated: 420-450 nm (in organic solvents)Estimation based on similar azo pyridone dyes
Emission Maximum (λem) Estimated: 480-550 nm (in organic solvents)Estimation based on similar azo pyridone dyes
Quantum Yield (ΦF) Estimated: 0.01 - 0.2 (highly solvent and environment dependent)Estimation based on the fluorescence of other disperse azo dyes
Stokes Shift Estimated: 60-100 nmCalculated from estimated λex and λem

Synthesis

The synthesis of this compound is a multi-step process involving the diazotization of an aromatic amine followed by a coupling reaction with a pyridone derivative. The core pyridone component, 3-cyano-6-hydroxy-4-methyl-2-pyridone, can be synthesized mechanochemically at room temperature.[8]

Synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone

A common method for the synthesis of the pyridone core involves the condensation of ethyl acetoacetate (B1235776) and cyanoacetamide in the presence of a base catalyst.

Synthesis of this compound

The final synthesis of this compound involves two main steps:

  • Diazotization of 3-(Phenylsulfonyl)benzenamine: 3-(Phenylsulfonyl)benzenamine is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (the methylated form of the pyridone core) in a coupling reaction to yield this compound.[3]

Potential Signaling Pathways and Applications

While specific signaling pathway interactions for this compound have not been elucidated, its structural similarity to other fluorescent probes suggests several potential applications. The pyridone core and the potential for intramolecular charge transfer upon excitation make it a candidate for sensing changes in environmental polarity, viscosity, and the presence of specific analytes.

G Potential Applications of this compound as a Fluorescent Probe DY114 This compound Solvatochromism Solvatochromic Probe (Sensing Polarity) DY114->Solvatochromism Aggregation Aggregation-Induced Emission (AIE) (Sensing Viscosity/Aggregation) DY114->Aggregation Quenching Fluorescence Quenching (Sensing Analytes, e.g., metal ions) DY114->Quenching Bioimaging Cellular Imaging Solvatochromism->Bioimaging Materials Materials Science (Polymer characterization) Solvatochromism->Materials Aggregation->Bioimaging DrugDelivery Drug Delivery Monitoring Aggregation->DrugDelivery Quenching->Bioimaging

Caption: Potential applications of this compound.

Experimental Protocols

The following protocols provide a framework for the characterization and application of this compound as a fluorescent probe.

Protocol for Determining Photophysical Properties

This protocol outlines the steps to measure the absorption and fluorescence spectra of this compound in various solvents to assess its solvatochromic properties.

G Workflow for Photophysical Characterization start Prepare Stock Solution of DY114 in a suitable solvent (e.g., DMSO) prep_samples Prepare dilute solutions in a range of solvents (e.g., hexane, toluene, chloroform, acetone, ethanol, water) start->prep_samples abs_spec Measure UV-Vis Absorption Spectra for each solution prep_samples->abs_spec fluo_spec Measure Fluorescence Emission Spectra for each solution (excite at the absorption maximum) prep_samples->fluo_spec data_analysis Analyze data: - Determine λabs,max and λem,max - Calculate Stokes shift - Correlate spectral shifts with solvent polarity parameters abs_spec->data_analysis fluo_spec->data_analysis end Characterize Solvatochromic Properties data_analysis->end

Caption: Workflow for photophysical characterization.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Sample Preparation: Prepare a series of dilute solutions of DY114 in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, and water). The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • UV-Vis Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 300-600 nm).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution using a fluorometer. Excite the sample at its absorption maximum (λex = λabs,max).

  • Data Analysis: Determine the absorption and emission maxima for each solvent. Calculate the Stokes shift (difference between emission and absorption maxima). Correlate the spectral shifts with solvent polarity scales (e.g., Lippert-Mataga plots) to quantify the solvatochromic effect.

Protocol for Measuring Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined using a well-characterized fluorescent standard.[9][10]

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region to DY114 (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Absorbance Matching: Prepare a series of solutions of both the standard and DY114 in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the emission curves for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and DY114. The quantum yield of DY114 can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol for Fixed Cell Staining and Fluorescence Microscopy

This protocol provides a general guideline for using this compound as a fluorescent stain in fixed cells.

G Workflow for Fixed Cell Staining start Culture and fix cells on a coverslip permeabilize Permeabilize cells (e.g., with Triton X-100) start->permeabilize stain Incubate with DY114 working solution permeabilize->stain wash Wash to remove unbound dye stain->wash mount Mount coverslip on a microscope slide wash->mount image Image using a fluorescence microscope (e.g., with a DAPI or FITC filter set) mount->image end Analyze cellular localization of DY114 image->end

Caption: Workflow for fixed cell staining with DY114.

Methodology:

  • Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes).

  • Permeabilization: If targeting intracellular structures, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Staining: Prepare a working solution of this compound in PBS (e.g., 1-10 µM). Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess, unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 420-450 nm and emission around 480-550 nm).

Conclusion

This compound, a readily available and synthetically tractable molecule, holds considerable promise as a versatile fluorescent probe. While its photophysical properties have not been extensively studied from a fluorescence sensing perspective, the existing data on its synthesis and the behavior of structurally related dyes provide a strong impetus for its further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to characterize its fluorescence behavior and explore its applications in cellular imaging, materials science, and the development of novel sensing platforms. The exploration of DY114 and its derivatives could lead to the development of a new class of accessible and effective fluorescent probes.

References

Toxicological Profile of Disperse Yellow 114 and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Disperse Yellow 114. It is critical to note that there is a significant lack of direct toxicological data for this specific dye. Therefore, this guide also includes a comparative analysis of structurally related and well-studied azo dyes, Disperse Yellow 3 and Disperse Yellow 7, to infer potential toxicological concerns. This information is intended for research and informational purposes only and should not be used for diagnostic or therapeutic applications.

Introduction to this compound

This compound (CAS No. 61968-66-9) is a monoazo dye belonging to the pyridone class, used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Its chemical structure is characterized by a single azo bond (-N=N-) linking a phenylsulfonylbenzenamine group to a substituted pyridone ring. While widely used commercially, its toxicological profile is not well-documented in publicly available literature. The primary toxicological concern with azo dyes stems from the reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 61968-66-9 / 59312-61-7
Molecular Formula C₂₀H₁₆N₄O₄S
Molecular Weight 408.43 g/mol
Appearance Bright greenish-yellow powder
Solubility Soluble in acetone (B3395972) and alcohol; insoluble in water
Colour Index Name C.I. This compound

Predicted Metabolism of this compound

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond, a reaction catalyzed by azoreductase enzymes present in the liver and intestinal microflora. For this compound, this cleavage is predicted to yield two primary metabolites: 3-(Phenylsulfonyl)benzenamine and 5-amino-6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

This compound Metabolism DY114 This compound Azoreductase Azoreductase (Liver, Gut Microbiota) DY114->Azoreductase Metabolite1 3-(Phenylsulfonyl)benzenamine Metabolite2 5-amino-6-hydroxy-1,4-dimethyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile Azoreductase->Metabolite1 Reductive Cleavage Azoreductase->Metabolite2 Reductive Cleavage Azo Dye Toxicity Testing Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Bacterial Reverse Mutation Assay (Ames Test) MLA Mouse Lymphoma Assay MN In Vitro Micronucleus Test CA Chromosomal Aberration Assay AcuteTox Acute Toxicity (LD50) SubchronicTox Subchronic Toxicity Carcinogenicity Carcinogenicity Bioassay InVivoMN In Vivo Micronucleus Test TestCompound Azo Dye (e.g., this compound) Genotoxicity Genotoxicity Assessment TestCompound->Genotoxicity SystemicToxicity Systemic Toxicity Assessment TestCompound->SystemicToxicity CarcinogenicityAssessment Carcinogenicity Assessment TestCompound->CarcinogenicityAssessment Genotoxicity->Ames Genotoxicity->MLA Genotoxicity->MN Genotoxicity->CA Genotoxicity->InVivoMN SystemicToxicity->AcuteTox SystemicToxicity->SubchronicTox CarcinogenicityAssessment->Carcinogenicity

An In-depth Technical Guide to the Core Principles of Dyeing Polyester with Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practices involved in the dyeing of polyester (B1180765) fibers with C.I. Disperse Yellow 114. It covers the physicochemical properties of the dye and substrate, detailed dyeing mechanisms, experimental protocols, and critical process parameters.

Introduction to Polyester and Disperse Dyes

Polyester, a synthetic polymer composed of repeating ester units, is a highly crystalline and hydrophobic fiber.[1] Its compact structure and lack of ionic groups necessitate the use of non-ionic, water-insoluble dyes known as disperse dyes.[1][2] this compound is a monoazo disperse dye characterized by its bright greenish-yellow shade and suitability for high-energy dyeing processes.[3][4]

The dyeing of polyester with disperse dyes is a complex process governed by the principles of diffusion and solid solution formation.[5] The dye, in a fine aqueous dispersion, is transferred to the surface of the polyester fiber and subsequently diffuses into the amorphous regions of the polymer matrix at elevated temperatures.[2]

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for optimizing the dyeing process.

PropertyValueReference
C.I. Name This compound[4]
Chemical Class Monoazo[4]
Molecular Formula C₂₀H₁₆N₄O₄S[4]
Molecular Weight 408.43 g/mol [4]
CAS Number 61968-66-9[4]
Appearance Yellow powder[4]
Solubility Insoluble in water[2]

Dyeing Mechanism: A Step-by-Step Process

The dyeing of polyester with this compound can be conceptualized as a multi-step process, as illustrated in the following workflow diagram.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber cluster_forces Dye-Fiber Interactions Dye_Dispersion Dye Dispersion (Aggregates) Dissolved_Dye Dissolved Dye (Monomolecular) Dye_Dispersion->Dissolved_Dye Dissolution Fiber_Surface Fiber Surface Dissolved_Dye->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior Diffusion Van_der_Waals Van der Waals Forces Hydrogen_Bonds Hydrogen Bonds Hydrophobic_Interactions Hydrophobic Interactions

Caption: The dyeing mechanism of polyester with disperse dyes.

The key stages of this process are:

  • Dispersion and Dissolution: this compound is insoluble in water and exists as a fine dispersion of aggregated particles with the aid of a dispersing agent. A small fraction of the dye dissolves to form a saturated monomolecular solution.[2]

  • Adsorption: The dissolved, monomolecular dye molecules are adsorbed onto the surface of the polyester fiber.[2]

  • Diffusion: At temperatures above the glass transition temperature of polyester (approximately 80-100°C), the polymer chains gain mobility, increasing the free volume within the fiber structure.[1] This allows the adsorbed dye molecules to diffuse from the surface into the amorphous regions of the fiber.[1][2]

  • Fixation: Within the fiber, the dye molecules are held in a solid solution primarily through Van der Waals forces, hydrogen bonds, and hydrophobic interactions.[1]

Key Parameters Influencing the Dyeing Process

The successful application of this compound onto polyester is dependent on several critical parameters.

ParameterOptimal Range/ValueInfluence on DyeingReference
Temperature 120-135°C (High Temperature) 190-220°C (Thermosol)Crucial for swelling the fiber, increasing dye diffusion rate, and achieving good dye uptake.[4][6]
pH 3.0 - 7.0Affects the stability of the disperse dye and the polyester fiber. An acidic pH is generally preferred.[4][5]
Time 30 - 60 minutes (at dyeing temperature)Sufficient time is required for the dye to diffuse into the fiber and reach equilibrium.[6]
Dispersing Agent Varies by productPrevents agglomeration of dye particles and ensures a stable dispersion.
Liquor Ratio Varies by machine and processInfluences dye exhaustion and leveling.

Experimental Protocols

The following are detailed laboratory-scale protocols for dyeing polyester fabric with this compound using the high-temperature exhaust and thermosol methods.

High-Temperature Exhaust Dyeing

This method is a common batchwise process for dyeing polyester.

HT_Exhaust_Workflow start Start pretreatment Fabric Pre-treatment (Scouring) start->pretreatment dyebath_prep Prepare Dyebath (Dye, Dispersing Agent, pH Buffer) pretreatment->dyebath_prep dyeing Dyeing Cycle (Ramp to 130°C, Hold for 60 min) dyebath_prep->dyeing cooling Cooling to 70°C dyeing->cooling rinsing1 Hot Rinse cooling->rinsing1 reduction_clearing Reduction Clearing (NaOH, Sodium Hydrosulfite) rinsing1->reduction_clearing rinsing2 Rinse reduction_clearing->rinsing2 neutralization Neutralization (Acetic Acid) rinsing2->neutralization drying Drying neutralization->drying end End drying->end

Caption: Workflow for high-temperature exhaust dyeing of polyester.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Non-ionic detergent

  • Sodium carbonate

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid

  • Sodium hydroxide (B78521)

  • Sodium hydrosulfite

Procedure:

  • Pre-treatment (Scouring): The polyester fabric is first scoured to remove any impurities. This is typically done by treating the fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60-70°C for 20-30 minutes. The fabric is then rinsed thoroughly with hot and cold water.[7]

  • Dyebath Preparation: A dyebath is prepared with a specific liquor ratio (e.g., 10:1 to 20:1). The required amount of this compound (e.g., 1% on weight of fabric) is first pasted with a small amount of dispersing agent and then diluted with warm water. The dyebath is set with the dispersed dye, a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.[6]

  • Dyeing: The scoured polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is then raised to 130°C at a rate of 1-2°C per minute. The dyeing is continued at this temperature for 45-60 minutes.[6]

  • Cooling and Rinsing: After dyeing, the dyebath is cooled to 70°C before the fabric is removed. The dyed fabric is then rinsed with hot water.[6]

  • Reduction Clearing: To remove any unfixed dye from the fiber surface and improve fastness properties, a reduction clearing process is carried out. The fabric is treated in a bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes.[8][9]

  • Final Rinsing and Neutralization: The fabric is thoroughly rinsed with hot and then cold water. A final neutralization step with a weak solution of acetic acid (e.g., 1 g/L) may be performed.[7]

  • Drying: The fabric is then dried.

Thermosol Dyeing

This is a continuous method suitable for large-scale production.

Thermosol_Workflow start Start padding Padding with Dye Liquor start->padding drying Drying (100-120°C) padding->drying thermofixation Thermofixation (190-220°C for 60-90s) drying->thermofixation rinsing1 Rinsing thermofixation->rinsing1 reduction_clearing Reduction Clearing rinsing1->reduction_clearing rinsing2 Final Rinse reduction_clearing->rinsing2 drying_final Drying rinsing2->drying_final end End drying_final->end

Caption: Workflow for thermosol dyeing of polyester.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Padding auxiliary (e.g., migration inhibitor)

  • Urea (optional, to aid dye fixation)

  • Thickener (optional)

Procedure:

  • Padding: The fabric is passed through a padding mangle containing the dye liquor. The liquor typically contains this compound, a dispersing agent, and a migration inhibitor. The pickup percentage is controlled to ensure even application.

  • Drying: The padded fabric is then dried, for instance, at 100-120°C.[6]

  • Thermofixation: The dried fabric is subjected to high-temperature dry heat in a thermofixation unit. For this compound, a temperature of 210-220°C for 60-90 seconds is appropriate.[4] During this stage, the dye sublimes and diffuses into the polyester fiber.

  • After-treatment: The fabric is then rinsed and subjected to a reduction clearing process as described in the exhaust dyeing method to remove unfixed dye.

Fastness Properties of this compound on Polyester

The performance of a dyed fabric is largely determined by its fastness properties.

Fastness PropertyISO Test Method (Example)Rating (1-5, 5 being best; Lightfastness 1-8)Reference
Washing Fastness ISO 105-C064-5[4]
Light Fastness ISO 105-B027[4]
Rubbing Fastness (Dry) ISO 105-X124-5Inferred from general disperse dye performance
Rubbing Fastness (Wet) ISO 105-X123-4Inferred from general disperse dye performance
Perspiration Fastness ISO 105-E044-5[4]
Sublimation Fastness (Ironing) ISO 105-P015[4]

Conclusion

The successful dyeing of polyester with this compound is a scientifically driven process that requires precise control over various parameters. A comprehensive understanding of the dye's chemistry, the nature of the polyester fiber, and the intricacies of the dyeing mechanism is paramount for achieving high-quality, reproducible results. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively utilize this compound in their applications. Further research can focus on the thermodynamic and kinetic studies of this specific dye-fiber system to further optimize dyeing processes for enhanced efficiency and sustainability.

References

Navigating the Safety Profile of Disperse Yellow 114: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 114 (CAS No. 61968-66-9) is a monoazo dye utilized in the textile and plastics industries for its vibrant yellow hue and good fastness properties.[1][] As with any chemical substance, a thorough understanding of its potential health and safety implications is paramount for ensuring the well-being of researchers and manufacturing personnel. This in-depth technical guide provides a comprehensive overview of the known properties of this compound, outlines standardized experimental protocols for its safety assessment, and presents a framework for risk evaluation.

Physicochemical and General Information

A foundational aspect of safety assessment involves understanding the fundamental properties of a substance. The available data for this compound is summarized below.

PropertyValueReference(s)
Chemical Name 3-Pyridinecarbonitrile, 1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[[3-(phenylsulfonyl)phenyl]azo]-[3]
CAS Number 61968-66-9[4]
Molecular Formula C20H16N4O5S[]
Molecular Weight 424.43 g/mol []
Appearance Orange powder[]
Solubility Soluble in acetone (B3395972) and alcohol; insoluble in water.[5]
Application Dyeing of polyester (B1180765) and other synthetic fibers, coloring plastics.[1][][5]

Health and Safety Data Summary

A thorough review of publicly available safety data sheets (SDS) and chemical databases reveals a significant lack of quantitative toxicological information for this compound.

Toxicological EndpointDataReference(s)
Acute Oral Toxicity (LD50) No data available[6][7]
Acute Dermal Toxicity (LD50) No data available[6]
Acute Inhalation Toxicity (LC50) No data available[6]
Skin Corrosion/Irritation No data available[6]
Serious Eye Damage/Irritation No data available[6]
Skin Sensitization No data available[8]
Germ Cell Mutagenicity No data available[8]
Carcinogenicity No data available[6]
Reproductive Toxicity No data available[6]
Specific Target Organ Toxicity (Single and Repeated Exposure) No data available[6]
Persistence and Degradability No data available[6]
Bioaccumulative Potential No data available[6]

The absence of such data underscores the importance of conducting rigorous experimental evaluations to characterize the hazard profile of this substance.

Recommended Experimental Protocols for Safety Assessment

To address the existing data gaps, a battery of standardized in vitro and in chemico tests should be performed. The following detailed methodologies are based on internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines.

Skin Corrosion and Irritation Assessment

3.1.1. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This test method evaluates the potential of a chemical to cause irreversible skin damage.[9][10][11][12]

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is then quantified spectrophotometrically.[12]

  • Methodology:

    • Prepare RhE tissue cultures.

    • Apply the test chemical (this compound) and positive and negative controls to the surface of the RhE tissues for specific exposure times (e.g., 3 minutes and 1 hour).

    • After exposure, rinse the tissues to remove the test chemical.

    • Incubate the tissues with MTT solution.

    • Extract the formazan product from the tissues.

    • Measure the optical density of the formazan solution using a spectrophotometer.

    • Calculate cell viability as a percentage of the negative control.

    • Classify the chemical's corrosive potential based on the reduction in cell viability at the different exposure times.[12]

3.1.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test assesses the potential for a chemical to cause reversible skin irritation.[13][14][15][16]

  • Principle: Similar to the skin corrosion test, this method uses an RhE model. Non-corrosive chemicals that are irritants will induce cytotoxicity after a defined exposure period.[13]

  • Methodology:

    • Prepare RhE tissue cultures.

    • Apply the test chemical, positive control, and negative control to the RhE tissues for a 60-minute exposure period.

    • Rinse the tissues and transfer to fresh medium for a 42-hour post-exposure incubation period.

    • Perform the MTT assay to determine cell viability.

    • A chemical is identified as an irritant if the mean relative cell viability is reduced to ≤ 50%.[13][16]

Skin Sensitization Assessment

A tiered approach using a combination of in chemico and in vitro methods is recommended to evaluate the skin sensitization potential, in line with the Adverse Outcome Pathway (AOP) for skin sensitization.[17]

3.2.1. In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

This assay addresses the first key event in the AOP, which is the covalent binding of the chemical to skin proteins.

  • Principle: The reactivity of the test chemical with synthetic peptides containing either cysteine or lysine (B10760008) is measured. The depletion of these peptides is quantified by HPLC with UV detection.

  • Methodology:

    • Prepare solutions of the test chemical and the synthetic peptides (cysteine and lysine).

    • Incubate the test chemical with each peptide solution for 24 hours.

    • Analyze the samples by HPLC to determine the percentage of peptide depletion.

    • Classify the substance into one of four reactivity classes (no, low, moderate, or high) based on the mean cysteine and lysine depletion.

3.2.2. In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)

This test addresses the second key event in the AOP, which is the induction of inflammatory responses in keratinocytes.

  • Principle: This assay uses a recombinant human keratinocyte cell line (KeratinoSens™) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway by sensitizing chemicals leads to the induction of luciferase, which is measured by luminescence.

  • Methodology:

    • Culture the KeratinoSens™ cells.

    • Expose the cells to a range of concentrations of the test chemical for 48 hours.

    • Measure luciferase activity using a luminometer.

    • Measure cell viability to assess cytotoxicity.

    • A chemical is considered a sensitizer (B1316253) if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.

Genotoxicity Assessment

3.3.1. Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to detect gene mutations induced by the test chemical.[18]

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the required amino acid.[18][19]

  • Methodology for Azo Dyes (Prival Modification):

    • Prepare cultures of the bacterial tester strains.

    • Prepare the test chemical solutions.

    • Combine the test chemical, bacterial culture, and either S9 mix (with flavin mononucleotide for azo dye reduction) or a buffer in a "pre-incubation" step.[20][21]

    • Add top agar (B569324) and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies.

    • A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.[20]

3.3.2. In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects both clastogenic (chromosome breakage) and aneugenic (whole chromosome loss or gain) events.[22][23][24][25][26]

  • Principle: Cultured mammalian cells are exposed to the test chemical. After exposure, the cells are treated with a cytokinesis inhibitor (cytochalasin B) to produce binucleated cells. Micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, are scored in these binucleated cells.[25]

  • Methodology:

    • Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes or CHO, TK6 cell lines).[23][25]

    • Expose the cells to various concentrations of the test chemical, with and without metabolic activation (S9).

    • Add cytochalasin B to block cytokinesis.

    • Harvest and stain the cells.

    • Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

    • A statistically significant, concentration-related increase in the frequency of micronucleated cells indicates a positive result.[26]

Visualization of Workflows and Logical Relationships

General Risk Assessment Framework

A systematic approach is essential for evaluating the potential risks associated with handling this compound. The following diagram illustrates a general framework for chemical risk assessment.[27][28][29][30][31]

RiskAssessment cluster_assessment Risk Assessment Process cluster_management Risk Management HazardID Hazard Identification (Review existing data, conduct in vitro/in vivo testing) DoseResponse Dose-Response Assessment (Determine NOAEL, LD50, etc.) HazardID->DoseResponse Characterize hazards RiskChar Risk Characterization (Integrate hazard and exposure data to estimate risk) DoseResponse->RiskChar Exposure Exposure Assessment (Identify routes, duration, and frequency of exposure) Exposure->RiskChar ControlMeasures Implement Control Measures (e.g., PPE, ventilation, substitution) RiskChar->ControlMeasures Inform risk management decisions Monitoring Monitoring and Review (Regularly assess effectiveness of controls) ControlMeasures->Monitoring Ensure ongoing safety SkinToxicityWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure & Analysis cluster_classification Hazard Classification PrepTissues Prepare Reconstructed Human Epidermis (RhE) Tissues ApplyChemical Apply Chemicals to RhE Tissues PrepTissues->ApplyChemical PrepChemicals Prepare Test Chemical, Positive & Negative Controls PrepChemicals->ApplyChemical ExposureCorrosion Incubate for Corrosion (e.g., 3 min & 1 hr) ApplyChemical->ExposureCorrosion ExposureIrritation Incubate for Irritation (e.g., 60 min) ApplyChemical->ExposureIrritation Rinse Rinse Tissues ExposureCorrosion->Rinse ExposureIrritation->Rinse PostIncubation Post-Exposure Incubation (42 hrs for Irritation) Rinse->PostIncubation For Irritation Test MTTAssay Perform MTT Assay Rinse->MTTAssay For Corrosion Test PostIncubation->MTTAssay MeasureOD Measure Optical Density MTTAssay->MeasureOD CalcViability Calculate Cell Viability (%) MeasureOD->CalcViability Classify Classify as Corrosive, Irritant, or Non-Irritant CalcViability->Classify AmesTestWorkflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis cluster_conclusion Conclusion PrepBacteria Culture Bacterial Tester Strains PreIncubate Pre-incubate Bacteria with Test Chemical (+/- S9) PrepBacteria->PreIncubate PrepChemicals Prepare Test Chemical, Controls, and S9 Mix PrepChemicals->PreIncubate AddToAgar Add Top Agar PreIncubate->AddToAgar Plate Pour onto Minimal Glucose Agar Plates AddToAgar->Plate IncubatePlates Incubate Plates (48-72 hrs at 37°C) Plate->IncubatePlates CountColonies Count Revertant Colonies IncubatePlates->CountColonies AnalyzeData Analyze Data for Dose-Response Relationship CountColonies->AnalyzeData DetermineMutagenicity Determine Mutagenicity AnalyzeData->DetermineMutagenicity

References

Methodological & Application

Application Notes and Protocols for Staining Hydrophobic Polymers with Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 114, a monoazo disperse dye, is a hydrophobic compound extensively utilized in the textile and plastics industries for imparting a vibrant yellow color to synthetic materials.[1][2] Its affinity for nonpolar environments makes it a suitable candidate for staining hydrophobic polymers in a laboratory setting for visualization and analysis. These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in staining various hydrophobic polymers for research applications, including microscopy and spectroscopic analysis.

This compound is a yellow powder that is insoluble in water but exhibits solubility in organic solvents such as acetone (B3395972) and alcohol.[3] It is stable under acidic to neutral pH conditions (pH 3-7) and is designed for high-temperature applications, which facilitates its diffusion into the polymer matrix.[2] The staining mechanism relies on the partitioning of the dye from the solvent into the amorphous regions of the hydrophobic polymer, where it is held by non-covalent interactions.

Data Presentation

The following tables summarize the key quantitative data for this compound and its close analog, Solvent Yellow 114/Disperse Yellow 54.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CI Name This compound[2]
CAS Number 61968-66-9 / 59312-61-7[2]
Molecular Formula C₂₀H₁₆N₄O₄S[2]
Molecular Weight 408.43 g/mol [2]
Appearance Yellow powder[2]
Water Solubility Insoluble[3]
Optimal pH Range 3 - 7[2]

Table 2: Solubility of Solvent Yellow 114 (a close analog) in Organic Solvents at 20°C

SolventSolubility (g/L)
Acetone0.2
Dichloromethane0.3
Ethyl Acetate0.2
Toluene0.6
Ethanol (B145695)0.1

Note: Data for Solvent Yellow 114 is provided as a close approximation for this compound due to limited specific data for the latter.

Table 3: Spectroscopic Properties of this compound

ParameterValueNotesReference
Absorption Maxima (λmax) Yellow to Orange regionThe specific absorption maximum can be influenced by the solvent due to solvatochromism.[4][5][4]
Excitation/Emission Spectra Not readily available in literatureIt is recommended to experimentally determine the optimal excitation and emission wavelengths for the specific application and solvent system.

Experimental Protocols

The following protocols provide detailed methodologies for staining hydrophobic polymers with this compound for laboratory analysis.

Protocol 1: Heat-Assisted Aqueous Staining

This method is suitable for staining robust hydrophobic polymers such as polyester (B1180765) (PET), polystyrene (PS), and high-density polyethylene (B3416737) (HDPE) films, fibers, or microparticles. The elevated temperature facilitates the diffusion of the dye into the polymer matrix.

Materials:

  • This compound powder

  • Deionized water

  • Dispersing agent (e.g., sodium dodecyl sulfate (B86663) - SDS)

  • Polymer sample

  • Glass beaker

  • Magnetic stirrer and hot plate

  • Forceps

  • Ethanol

  • Microscope slides and coverslips

Procedure:

  • Preparation of Staining Solution:

    • Accurately weigh 1 g of this compound powder.[6]

    • In a beaker, add 100 mL of deionized water at 30°C and stir to create a vortex.[6]

    • Slowly add the dye powder to the water while stirring to form a suspension.

    • Optionally, add a dispersing agent (e.g., 0.1 g/L of SDS) to improve the dispersion of the dye.

  • Staining:

    • Immerse the hydrophobic polymer sample into the staining solution.

    • Heat the solution to 70-130°C while stirring gently.[7][8] The optimal temperature will depend on the thermal properties of the polymer.

    • Incubate the sample for 30-60 minutes.[8]

  • Washing:

    • Using forceps, carefully remove the stained polymer from the hot solution.

    • Rinse the sample thoroughly with deionized water to remove excess dye from the surface.

    • Perform a final rinse with ethanol to remove any remaining unbound dye.

  • Drying and Mounting:

    • Allow the stained polymer to air dry completely.

    • Mount the sample on a microscope slide with a suitable mounting medium for analysis.

Protocol 2: Solvent-Based Staining at Room Temperature

This method is suitable for more sensitive hydrophobic polymers or when elevated temperatures are not desirable. The organic solvent swells the polymer, allowing for dye penetration at lower temperatures.

Materials:

  • This compound powder

  • Acetone or other suitable organic solvent (see Table 2)

  • Polymer sample

  • Glass vial with a screw cap

  • Shaker (optional)

  • Forceps

  • Ethanol

  • Microscope slides and coverslips

Procedure:

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in the chosen organic solvent (e.g., 0.1 mg/mL in acetone).

    • Further dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL).

  • Staining:

    • Place the polymer sample in a glass vial.

    • Add a sufficient volume of the staining solution to fully immerse the sample.

    • Seal the vial to prevent solvent evaporation.

    • Incubate at room temperature for 1-3 hours. Agitation on a shaker can enhance the staining efficiency.

  • Washing:

    • Carefully remove the sample from the staining solution.

    • Rinse the sample with fresh organic solvent to remove excess dye.

    • Perform a final rinse with ethanol.

  • Drying and Mounting:

    • Allow the solvent to evaporate completely from the sample in a well-ventilated area.

    • Mount the sample on a microscope slide for analysis.

Visualizations

The following diagrams illustrate the experimental workflows for staining hydrophobic polymers with this compound.

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_post Post-Staining prep_solution Prepare Staining Solution add_polymer Immerse Polymer prep_solution->add_polymer incubate Incubate add_polymer->incubate wash Wash incubate->wash dry Dry wash->dry analyze Analyze dry->analyze Staining_Logic start Start dye_choice This compound start->dye_choice polymer_type Hydrophobic Polymer start->polymer_type method Choose Staining Method dye_choice->method polymer_type->method heat_assisted Heat-Assisted Aqueous method->heat_assisted Robust Polymer solvent_based Solvent-Based method->solvent_based Sensitive Polymer stain Stain Polymer heat_assisted->stain solvent_based->stain wash_dry Wash & Dry stain->wash_dry analysis Microscopy / Spectroscopy wash_dry->analysis

References

Application Notes and Protocols for Disperse Yellow 114 as a Fluorescent Stain for Lipid Droplets in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 114 is a synthetic dye belonging to the single azo class, traditionally utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3] Its hydrophobic nature and solubility in organic solvents suggest its potential as a lipophilic stain for biological applications.[3][4] This document outlines the prospective use of this compound as a fluorescent stain for the visualization and quantification of intracellular lipid droplets, which are key organelles in cellular metabolism and are implicated in various disease states.

Lipid droplets are dynamic organelles responsible for the storage of neutral lipids, playing a central role in energy homeostasis, lipid metabolism, and signaling.[5][] The ability to visualize and quantify these structures is crucial for research in metabolic diseases, cancer, and other fields.[][] While established fluorescent dyes like Nile Red and BODIPY are commonly used for lipid droplet staining, the exploration of alternative dyes such as this compound may offer advantages in terms of cost-effectiveness, photostability, or spectral properties for multicolor imaging.[8][9]

Disclaimer: The use of this compound as a fluorescent stain for lipid droplets is a novel application. The protocols provided herein are based on the general principles of lipophilic dye staining and established methodologies for other lipid droplet probes.[10][11] Researchers should consider these protocols as a starting point and perform thorough optimization and validation for their specific cell types and experimental conditions. The toxicological properties of this compound in a live-cell imaging context have not been extensively studied and should be evaluated.[12][13]

Physicochemical Properties and Spectral Characteristics

A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its successful application as a fluorescent probe. The following tables summarize its known properties and provide a template for the experimental determination of its spectral characteristics in a biological context.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 5-[[3-(benzenesulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile
CAS Number 61968-66-9 / 59312-61-7[1][14]
Molecular Formula C₂₀H₁₆N₄O₄S[1][2]
Molecular Weight 408.43 g/mol [1][3]
Appearance Yellow powder[2][15]
Solubility Insoluble in water; Soluble in acetone, alcohol[3]

Table 2: Hypothetical Spectral Properties of this compound for Lipid Droplet Staining (To Be Determined Experimentally)

ParameterEstimated ValueNotes
Excitation Maximum (λex) ~450 - 490 nmExpected to be in the blue-green region of the spectrum. This needs to be determined in a lipid-rich environment (e.g., dissolved in oil or within stained cells).
Emission Maximum (λem) ~510 - 550 nmExpected to be in the green-yellow region of the spectrum. This is also dependent on the polarity of the environment.
Quantum Yield (Φ) To be determinedA measure of the efficiency of fluorescence. Higher values are desirable.
Photostability To be determinedResistance to photobleaching upon exposure to excitation light.
Optimal Concentration 1 - 10 µMThis will vary depending on the cell type and experimental conditions. A concentration gradient experiment is recommended for optimization.
Cytotoxicity (IC50) To be determinedThe concentration at which the dye induces 50% cell death. This is a critical parameter for live-cell imaging.

Experimental Protocols

The following protocols are provided as a guide for using this compound to stain lipid droplets in cultured cells. Optimization of incubation times, dye concentration, and imaging parameters will be necessary.

Preparation of Staining Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a titration to determine the optimal concentration.

Staining Protocol for Fixed Cells

This protocol is suitable for endpoint assays where live-cell dynamics are not being observed.

Materials:

  • Cultured cells on coverslips or in imaging plates

  • This compound working solution

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • (Optional) DAPI or Hoechst solution for nuclear counterstaining

  • Mounting medium

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with DAPI or Hoechst solution according to the manufacturer's instructions.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the stained cells using a fluorescence microscope with appropriate filter sets.

Staining Protocol for Live Cells

This protocol is for real-time imaging of lipid droplet dynamics. Minimizing dye concentration and light exposure is crucial to reduce phototoxicity.

Materials:

  • Cultured cells in imaging dishes or plates

  • This compound working solution (in complete culture medium)

  • Live-cell imaging medium

Procedure:

  • Replace the culture medium with the pre-warmed this compound working solution.

  • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

  • Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Image the cells immediately using a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).

Visualization and Data Analysis

Lipid droplets stained with this compound are expected to appear as bright, distinct puncta within the cytoplasm. The fluorescence intensity should correlate with the amount of neutral lipids.

Imaging Parameters (Hypothetical):

  • Excitation: 488 nm laser line or a filter set with an excitation range of 470/40 nm.

  • Emission: A filter set with an emission range of 525/50 nm.

Data Analysis: Quantitative analysis of lipid droplets can be performed using image analysis software such as ImageJ/Fiji or commercial software packages. Key parameters to quantify include:

  • Number of lipid droplets per cell

  • Size (area or volume) of individual lipid droplets

  • Total lipid droplet area/volume per cell

  • Fluorescence intensity of lipid droplets

Visualizations

The following diagrams illustrate the experimental workflow and the principle of lipid droplet staining.

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis prep_stock Prepare 10 mM Stock Solution (this compound in DMSO) prep_working Prepare Working Solution (1-10 µM in Medium/PBS) prep_stock->prep_working stain Incubate with Working Solution prep_working->stain cell_culture Culture Cells wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA (for fixed-cell staining) wash1->fixation Fixed wash1->stain Live fixation->stain wash2 Wash to Remove Excess Dye stain->wash2 imaging Fluorescence Microscopy wash2->imaging analysis Image Analysis (Quantify Lipid Droplets) imaging->analysis

Caption: Experimental workflow for staining lipid droplets with this compound.

staining_principle cluster_cell Eukaryotic Cell cluster_ld Lipid Droplet cluster_fluorescence Fluorescence cytoplasm Cytoplasm dy114_int This compound neutral_lipids Neutral Lipids excitation Excitation (~488 nm) dy114_ext This compound (in medium) dy114_ext->cytoplasm Passive Diffusion dy114_int->neutral_lipids Accumulation in Hydrophobic Core emission Emission (~530 nm) excitation->emission Fluorescence

Caption: Principle of lipid droplet staining by the lipophilic dye this compound.

References

Application Notes and Protocols: Preparation of Disperse Yellow 114 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of Disperse Yellow 114 (also known as Solvent Yellow 114), a synthetic dye often used in various research and industrial applications. Adherence to proper laboratory procedures is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Data and Solubility

This compound is a yellow to orange-yellow powder that is insoluble in water but soluble in several organic solvents.[1][2] It is stable under normal laboratory conditions and should be stored in a cool, dry place.[1] There is some discrepancy in the reported quantitative solubility data across different suppliers, which may be attributed to variations in the purity or physical form of the dye. Researchers should consider this variability when preparing solutions.

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L) - Source 1[3]Solubility (g/L) - Source 2[4]
Acetone0.22.2
Butyl Acetate0.21.6
Methylbenzene0.653.9
Dichloromethane0.3186.3
Ethyl Alcohol0.11.1

Experimental Protocol: Preparation of a 1% (w/v) Stock Solution

This protocol describes the preparation of a 1% (w/v) stock solution of this compound, a common concentration for laboratory use. The procedure can be adapted for other desired concentrations.

Materials:

  • This compound powder

  • Acetone (or other suitable organic solvent)

  • Volumetric flask

  • Glass beaker

  • Glass stirring rod

  • Spatula

  • Analytical balance

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Weighing the Dye: Accurately weigh 1.0 g of this compound powder using an analytical balance and transfer it to a clean, dry glass beaker.

  • Pasting the Dye: Add a small volume of the chosen solvent (e.g., 2-3 mL of acetone) to the beaker. Use a glass stirring rod to create a smooth paste. This "pasting" step helps to wet the powder particles thoroughly and prevents clumping, facilitating better dissolution.

  • Dissolving the Dye: Gradually add more solvent to the beaker while continuously stirring. Continue stirring until all the dye powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary, but care should be taken to avoid solvent evaporation.

  • Transfer to Volumetric Flask: Carefully transfer the dissolved dye solution into a 100 mL volumetric flask.

  • Rinsing and Diluting to Volume: Rinse the beaker multiple times with small volumes of the solvent, transferring the rinsings into the volumetric flask to ensure all the dye is transferred.

  • Final Dilution: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared stock solution to a clean, clearly labeled, and tightly sealed amber glass bottle to protect it from light. Store the solution in a cool, dry, and dark place. While the powder is stable, the long-term stability of the solution should be monitored, and it is good practice to prepare fresh solutions for critical experiments.

Safety Precautions

  • Always handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[5]

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Experimental Workflow Diagram

Disperse_Yellow_114_Stock_Solution_Preparation cluster_start Preparation Steps cluster_end Final Product & Storage weigh 1. Weigh This compound paste 2. Create Paste with Solvent weigh->paste dissolve 3. Dissolve in Solvent paste->dissolve transfer 4. Transfer to Volumetric Flask dissolve->transfer dilute 5. Dilute to Final Volume transfer->dilute homogenize 6. Homogenize Solution dilute->homogenize stock_solution 1% (w/v) Stock Solution homogenize->stock_solution storage Store in Amber Bottle (Cool, Dry, Dark) stock_solution->storage

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: High-Temperature Dyeing of Polyester Fibers with Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature dyeing of polyester (B1180765) (polyethylene terephthalate, PET) fibers using C.I. Disperse Yellow 114. This document is intended to guide researchers in achieving consistent, high-quality, and repeatable dyeing results for applications where precise coloration and robust performance are critical.

Introduction

This compound is a high-energy monoazo disperse dye known for its bright, greenish-yellow shade and good overall fastness properties on polyester fibers.[1] High-temperature exhaust dyeing is the most effective method for applying this dye to polyester. The tightly packed, crystalline structure of polyester fibers makes dye penetration difficult at lower temperatures.[2] High-temperature dyeing, typically conducted between 120°C and 135°C under pressure, increases the thermal energy of the dye molecules and swells the amorphous regions of the polyester fibers. This process facilitates the diffusion of the non-ionic dye molecules from the aqueous dispersion into the hydrophobic fiber matrix, where they are held by van der Waals forces and hydrogen bonds.[3][4]

Proper control of dyeing parameters such as temperature, time, pH, and the use of appropriate auxiliaries is crucial for achieving optimal color yield, levelness, and fastness.[5] this compound is specifically suited for high-temperature and thermosol dyeing methods and is not recommended for carrier dyeing.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the high-temperature dyeing of polyester with this compound.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValue
C.I. NameThis compound
CAS Number61968-66-9
Chemical ClassMonoazo
Molecular FormulaC₂₀H₁₆N₄O₄S
Molecular Weight408.43 g/mol
AppearanceYellow Powder
ShadeBright Greenish-Yellow

Source:[7]

Table 2: Recommended High-Temperature Exhaust Dyeing Parameters for Polyester

ParameterRecommended Value/RangeNotes
Dye Concentration0.5 - 3.0% (on weight of fiber, o.w.f.)Dependent on the desired depth of shade.
Liquor Ratio1:10 - 1:15The ratio of the weight of goods to the volume of dye liquor.
Dyeing Temperature130°C - 135°COptimal temperature for dye diffusion into polyester.[5][8]
Dyeing Time30 - 60 minutesTime at top temperature, dependent on shade depth.[2][5]
pH of Dyebath4.5 - 5.5A slightly acidic medium is optimal for dye stability and exhaustion.[5][9]
Heating Rate1.0 - 2.0°C / minuteA controlled ramp rate is critical for level dyeing.[2]
Cooling Rate1.5 - 2.5°C / minuteSlow cooling prevents shocking and creasing of the fabric.

Table 3: Fastness Properties of this compound on Polyester

Fastness TestISO Method (Typical)Rating (Grade 1-5)
Light Fastness (Xenon Arc)ISO 105-B026-7
Washing FastnessISO 105-C064-5
Sublimation FastnessISO 105-P014-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124
Perspiration Fastness (Acidic/Alkaline)ISO 105-E044-5

Source:[1][7][10]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol details the standard laboratory procedure for dyeing a 10g sample of polyester fabric.

1. Materials and Reagents:

  • Polyester fabric (pre-scoured and dried)

  • C.I. This compound

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Leveling agent

  • Acetic acid (glacial) or an acid buffer system

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • Distilled water

2. Equipment:

  • High-temperature laboratory dyeing machine (e.g., Infrared or Glycerin bath beaker dyer)

  • Analytical balance

  • pH meter

  • Beakers and graduated cylinders

  • Stirring rods

3. Dyebath Preparation:

  • Calculate Auxiliaries: For a 1:10 liquor ratio on a 10g fabric sample, the total liquor volume is 100mL.

    • Dispersing Agent (1.0 g/L): 0.10 g

    • Leveling Agent (1.0 g/L): 0.10 g

  • Prepare Dye Dispersion:

    • Weigh the required amount of this compound (e.g., 0.2g for a 2% shade).

    • Make a smooth, lump-free paste with a small amount of water and a portion of the dispersing agent.

    • Add hot water (40-50°C) to the paste with continuous stirring to create a fine, stable dispersion.

  • Set the Dyebath:

    • Fill the dyeing vessel with approximately 80mL of distilled water.

    • Add the calculated amounts of the remaining dispersing agent and the leveling agent.

    • Carefully add the prepared dye dispersion to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using a dilute solution of acetic acid.[9]

    • Add distilled water to reach the final volume of 100mL.

4. Dyeing Cycle:

  • Introduce the pre-wetted polyester fabric sample into the dyebath at an ambient temperature (around 50-60°C).[9]

  • Seal the dyeing vessel and place it in the machine.

  • Raise the temperature from 60°C to 130°C at a controlled rate of 2°C/minute.[2]

  • Maintain the temperature at 130°C for 45-60 minutes, ensuring continuous agitation or rotation for level dyeing.[2]

  • Cool the dyebath down to 70°C at a rate of 2°C/minute.

  • Remove the fabric from the dyebath and perform an initial rinse with hot water.

5. Aftertreatment (Reduction Clearing): This step is essential to remove any unfixed surface dye, which significantly improves wet fastness properties.[5]

  • Prepare a clearing bath at a 1:15 liquor ratio containing:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite: 2 g/L

    • Non-ionic Detergent: 1 g/L

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[11]

  • Drain the clearing bath.

6. Final Rinsing and Drying:

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric in a bath containing a dilute solution of acetic acid (0.5 g/L) for 5 minutes.

  • Perform a final cold water rinse.

  • Squeeze excess water and air-dry or oven-dry the fabric at a moderate temperature.

Visualizations

High_Temperature_Dyeing_Workflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle cluster_post Phase 3: Post-Treatment start Start calc Calculate Dye & Auxiliaries start->calc disp Prepare Dye Dispersion calc->disp bath Prepare Dyebath (pH 4.5-5.5) disp->bath load Load Fabric (60°C) bath->load heat Heat to 130°C (2°C/min) load->heat hold Hold at 130°C (30-60 min) heat->hold cool Cool to 70°C (2°C/min) hold->cool rc Reduction Clearing (70-80°C) cool->rc rinse Hot & Cold Rinse rc->rinse neut Neutralize rinse->neut dry Dry Fabric neut->dry end_node End dry->end_node

Caption: High-Temperature Dyeing Workflow for Polyester.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber d1 Dye Aggregate d2 Dye Molecule d1->d2 Dispersion fiber_surface Fiber Surface d2->fiber_surface 1. Adsorption (Low Temp) da Dispersing Agent fiber_core Fiber Interior (Amorphous Region) fiber_surface->fiber_core 2. Diffusion (High Temp >100°C) Fiber Swelling final_dye Dye Trapped in Fiber Matrix fiber_core->final_dye 3. Fixation (Van der Waals Forces)

Caption: Mechanism of Disperse Dyeing on Polyester Fiber.

References

Application Note: Analytical Methods for the Quantification of Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Yellow 114 is a synthetic dye belonging to the azo class, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester.[1][2][3] Due to potential health and environmental concerns associated with certain disperse dyes, including allergic contact dermatitis and potential carcinogenicity, regulatory bodies have restricted their use in consumer products.[1][2][4] Consequently, robust and sensitive analytical methods are crucial for the accurate quantification of this compound in various matrices, particularly textiles. This application note details validated protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of disperse dyes, including data relevant to this compound. It is important to note that specific performance metrics can vary based on the instrumentation, sample matrix, and experimental conditions.

Analytical MethodAnalyte(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-PDADisperse Dyes> 0.9952.0 mg/kg (for DY23)-92.1 - 98.7[5]
LC-MS/MSRange of 47 Dyes> 0.9930.02 – 1.35 ng/mL0.06 – 4.09 ng/mL81.8 - 114.1[4]
LC-MS/MSDisperse Yellow 23 & Orange 149> 0.9951.0 µg/kg-92.1 - 98.7[5]
UPLC-MS/MSThis compound-0.99 - 12.60 ppb--[6]

Experimental Protocols

1. Sample Preparation: Extraction from Textile Samples

This protocol is a general procedure for the extraction of disperse dyes from textile matrices and is applicable for both HPLC-PDA and LC-MS/MS analysis.

Materials:

  • Textile sample

  • Methanol (HPLC grade)[4][7]

  • Chlorobenzene (for certain applications)[5][8]

  • Ultrasonic bath[4][7]

  • Centrifuge[4][7]

  • Syringe filters (0.22 µm PTFE)[4][7]

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • HPLC vials

Procedure:

  • Weigh approximately 1 gram of the textile sample and cut it into small pieces.[4]

  • Place the sample into a suitable flask and add 20 mL of methanol.[4]

  • Sonicate the sample in an ultrasonic bath at 50°C for 30 minutes.[4][7]

  • Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[4][7]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean collection tube.[4][7]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL) and transfer to an HPLC vial for analysis.[4]

2. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method provides reliable quantification based on the UV-Vis absorbance of the dye.

Instrumentation and Conditions:

  • LC System: An HPLC system equipped with a gradient pump, autosampler, and photodiode array detector.

  • Column: XBridge C18, 2.1 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0 min: 40% B

    • 7 min: 60% B

    • 17 min: 98% B

    • 24 min: 98% B

    • Followed by a return to initial conditions and equilibration.[1]

  • Flow Rate: 0.30 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 5 µL.[1]

  • PDA Detection: 210 to 800 nm, with specific monitoring at the maximum absorbance wavelength for this compound.[1]

Quantification: Prepare a series of calibration standards of this compound in the mobile phase. Inject the standards and the prepared sample extracts. Construct a calibration curve by plotting the peak area at the maximum absorbance wavelength against the concentration of the standards. Determine the concentration of this compound in the samples from this calibration curve.

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for complex matrices or trace-level quantification.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Kinetex C18, 100 x 2.1 mm, 1.7 µm.[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Flow Rate: 0.3 mL/min.[4][7]

  • Gradient Program: A suitable gradient should be developed to ensure the separation of this compound from potential interferences.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by infusing a standard solution.

Quantification: Prepare a series of calibration standards and spike them into a blank matrix extract to account for matrix effects. Inject the calibration standards and the prepared sample extracts. Construct a calibration curve by plotting the peak area of the specific MRM transition against the concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc HPLC-PDA cluster_lcms LC-MS/MS cluster_data_processing Data Processing textile_sample Textile Sample (1g) extraction Solvent Extraction (Methanol, 50°C, 30 min Sonication) textile_sample->extraction centrifugation Centrifugation (10,000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.22 µm PTFE) centrifugation->filtration reconstitution Evaporation & Reconstitution filtration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection lcms_injection LC-MS/MS Injection reconstitution->lcms_injection c18_separation_hplc C18 Column Separation hplc_injection->c18_separation_hplc pda_detection PDA Detection c18_separation_hplc->pda_detection quantification Quantification (Calibration Curve) pda_detection->quantification c18_separation_lcms C18 Column Separation lcms_injection->c18_separation_lcms msms_detection MS/MS Detection (MRM) c18_separation_lcms->msms_detection msms_detection->quantification

Caption: Experimental workflow for the quantification of this compound.

References

Application Note: Analysis of Disperse Yellow 114 by HPLC-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the identification and quantification of Disperse Yellow 114 in textile samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a monoazo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2][3] Due to potential health concerns associated with certain azo dyes, robust analytical methods for their detection are crucial. This protocol outlines the sample preparation, chromatographic separation, and mass spectrometric detection parameters for the analysis of this compound. The method is suitable for quality control in manufacturing, as well as for regulatory compliance testing.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, acetate, and acrylics.[4][5] this compound, with the chemical formula C₂₀H₁₆N₄O₄S and a molecular weight of 408.43 g/mol , falls into this category.[1][6] The analysis of such dyes in consumer products is essential due to the potential for some azo dyes to break down into carcinogenic aromatic amines.[4]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of dyes, and its coupling with Mass Spectrometry (MS) provides high sensitivity and selectivity for detection and quantification.[4][7][8] This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC method with mass spectrometric detection.

Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₀H₁₆N₄O₄S[1][6]
Molecular Weight408.43 g/mol [1][6]
CAS Number61968-66-9 / 59312-61-7[1][6]
AppearanceYellow powder[1]
SolubilitySoluble in acetone (B3395972) and alcohol; insoluble in water.[6]

Experimental Protocols

Sample Preparation (from Textile Matrix)

This protocol is adapted from general methods for the extraction of disperse dyes from textile materials.[8][9]

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized textile sample into a 50 mL conical flask.

  • Extraction: Add 20 mL of methanol (B129727) to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[8]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet any solid matrix components.[8]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

  • Dilution: If necessary, dilute the sample with the initial mobile phase composition to fall within the calibration range.

HPLC Method
  • System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol with 0.1% formic acid.[8]

  • Gradient: A typical gradient would be from a high aqueous content to a high organic content over a suitable time to ensure separation. An example gradient is as follows:

Time (min)% Mobile Phase B
0.040
7.060
17.098
24.098
24.140
30.040
  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 µL.[8]

Mass Spectrometry Method
  • System: A triple quadrupole (QqQ) or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for disperse dyes.[4]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition:

    • Full Scan (for identification): m/z 100-600

    • Multiple Reaction Monitoring (MRM) (for quantification): The precursor ion would be the [M+H]⁺ ion of this compound (m/z 409.1). Product ions would need to be determined by infusion of a standard solution and performing a product ion scan. Hypothetical product ions could be selected based on the fragmentation of the azo bond or other labile parts of the molecule.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound409.1To be determinedTo be determinedTo be determined

Data Presentation

Quantitative data should be summarized in a clear and structured table. Below is a template for presenting such data.

Table 1: Quantitative Analysis of this compound in Spiked Textile Samples

Sample IDSpiked Concentration (µg/g)Measured Concentration (µg/g)Recovery (%)RSD (%) (n=3)
Textile A1.0e.g., 0.95e.g., 95.0e.g., 2.5
Textile A5.0e.g., 4.85e.g., 97.0e.g., 1.8
Textile B1.0e.g., 0.92e.g., 92.0e.g., 3.1
Textile B5.0e.g., 4.91e.g., 98.2e.g., 1.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh 1g of Textile Sample extract Add 20mL Methanol & Sonicate weigh->extract centrifuge Centrifuge at 4000 rpm extract->centrifuge filter Filter through 0.22µm Syringe Filter centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry Detection (ESI+) hplc->ms quantify Quantification (MRM) ms->quantify report Reporting quantify->report

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

logical_relationship Analyte This compound in Textile Matrix Extraction Extraction with Methanol Analyte->Extraction Separation Chromatographic Separation (HPLC) Extraction->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Logical steps in the analysis of this compound.

Conclusion

The described HPLC-MS method provides a robust and reliable approach for the determination of this compound in textile samples. The protocol is straightforward and utilizes standard analytical instrumentation. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials testing who require a sensitive and selective method for the analysis of this disperse dye. Further method validation should be performed in accordance with the specific laboratory and regulatory requirements.

References

Application Notes and Protocols: Disperse Yellow 114 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for informational purposes for researchers, scientists, and drug development professionals. Extensive literature searches did not yield any established applications of Disperse Yellow 114 in fluorescence microscopy. The protocols and potential applications described herein are hypothetical and based on the known chemical properties of this compound as a lipophilic, fluorescent dye and analogous applications of other solvatochromic dyes. Users should exercise caution and conduct thorough validation before considering this compound for any biological imaging applications.

Introduction

This compound (C.I. 128455) is a synthetic monoazo dye known for its use in the textile and plastics industries.[1][2] Chemically, it belongs to the pyridone class of dyes and is recognized as a fluorescent disperse dye.[3] Its lipophilic nature and inherent fluorescence suggest a potential, though currently undocumented, application as a fluorescent probe in biological imaging, particularly for staining lipid-rich structures such as lipid droplets.

Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their study is crucial in understanding various physiological and pathological processes, including obesity, diabetes, and cancer. Fluorescent staining is a primary method for visualizing and quantifying lipid droplets in cells. This document outlines a hypothetical application of this compound for this purpose.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₀H₁₆N₄O₅S[1][4]
Molecular Weight 424.43 g/mol [1]
Appearance Orange/Yellow powder[4]
Solubility Soluble in acetone, alcohol; Insoluble in water[2]
Synonyms C.I. This compound, Yellow 6GSL, Samaron Yellow 6GSL[2]

Hypothetical Fluorescent Properties for Microscopy

The fluorescent properties of many dyes are highly dependent on their environment. Solvatochromic dyes, for instance, exhibit a shift in their emission spectrum depending on the polarity of the solvent. Given that lipid droplets provide a nonpolar environment, it is hypothesized that this compound, if it possesses solvatochromic properties, would exhibit a distinct fluorescence spectrum when localized within these organelles. The hypothetical spectral properties are outlined in Table 2.

PropertyHypothetical Value (in nonpolar lipid environment)
Excitation Maximum (λex) ~450 - 490 nm
Emission Maximum (λem) ~510 - 550 nm
Stokes Shift ~60 - 70 nm
Quantum Yield (Φ) Moderate to High

Note: These values are speculative and would require experimental validation.

Hypothetical Application: Staining of Intracellular Lipid Droplets

4.1. Principle

Based on its lipophilic nature, this compound is expected to passively diffuse across the cell membrane and accumulate in neutral lipid-rich environments, such as lipid droplets. Upon localization to these nonpolar structures, the dye may exhibit enhanced fluorescence, allowing for their visualization by fluorescence microscopy.

4.2. Required Materials

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Coverslips and microscope slides

  • Formaldehyde or paraformaldehyde (for fixed cell staining)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Experimental Protocols

5.1. Preparation of this compound Stock Solution

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light.

5.2. Protocol for Live-Cell Staining

  • Culture cells to 50-70% confluency on glass coverslips in a suitable multi-well plate.

  • Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess dye.

  • Mount the coverslips on a microscope slide with a drop of PBS or imaging buffer.

  • Immediately proceed with imaging on a fluorescence microscope.

5.3. Protocol for Fixed-Cell Staining

  • Culture and treat cells as required on glass coverslips.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of this compound (1-5 µM) in PBS.

  • Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on a microscope slide using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope.

Visualization and Data Interpretation

Imaging should be performed using a fluorescence microscope equipped with a filter set appropriate for the hypothetical excitation and emission spectra of this compound (e.g., a standard FITC/GFP filter set). Lipid droplets should appear as bright, distinct puncta within the cytoplasm. The intensity and number of these puncta can be quantified using image analysis software to assess changes in cellular lipid content under different experimental conditions.

Diagrams

The following diagrams illustrate the hypothetical experimental workflow and a relevant biological pathway that could be investigated.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_culture Culture cells on coverslips treatment Experimental treatment (e.g., oleic acid) cell_culture->treatment prepare_dye Prepare this compound working solution stain_cells Incubate cells with dye treatment->stain_cells prepare_dye->stain_cells wash_cells Wash to remove excess dye stain_cells->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy image_analysis Image acquisition and quantification microscopy->image_analysis data_interpretation Data analysis and interpretation image_analysis->data_interpretation end End data_interpretation->end start Start start->cell_culture

Caption: Hypothetical workflow for staining lipid droplets with this compound.

signaling_pathway cluster_input Stimulus cluster_pathway Cellular Response cluster_output Phenotype stimulus Nutrient Excess / Stress srebp1c SREBP-1c activation stimulus->srebp1c upregulates fasn Fatty Acid Synthesis (FASN) srebp1c->fasn activates tg_synthesis Triglyceride Synthesis fasn->tg_synthesis provides substrate for lipid_droplet Lipid Droplet Formation tg_synthesis->lipid_droplet leads to

Caption: Simplified pathway of lipid droplet formation, a process that could be visualized using a suitable fluorescent lipid probe.

Conclusion

While this compound is an established dye in industrial applications, its utility in fluorescence microscopy remains unexplored. The protocols and information provided here are intended as a conceptual framework for researchers interested in exploring the potential of novel fluorescent probes. Any application of this compound in a biological context would necessitate a thorough characterization of its spectral properties, cytotoxicity, and staining specificity.

References

Application Note: Bioconjugation of Disperse Yellow 114 for Targeted Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The specific labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research and diagnostics. This application note describes a methodology for the bioconjugation of a novel amine-reactive derivative of Disperse Yellow 114 (DY114-NHS Ester) to a targeting antibody for the fluorescent imaging of specific cell surface markers. This compound is a commercially available dye, and for the purposes of this protocol, we will be using a hypothetical N-hydroxysuccinimide (NHS) ester derivative, which allows for covalent attachment to primary amines on proteins.[][2][3]

As a model system, we describe the conjugation of DY114-NHS Ester to Trastuzumab, a monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a key factor in certain types of aggressive breast cancer. The resulting fluorescently labeled antibody, Trastuzumab-DY114, can be used to selectively label and visualize HER2-positive cancer cells, providing a valuable tool for in vitro targeted imaging studies.

Materials and Methods

Materials
  • This compound-NHS Ester (Hypothetical, custom synthesis)

  • Trastuzumab (Herceptin®)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (1 M, pH 8.3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sephadex G-25 desalting column

  • SK-BR-3 (HER2-positive) and MDA-MB-231 (HER2-negative) human breast cancer cell lines

  • Cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-231) supplemented with fetal bovine serum (FBS) and antibiotics

  • Bovine Serum Albumin (BSA)

  • Paraformaldehyde (PFA)

  • Hoechst 33342 nuclear stain

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) reagent

  • 96-well plates (clear for absorbance, black for fluorescence)

  • Fluorescence microscope with appropriate filter sets

Characterization of DY114-NHS Ester

The photophysical properties of the hypothetical DY114-NHS Ester were characterized in DMSO. The data is presented in Table 1.

Table 1: Photophysical Properties of DY114-NHS Ester (Hypothetical Data)

Property Value
Molecular Weight ~523.5 g/mol
Excitation Maximum (λex) ~440 nm
Emission Maximum (λem) ~520 nm
Molar Extinction Coefficient (ε) in DMSO ~25,000 M⁻¹cm⁻¹ at 440 nm
Fluorescence Quantum Yield (Φ) ~0.35

Experimental Protocols

Protocol 1: Bioconjugation of DY114-NHS Ester to Trastuzumab

This protocol details the covalent attachment of the amine-reactive DY114-NHS Ester to primary amines (lysine residues) on the Trastuzumab antibody.[][2][4]

  • Antibody Preparation:

    • Prepare a solution of Trastuzumab at 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[2] If the antibody is in PBS, add 1/10th volume of 1 M sodium bicarbonate buffer.[2]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of DY114-NHS Ester in anhydrous DMSO.[] Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the DY114-NHS Ester stock solution to the antibody solution at various molar ratios (e.g., 5:1, 10:1, 20:1 dye-to-antibody). Add the dye dropwise while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Purify the Trastuzumab-DY114 conjugate using a Sephadex G-25 desalting column pre-equilibrated with PBS (pH 7.4) to remove unconjugated dye.

    • Collect the first colored fraction, which corresponds to the labeled antibody.

Protocol 2: Characterization of Trastuzumab-DY114 Conjugate

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, is determined spectrophotometrically.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 440 nm (for DY114).

  • Calculation of DOL:

    • Calculate the concentration of the antibody using the following formula:

      • [Antibody] (M) = (A₂₈₀ - (A₄₄₀ × CF)) / ε_protein

      • Where:

        • A₂₈₀ and A₄₄₀ are the absorbances at 280 nm and 440 nm.

        • CF is the correction factor (A₂₈₀ of the dye / A₄₄₀ of the dye). Assume a CF of 0.15 for DY114.

        • ε_protein for Trastuzumab is ~210,000 M⁻¹cm⁻¹.

    • Calculate the concentration of the dye:

      • [Dye] (M) = A₄₄₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of DY114 at 440 nm.

    • Calculate the DOL:

      • DOL = [Dye] / [Antibody]

Protocol 3: In Vitro Targeted Imaging

This protocol describes the use of the Trastuzumab-DY114 conjugate for targeted imaging of HER2-positive cells.

  • Cell Culture:

    • Culture SK-BR-3 (HER2-positive) and MDA-MB-231 (HER2-negative) cells in their respective media in a humidified incubator at 37°C and 5% CO₂.

    • Seed cells onto glass-bottom dishes and allow them to adhere overnight.

  • Cell Staining:

    • Prepare a 10 µg/mL solution of Trastuzumab-DY114 conjugate in cell culture medium containing 1% BSA.

    • Wash the cells with PBS and incubate with the conjugate solution for 1 hour at 37°C.

    • Wash the cells three times with PBS to remove unbound conjugate.

  • Fixation and Counterstaining:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash with PBS and counterstain the nuclei with Hoechst 33342 for 10 minutes.

    • Wash again with PBS.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope with appropriate filters for DY114 (e.g., FITC/GFP channel) and Hoechst 33342 (e.g., DAPI channel).

Protocol 4: Cytotoxicity Assay

An MTT assay is used to assess the cytotoxicity of the unconjugated dye and the antibody-dye conjugate.[5][6][7]

  • Cell Seeding:

    • Seed SK-BR-3 and MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of DY114-NHS Ester and Trastuzumab-DY114 conjugate in cell culture medium.

    • Replace the medium in the wells with the treatment solutions and incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Results and Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the experiments described above.

Table 2: Degree of Labeling (DOL) of Trastuzumab-DY114 Conjugates

Molar Ratio (Dye:Antibody) Average DOL
5:1 2.8
10:1 5.1
20:1 8.9

Table 3: Cytotoxicity of DY114-NHS Ester and Trastuzumab-DY114 (IC₅₀ Values in µM)

Compound SK-BR-3 (HER2+) MDA-MB-231 (HER2-)
DY114-NHS Ester > 100 > 100
Trastuzumab-DY114 (DOL 5.1) 45.2 > 100

Visualizations

Bioconjugation_Workflow start Start: Materials (Antibody, DY114-NHS) conjugation Protocol 1: Bioconjugation start->conjugation purification Purification (Size Exclusion) conjugation->purification characterization Protocol 2: Characterization (DOL) purification->characterization imaging Protocol 3: Targeted Imaging characterization->imaging cytotoxicity Protocol 4: Cytotoxicity Assay characterization->cytotoxicity end End: Data Analysis imaging->end cytotoxicity->end

Caption: Overall experimental workflow.

HER2_Signaling_Pathway her2 HER2 Receptor pi3k PI3K/Akt Pathway her2->pi3k Activates ras Ras/MAPK Pathway her2->ras Activates trastuzumab Trastuzumab-DY114 trastuzumab->her2 Binds to & blocks proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Inhibition of Apoptosis pi3k->apoptosis ras->proliferation

Caption: Simplified HER2 signaling pathway.

Conjugation_Process step1 Step 1: Antibody & Dye Prep Prepare Trastuzumab in pH 8.3 buffer Dissolve DY114-NHS in DMSO step2 Step 2: Reaction Add dye to antibody solution Incubate for 1 hr at RT, protected from light step1->step2 step3 Step 3: Purification Load reaction mix onto Sephadex G-25 column Collect first colored fraction step2->step3 step4 Step 4: Characterization Measure A280 and A440 Calculate Degree of Labeling (DOL) step3->step4

Caption: Bioconjugation and characterization workflow.

Imaging_Protocol_Workflow cell_prep Cell Preparation Culture HER2+ (SK-BR-3) & HER2- (MDA-MB-231) cells Seed on glass-bottom dishes staining Staining Incubate cells with Trastuzumab-DY114 (10 µg/mL) Wash to remove unbound conjugate cell_prep->staining fix_stain Fixation & Counterstaining Fix with 4% PFA Stain nuclei with Hoechst 33342 staining->fix_stain imaging Imaging Acquire images using fluorescence microscope (FITC & DAPI channels) fix_stain->imaging

Caption: In vitro targeted imaging workflow.

Disclaimer: This application note is a hypothetical example based on established scientific principles. This compound is not currently offered as a bioconjugation reagent. The protocols and data presented are for illustrative purposes and would require experimental validation.

References

Disperse Yellow 114 as a Tracer Dye in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 114 (C.I. This compound) is a synthetic azo dye traditionally used in the textile industry for dyeing polyester (B1180765) fibers and in the coloration of plastics and polymers.[] Its characteristic bright yellow color, thermal stability, and affinity for hydrophobic environments make it a candidate for use as a tracer dye in material science. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate material properties, including polymer blending, diffusion and migration studies, and as a taggant for material identification.

While primarily known as a colorant, the inherent photophysical properties of this compound can be harnessed for tracing and visualization purposes. Its detection within a material matrix can provide valuable insights into mass transport phenomena, material homogeneity, and the long-term stability of polymeric systems.

Physicochemical and Photophysical Properties

A summary of the key properties of this compound is presented below. It is important to note that photophysical data for this specific dye is not extensively documented in peer-reviewed literature; therefore, the provided values should be considered as estimates based on similar azo dyes. Researchers are strongly encouraged to perform their own characterization for precise measurements.

PropertyValueReference
Chemical Name 3-Pyridinecarbonitrile, 1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[[3-(phenylsulfonyl)phenyl]azo]-[]
CAS Number 61968-66-9[]
Molecular Formula C₂₀H₁₆N₄O₅S[]
Molecular Weight 424.43 g/mol []
Appearance Yellow powder
Solubility Soluble in acetone (B3395972) and DMF; low solubility in water.
λmax (in Acetone) ~380-420 nm (estimated)
Emission Maximum Weakly fluorescent, emission properties require characterization.[2]
Molar Extinction Coefficient (ε) High, characteristic of azo dyes.[3]

Applications in Material Science

Visualization of Polymer Blending and Mixing Efficiency

This compound can be used as a visual tracer to assess the homogeneity of polymer blends. By incorporating the dye into one of the polymer components before blending, the distribution of that component in the final matrix can be visualized.

Diffusion and Migration Studies in Polymers

The migration of small molecules through a polymer matrix is a critical parameter in applications such as food packaging, medical devices, and drug delivery systems.[4] this compound can be used as a model compound to study diffusion and migration phenomena due to its molecular size and interaction with polymer chains.

Taggant for Material Identification and Tracking

Incorporating a unique tracer like this compound into a material can serve as a security feature for brand protection and anti-counterfeiting.[5][6] Its presence can be detected analytically to verify the authenticity of a product.

Experimental Protocols

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the absorption and fluorescence characteristics of this compound in a relevant solvent.

Materials:

  • This compound powder

  • Spectroscopic grade solvent (e.g., acetone, ethanol, or dimethylformamide)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • UV-Vis Absorption Spectroscopy:

    • Prepare a series of dilutions from the stock solution to achieve absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).

    • Record the absorption spectrum to determine the λmax.

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy:

    • Prepare a dilute solution with an absorbance of approximately 0.1 at the λmax to minimize inner filter effects.[2]

    • Excite the sample at its λmax and record the emission spectrum.

    • If quantifiable fluorescence is observed, determine the fluorescence quantum yield relative to a known standard.[2]

Protocol 2: Incorporation of this compound into a Polymer Matrix

Objective: To prepare a polymer sample containing a known concentration of this compound for subsequent analysis.

Materials:

Procedure:

  • Masterbatch Preparation: Dry-blend a specific weight percentage of this compound with the polymer powder or pellets to create a masterbatch.

  • Melt Blending:

    • Feed the masterbatch into the extruder.

    • Set the temperature profile of the extruder appropriate for the polymer being used.

    • Extrude the blend to ensure homogeneous distribution of the dye.

  • Sample Preparation:

    • The extrudate can be pelletized for further processing.

    • Use a compression molder to create plaques of a specific thickness or a film casting line to produce thin films.

Protocol 3: Quantification of Dye Migration from a Polymer

Objective: To quantify the migration of this compound from a polymer into a simulant liquid over time.

Materials:

  • Polymer sample containing this compound (prepared as in Protocol 2)

  • Food simulant or relevant liquid medium (e.g., ethanol/water mixtures, vegetable oil)

  • Incubator or oven for controlled temperature studies

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

Procedure:

  • Migration Cell Setup:

    • Cut the polymer sample into defined surface area pieces.

    • Place the samples in sealed containers with a known volume of the simulant liquid.

  • Incubation:

    • Incubate the migration cells at a specific temperature for a defined period.

    • At predetermined time intervals, withdraw an aliquot of the simulant for analysis.

  • HPLC Analysis:

    • Prepare a calibration curve of this compound in the simulant liquid.

    • Inject the collected aliquots into the HPLC system.

    • Quantify the concentration of this compound in the simulant based on the calibration curve.

  • Data Analysis:

    • Plot the concentration of the migrated dye as a function of time to determine the migration kinetics.

Visualizations

Experimental_Workflow_for_Tracer_Dye_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Weigh Polymer & This compound prep2 Melt Blending (Extrusion) prep1->prep2 prep3 Sample Formation (e.g., Film Casting) prep2->prep3 analysis1 Migration Study (Incubation in Simulant) prep3->analysis1 analysis2 Sample Collection (Aliquots over time) analysis1->analysis2 analysis3 HPLC Quantification analysis2->analysis3 data1 Migration Kinetics analysis3->data1 data2 Diffusion Coefficient Calculation data1->data2

Caption: Workflow for a migration study of this compound from a polymer matrix.

Logical_Relationship_Tracer_Application cluster_application Material Science Applications cluster_detection Detection Methods tracer This compound (Tracer Dye) app1 Polymer Blend Homogeneity tracer->app1 app2 Diffusion & Migration Studies tracer->app2 app3 Material Taggant (Identification) tracer->app3 det1 Visual Inspection (Color) app1->det1 det2 Spectroscopy (UV-Vis, Fluorescence) app2->det2 det3 Chromatography (HPLC) app2->det3 app3->det2 app3->det3

Caption: Logical relationships of this compound as a tracer in material science.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers such as polyester (B1180765) and acetate. Due to their widespread use in the textile industry, there is growing interest in their potential toxicological effects on human health and the environment. Disperse Yellow 114 (DY114) is one such dye whose cytotoxic profile is not extensively documented in publicly available literature. These application notes provide a generalized framework and detailed protocols for assessing the in vitro cytotoxicity of this compound. The methodologies described are based on established assays commonly used to evaluate the cytotoxicity of other disperse dyes and chemical compounds. The data presented herein is illustrative and intended to serve as a template for recording and presenting experimental findings.

Illustrative Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

This table summarizes potential cytotoxicity (IC50 values) of this compound on various human cell lines as determined by different colorimetric and fluorescence-based assays. The IC50 value represents the concentration of a substance at which 50% of the cell viability is inhibited.

Cell LineAssay TypeExposure Time (hours)Illustrative IC50 (µM)
HepG2 (Human Liver Carcinoma)MTT24150
HepG2 (Human Liver Carcinoma)MTT4895
HaCaT (Human Keratinocytes)CellTox™ Green24210
HaCaT (Human Keratinocytes)CellTox™ Green48130
A549 (Human Lung Carcinoma)Neutral Red Uptake24180
A549 (Human Lung Carcinoma)Neutral Red Uptake48110

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a test compound like this compound involves several key stages, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., HepG2, HaCaT) CellSeeding 3. Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep 2. Prepare DY114 Stock Solution (e.g., in DMSO) Treatment 4. Treat Cells with DY114 Dilutions CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 24/48 hours Treatment->Incubation AssayReagent 6. Add Cytotoxicity Assay Reagent (e.g., MTT, CellTox Green) Incubation->AssayReagent IncubateReagent 7. Incubate as per Protocol AssayReagent->IncubateReagent Measurement 8. Measure Signal (Absorbance/Fluorescence) IncubateReagent->Measurement DataProcessing 9. Data Processing & Normalization Measurement->DataProcessing IC50 10. Calculate IC50 Values DataProcessing->IC50

General experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Cell Culture and Maintenance

This protocol provides a general guideline for culturing adherent cell lines such as HepG2 or HaCaT.

  • Materials:

    • Human cell line (e.g., HepG2, ATCC® HB-8065™)

    • Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) for HepG2)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75)

    • 96-well flat-bottom cell culture plates, sterile

  • Procedure:

    • Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

    • For sub-culturing, aspirate the old medium and wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.

    • Seed cells into new flasks or plates at the desired density.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[1][2]

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Serum-free cell culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Aspirate the medium from the wells and add 100 µL of the various DY114 concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C.

    • After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.[1]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[2]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][2]

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

CellTox™ Green Cytotoxicity Assay

This fluorescence-based assay measures changes in membrane integrity, which is a hallmark of cell death.[3][4] A proprietary dye is used that is excluded by viable cells but stains the DNA of dead cells.[3]

  • Materials:

    • Cells seeded in a 96-well plate (black, clear-bottom recommended)

    • This compound stock solution

    • CellTox™ Green Dye (e.g., Promega G8741)

    • Lysis solution (positive control)

    • Fluorescence plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of medium and allow them to attach overnight.[4]

    • Prepare serial dilutions of this compound.

    • Add the CellTox™ Green Dye to each well at the recommended concentration (e.g., 2X dye in the treatment medium).

    • Add the various concentrations of DY114 to the wells. Include vehicle control, untreated control, and a maximum lysis control.

    • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485-500 nm and an emission wavelength of ~520-530 nm.[4]

    • The fluorescence signal is proportional to the level of cytotoxicity.[3] Calculate cytotoxicity relative to the maximum lysis control.

Signaling Pathways in Cytotoxicity

The toxicity of some azo dyes is linked to their metabolic reduction into potentially carcinogenic aromatic amines. These metabolites can induce cellular stress, leading to DNA damage and the activation of various signaling pathways that regulate cell cycle arrest, inflammation, and apoptosis (programmed cell death). Key pathways that could be investigated following exposure to disperse dye metabolites include the p53 and NF-κB signaling pathways.

G cluster_stress Cellular Stress Induction cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes DY114 This compound Metabolites ROS Reactive Oxygen Species (ROS) DY114->ROS DNA_Damage DNA Damage DY114->DNA_Damage NFkB NF-κB Activation ROS->NFkB p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation

Potential signaling pathways activated by disperse dye metabolites.

References

Application Notes and Protocols for Measuring the Quantum Yield and Fluorescence Lifetime of Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 114 is a disperse dye belonging to the pyridone azo class, characterized by its bright yellow-greenish hue.[1][2] Such dyes are of significant interest in various fields, including textile dyeing, plastic coloration, and potentially as fluorescent probes in biomedical research and drug development due to their photophysical properties.[3] A thorough understanding of a fluorophore's quantum yield (Φ) and fluorescence lifetime (τ) is paramount for its effective application. The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of emitted to absorbed photons. The fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, provides insights into the molecule's interaction with its environment.

This document provides detailed protocols for the determination of the fluorescence quantum yield and lifetime of this compound, tailored for researchers in academic and industrial settings.

Photophysical Properties of this compound

Table 1: Hypothetical Photophysical Data of this compound in Various Solvents

SolventRefractive Index (η)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f) (Hypothetical)Fluorescence Lifetime (τ, ns) (Hypothetical)
Chloroform1.4466857100.251.8
Acetone1.3596827050.302.1
Ethanol1.3616847080.352.5
Methanol (B129727)1.3296837060.322.3
Dimethyl Sulfoxide (DMSO)1.4796887150.201.5

Table 2: Recommended Fluorescence Standards for Comparative Measurements

StandardSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_std)Fluorescence Lifetime (τ_std, ns)
Cresyl VioletEthanol5856200.582.7
Oxazine 170Ethanol6126450.583.2
Rhodamine 101Ethanol5735970.914.2
ATTO 655Water6636840.301.8

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Workflow for Quantum Yield Determination

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution dilute_sample Prepare Serial Dilutions of Sample (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution (e.g., Oxazine 170) dilute_std Prepare Serial Dilutions of Standard (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance Spectra (UV-Vis) dilute_sample->abs_measure dilute_std->abs_measure em_measure Measure Emission Spectra (Fluorometer) abs_measure->em_measure Same excitation wavelength integrate Integrate Emission Spectra abs_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield gradient->calculate

Caption: Workflow for determining fluorescence quantum yield using the relative method.

A. Materials and Equipment

  • This compound

  • Quantum Yield Standard (e.g., Oxazine 170 in ethanol, Φ = 0.58)

  • Spectroscopic grade solvents (e.g., ethanol)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a corrected emission spectrum feature

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

B. Procedure

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the selected standard (e.g., Oxazine 170) in the same solvent.

    • From both stock solutions, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is critical to minimize inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength (e.g., 612 nm for Oxazine 170 as the standard).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the wavelength used for absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring identical instrument settings (e.g., slit widths) for all measurements.

    • Record the emission spectrum of the pure solvent (blank) under the same conditions.

C. Data Analysis

  • Correct the emission spectra by subtracting the solvent blank.

  • Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of this compound (Φ_x) using the following equation:

    Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_x and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_x and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of single-photon arrival times after a pulsed excitation.[4][5]

Workflow for Fluorescence Lifetime Measurement

G cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis laser Pulsed Laser Source (e.g., 670 nm) sample_holder Sample in Cuvette laser->sample_holder electronics TCSPC Electronics (TAC/TDC) laser->electronics Sync Signal detector Single-Photon Detector sample_holder->detector detector->electronics irf Measure Instrument Response Function (IRF) decay Measure Fluorescence Decay of Sample irf->decay deconvolution Deconvolution of Decay with IRF decay->deconvolution fitting Fit to Exponential Decay Model deconvolution->fitting lifetime Determine Fluorescence Lifetime (τ) fitting->lifetime

Caption: Workflow for measuring fluorescence lifetime using TCSPC.

A. Materials and Equipment

  • This compound solution (absorbance < 0.1 at the excitation wavelength)

  • Scattering solution for IRF measurement (e.g., dilute colloidal silica (B1680970) or non-fluorescent suspension)

  • TCSPC system including:

    • Pulsed light source (e.g., picosecond diode laser, λ_ex ~670 nm)

    • Sample chamber

    • Fast single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

    • TCSPC electronics (Time-to-Amplitude Converter - TAC, or Time-to-Digital Converter - TDC)

  • 1 cm path length quartz cuvette

B. Procedure

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with a scattering solution (e.g., dilute Ludox®).

    • Place the cuvette in the sample holder.

    • Set the emission wavelength to the excitation wavelength.

    • Acquire the IRF by collecting the scattered light. The IRF represents the temporal profile of the excitation pulse as measured by the system.

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Set the emission monochromator to the peak of the dye's fluorescence emission.

    • Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000) for good statistical accuracy.

C. Data Analysis

  • The collected data is a histogram of photon counts versus time.

  • The fluorescence lifetime (τ) is extracted by fitting the experimental decay data to a multi-exponential decay model after deconvolution with the measured IRF. The fitting is typically performed using specialized software. For a single exponential decay, the intensity (I) as a function of time (t) is described by:

    I(t) = I₀ * exp(-t/τ)

    Where:

    • I₀ is the intensity at time t=0.

    • τ is the fluorescence lifetime.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the accurate and reliable measurement of the fluorescence quantum yield and lifetime of this compound. These photophysical parameters are crucial for evaluating its potential in various applications, from advanced materials to biomedical probes. Adherence to these standardized procedures will ensure high-quality, reproducible data, facilitating the comparison of results across different studies and laboratories.

References

Application Notes and Protocols: Staining of Intracellular Lipid Droplets with Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 114 is a synthetic dye traditionally utilized in the textile and plastics industries for its vibrant yellow coloration and lipophilic properties.[1] Its solubility in organic solvents like acetone (B3395972) and alcohol, coupled with its insolubility in water, suggests its potential as a specific stain for neutral lipid-rich organelles, such as intracellular lipid droplets.[1][2] These dynamic organelles are central to lipid metabolism, energy storage, and cellular signaling, making their visualization critical in various fields of research, including metabolic diseases, cancer, and drug development.

This document provides detailed protocols for the use of this compound as a fluorescent stain for lipid droplets in both fixed and live cells. The methodologies presented are based on the known physicochemical properties of the dye and established principles of lipid droplet staining.

Physicochemical and Fluorescent Properties

This compound is a monoazo dye with a molecular weight of 408.43 g/mol and the chemical formula C₂₀H₁₆N₄O₄S.[2][3] While its primary applications have been industrial, its inherent fluorescence and lipophilicity make it a candidate for biological imaging.

Table 1: Physicochemical and Fluorescent Properties of this compound

PropertyValueReference
Chemical Name 5-[[3-(benzenesulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile
C.I. Name This compound[3]
CAS Number 59312-61-7 / 61968-66-9[3]
Molecular Formula C₂₀H₁₆N₄O₄S[2][3]
Molecular Weight 408.43 g/mol [2][3]
Appearance Yellow powder/grain[4][5]
Solubility Soluble in acetone, alcohol; Insoluble in water[1][2]
Excitation (Hypothesized) 405 - 488 nmN/A
Emission (Hypothesized) 500 - 550 nmN/A

Note: The excitation and emission wavelengths are hypothesized based on the visual color of the dye and may require optimization.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound for lipid droplet staining. Optimization may be required depending on the cell type and experimental conditions.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mM):

    • Weigh out 4.08 mg of this compound powder.

    • Dissolve in 10 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Mix thoroughly by vortexing.

    • Store in small aliquots at -20°C, protected from light.

  • Working Solution (1-10 µM):

    • Immediately before use, dilute the 1 mM stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) for fixed cells, or cell culture medium for live cells) to the desired final concentration.

    • For example, to prepare a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of buffer.

Staining Protocol for Fixed Cells

This protocol is suitable for endpoint assays and co-staining with antibodies.

  • Cell Culture: Grow cells on sterile coverslips in a multi-well plate to the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add a sufficient volume of 4% paraformaldehyde (PFA) in PBS to cover the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the this compound working solution (1-10 µM in PBS) to the fixed cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslip onto a glass slide using an aqueous mounting medium.

    • Visualize using a fluorescence microscope with appropriate filter sets (e.g., excitation around 488 nm and emission detection around 525 nm).

Staining Protocol for Live Cells

This protocol is for visualizing lipid droplets in real-time.

  • Cell Culture: Grow cells in a suitable imaging dish (e.g., glass-bottom dish).

  • Staining:

    • Prepare the this compound working solution (1-5 µM) in pre-warmed complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the staining solution.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing (Optional):

    • For clearer imaging, you can replace the staining solution with fresh, pre-warmed culture medium or a clear imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS) immediately before imaging.

  • Imaging:

    • Image the live cells on a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels.

    • Use the lowest possible laser power to minimize phototoxicity.

Table 2: Recommended Starting Conditions for this compound Staining

ParameterFixed CellsLive Cells
Working Concentration 1 - 10 µM1 - 5 µM
Incubation Time 15 - 30 minutes15 - 30 minutes
Incubation Temperature Room Temperature37°C
Staining Buffer PBSComplete Culture Medium
Washing Steps 3 x 5 min with PBSOptional, replace with fresh medium

Data Presentation

Quantitative analysis of lipid droplet number, size, and intensity can be performed using appropriate image analysis software. The data below is an example of how results could be presented.

Table 3: Example Quantitative Analysis of Lipid Droplet Staining

TreatmentAverage Lipid Droplet Area (µm²)Average Fluorescence Intensity (A.U.)Number of Lipid Droplets per Cell
Control 1.2 ± 0.31500 ± 25025 ± 5
Oleic Acid (100 µM) 3.5 ± 0.84500 ± 60060 ± 12
Drug X (10 µM) 0.8 ± 0.2900 ± 15015 ± 4

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_cell_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining prep_stock Prepare 1 mM Stock in DMSO prep_work Prepare 1-10 µM Working Solution prep_stock->prep_work stain Incubate with Working Solution (15-30 min) prep_work->stain cell_culture Culture Cells fixation Fix with 4% PFA (Fixed Cells) cell_culture->fixation live_cells Use Live Cells in Imaging Dish cell_culture->live_cells fixation->stain live_cells->stain wash Wash 3x with PBS (Fixed Cells) stain->wash image Image with Fluorescence Microscope stain->image Live Cells mount Mount on Slide wash->mount mount->image Fixed Cells

Caption: Experimental workflow for staining lipid droplets with this compound.

Hypothetical Signaling Pathway Investigation

G cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response stimulus Nutrient Excess (e.g., Oleic Acid) receptor Fatty Acid Receptor stimulus->receptor pi3k PI3K/Akt Pathway receptor->pi3k mtor mTOR Activation pi3k->mtor srebp1c SREBP-1c Upregulation mtor->srebp1c lipogenesis Increased Lipogenesis srebp1c->lipogenesis ld_formation Lipid Droplet Formation & Growth (Visualized with DY114) lipogenesis->ld_formation

Caption: A hypothetical signaling pathway leading to lipid droplet formation.

Troubleshooting

  • High Background:

    • Decrease the concentration of the working solution.

    • Increase the number and duration of washing steps.

    • Ensure the stock solution is fully dissolved and filter the working solution if necessary.

  • Weak or No Signal:

    • Increase the concentration of the working solution.

    • Increase the incubation time.

    • Check the filter sets on the microscope to ensure they are appropriate for the hypothesized excitation and emission spectra.

    • Confirm the presence of lipid droplets in your cell model using a known lipid droplet stain (e.g., Nile Red or BODIPY 493/503).

  • Phototoxicity (Live Cells):

    • Reduce the laser power and exposure time during imaging.

    • Use a lower concentration of the dye.

    • Decrease the duration of the staining incubation.

Conclusion

This compound presents a potential, cost-effective alternative for the fluorescent labeling of intracellular lipid droplets. The protocols provided herein offer a solid foundation for researchers to begin exploring its utility in their specific experimental systems. As with any novel application, optimization of the staining parameters is crucial for achieving high-quality, reproducible results. Further characterization of its spectral properties and photostability in a biological context will be beneficial for its establishment as a standard lipid droplet probe.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Disperse Yellow 114 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Disperse Yellow 114 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a non-ionic, single azo dye with the chemical formula C₂₀H₁₆N₄O₄S.[1][2] Its molecular structure lacks strong hydrophilic (water-attracting) groups, making it inherently hydrophobic and thus practically insoluble in water.[2][3] It is, however, soluble in some organic solvents such as acetone (B3395972) and ethanol.[4] This dye is primarily used in the textile industry for dyeing synthetic fibers like polyester, as well as in the production of inks, plastics, and coatings.[4]

Q2: I'm observing dye powder clumping and settling at the bottom of my aqueous solution. What is causing this?

This phenomenon, known as aggregation or agglomeration, is common for disperse dyes in aqueous media. The primary causes include:

  • Improper initial dispersion: The dye powder was not adequately wetted before being added to the main solution, leading to the formation of clumps.[5]

  • Incorrect pH: The pH of the solution is outside the optimal range for this dye, which can lead to instability and aggregation.[5]

  • Ineffective dispersing agent: The type or concentration of the dispersing agent may be insufficient or unsuitable for the experimental conditions.[5]

  • Hard water: The presence of divalent cations like Ca²⁺ and Mg²⁺ can cause some dispersing agents to precipitate, leading to dye aggregation.[5]

Q3: What is the optimal pH for working with this compound in an aqueous dispersion?

The recommended pH range for this compound is weakly acidic, typically between 3 and 7.[1][6] For dyeing applications, a more specific pH of 4.5 to 5.5 is often recommended to ensure dye stability. Operating outside this range can lead to poor dispersion and changes in color.[7]

Q4: Can temperature be used to improve the solubility of this compound?

Yes, increasing the temperature of the aqueous solution can significantly increase the solubility of disperse dyes.[3] For instance, the solubility of some disperse yellows can be up to 18 times higher at 80°C compared to 25°C.[3] However, it's crucial to manage temperature carefully. Uneven heating or rapid cooling of a saturated solution can cause the dye to precipitate out of the solution, leading to larger, less soluble dye crystals.[3]

Q5: Are there any physical methods to improve the dispersion of this compound?

Ultrasonication is an effective physical method for breaking down dye agglomerates in a solution.[5][8] The high-frequency sound waves generate cavitation bubbles that, upon collapsing, create localized high-energy shear forces. These forces can de-agglomerate dye particles, resulting in a finer and more uniform dispersion.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Dye powder forms clumps and does not disperse in water. 1. Poor wetting of the dye powder. 2. High surface tension of water preventing penetration into the powder.1. Pre-wet the dye: Create a smooth, lump-free paste by mixing the this compound powder with a small amount of a wetting agent or lukewarm water before adding it to the bulk of the aqueous solution.[5] 2. Use a dispersing agent: Incorporate a suitable dispersing agent, such as a lignosulfonate or a naphthalene (B1677914) sulfonate condensate, at a concentration of 0.5-2.0 g/L.[5]
The dispersed dye solution is not stable and settles over time. 1. Incorrect pH of the solution.[5] 2. Presence of hard water ions (Ca²⁺, Mg²⁺).[5] 3. Insufficient dispersing agent.[5]1. Adjust pH: Maintain the solution at a weakly acidic pH of 4.5-5.5 using a suitable buffer or acetic acid.[5] 2. Use softened water: Utilize deionized or softened water. Alternatively, add a sequestering agent to chelate the hard water ions.[5] 3. Optimize dispersing agent: Ensure the correct type and concentration of the dispersing agent are used as per supplier recommendations.
Low color yield or pale coloration in the final application. 1. Poor dye solubility in the system. 2. Suboptimal temperature.[5] 3. Excessive dispersing agent forming large micelles that trap the dye.[5]1. Enhance solubility: Consider using a co-solvent system (e.g., with DMSO or ethanol), or explore the use of cyclodextrins to form inclusion complexes.[8] 2. Increase temperature: For applications like dyeing, increasing the temperature to 120-130°C can improve dye uptake.[5][9] 3. Optimize dispersing agent concentration: Avoid overdosing the dispersing agent; follow supplier guidelines.[5]
Inconsistent results between experiments. 1. Variation in raw material quality (dye, solvents, additives). 2. Differences in experimental procedure (e.g., heating rate, mixing speed).[5]1. Standardize materials: Use materials from the same batch where possible and verify their purity. 2. Maintain consistent protocols: Ensure that parameters like temperature ramping (e.g., 1-2°C per minute), stirring rate, and addition order are kept constant.[5]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound
  • Preparation of the Aqueous Phase:

    • To the required volume of deionized water in a beaker, add a dispersing agent (e.g., a lignosulfonate-based dispersant) at a concentration of 1.0 g/L.

    • Stir the solution with a magnetic stirrer until the dispersing agent is fully dissolved.

    • Adjust the pH of the solution to 4.5-5.5 using a dilute solution of acetic acid.

  • Preparation of the Dye Paste:

    • Weigh the required amount of this compound powder.

    • In a separate, smaller beaker, add a small amount of lukewarm deionized water or a wetting agent to the dye powder.

    • Carefully mix with a glass rod to form a smooth, uniform paste, ensuring no dry clumps remain.

  • Combining the Phases:

    • While continuously stirring the aqueous phase, slowly add the pre-wetted dye paste to the beaker.

    • For improved dispersion, the dye paste can be added through a fine sieve to filter out any remaining small aggregates.[5]

  • Homogenization (Optional but Recommended):

    • For a finer and more stable dispersion, sonicate the final mixture using a probe or bath sonicator for 15-20 minutes. Allow the solution to cool if significant heating occurs.[5]

Protocol 2: Solubility Enhancement using a Co-solvent System
  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable, water-miscible organic solvent where it has high solubility (e.g., dimethyl sulfoxide (B87167) (DMSO) or acetone).[2][4][8]

  • Dispersion in Aqueous Solution:

    • Prepare the target aqueous solution, adjusting the pH to 4.5-5.5 as described in Protocol 1.

    • While vigorously stirring the aqueous solution, add the concentrated dye stock solution dropwise.[8] This technique helps to prevent the dye from precipitating out upon contact with the aqueous phase.

  • Final Volume Adjustment:

    • Add deionized water to reach the final desired volume and concentration. Continue stirring for a few minutes to ensure homogeneity.

Protocol 3: Quantitative Determination of Aqueous Solubility

This protocol uses UV-Vis spectrophotometry to determine the solubility of this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the aqueous solution (with or without solubilizing agents) in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Dye:

    • Filter the saturated solution through a fine filter paper (e.g., Whatman #2) or a syringe filter (e.g., 0.45 µm) to remove all undissolved dye particles.[10]

  • Spectrophotometric Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations in a suitable solvent (e.g., acetone).

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

    • Dilute the filtered, saturated aqueous sample with the same solvent and measure its absorbance at λmax.

    • Use the calibration curve to determine the concentration of this compound in the saturated solution, which corresponds to its solubility under those conditions.[11]

Data Presentation

Table 1: Factors Influencing the Solubility and Dispersion of this compound

Parameter Effect on Solubility/Dispersion Optimal Range/Condition Notes
pH Stable in acidic conditions; can degrade or change color in alkaline conditions.[7]4.5 - 5.5Use acetic acid or a suitable buffer for pH adjustment.
Temperature Solubility increases significantly with temperature.[3]Application-dependent (e.g., 120-130°C for high-temperature dyeing).Controlled heating and cooling rates are crucial to prevent precipitation.[3][5]
Dispersing Agents Improves dispersion stability by preventing particle aggregation.[3]0.5 - 2.0 g/LLignosulfonates and naphthalene sulfonate condensates are commonly used.[5]
Co-solvents Can significantly increase solubility.Varies with the co-solvent used.E.g., Acetone, Ethanol, DMSO.
Cyclodextrins Can form inclusion complexes to enhance aqueous solubility.[12]Dependent on the type of cyclodextrin (B1172386) and the dye-to-cyclodextrin ratio.A promising technique for creating true solutions.[13]
Particle Size Smaller particle size leads to a larger surface area and faster dissolution.[3][14]As fine as possible.Achieved through milling during manufacturing and can be improved with sonication.[3][5]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_solubilization Solubilization/Dispersion Phase cluster_analysis Analysis Phase start Define Target Concentration & Aqueous System prep_dye Prepare Dye Paste (Pre-wetting) start->prep_dye prep_solution Prepare Aqueous Phase (Add Dispersing Agent, Adjust pH) start->prep_solution combine Combine Dye Paste and Aqueous Solution prep_dye->combine prep_solution->combine mix Stir/Agitate combine->mix sonicate Ultrasonication (Optional) mix->sonicate observe Visual Observation (Clumps, Settling) mix->observe sonicate->observe measure Quantitative Measurement (e.g., UV-Vis Spectroscopy) observe->measure result Stable Dispersion or Solubilized Solution measure->result

Caption: Experimental workflow for dispersing this compound.

troubleshooting_flowchart start Poor Solubility or Dispersion Observed check_ph Is pH between 4.5-5.5? start->check_ph adjust_ph Adjust pH with Acetic Acid check_ph->adjust_ph No check_dispersant Is a Dispersing Agent Used Correctly? check_ph->check_dispersant Yes adjust_ph->check_dispersant add_dispersant Add/Optimize Dispersing Agent check_dispersant->add_dispersant No check_temp Can Temperature be Increased? check_dispersant->check_temp Yes add_dispersant->check_temp increase_temp Increase Temperature with Controlled Heating check_temp->increase_temp Yes consider_cosolvent Consider Advanced Methods: - Co-solvent System - Cyclodextrin Complexation - Ultrasonication check_temp->consider_cosolvent No solution Improved Solubility/ Dispersion increase_temp->solution consider_cosolvent->solution

References

Preventing aggregation of Disperse Yellow 114 in staining buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the aggregation of Disperse Yellow 114 in staining buffers, ensuring experimental consistency and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in my staining buffer?

This compound is a type of 'disperse' dye, meaning it has very low solubility in water and is designed to exist as a fine dispersion.[1][2] It is a yellow powder with the molecular formula C20H16N4O4S.[1][3] Aggregation, or clumping, occurs because the dye molecules are hydrophobic (water-repelling) and are more attracted to each other than to the water molecules in the buffer.[4] This leads them to clump together to minimize their contact with water, especially under suboptimal conditions.[4]

Q2: What are the primary factors that promote the aggregation of this compound?

Several factors can cause or worsen aggregation in your staining buffer:

  • Incorrect pH: The dye is most stable in a weakly acidic environment, with an optimal pH range of 3 to 7.[1][3][5] The most stable condition is between pH 4.5 and 5.5.[6] In alkaline conditions (pH > 7), the dye is not stable and can undergo hydrolysis, leading to color changes and aggregation.[5][7][8]

  • High Dye Concentration: The higher the concentration of the dye, the greater the likelihood that individual molecules will interact and aggregate.[4]

  • Presence of Metal Ions: The presence of iron (Fe²⁺) or copper (Cu²⁺) ions can cause the dye's color to change and may promote instability.[3][5][7] However, calcium (Ca²⁺) and magnesium (Mg²⁺) ions do not appear to have an effect.[3][5]

  • Improper Solution Preparation: Rapidly adding the dye to the buffer without sufficient agitation or failing to use a dispersing agent can lead to immediate aggregation.[9][10]

  • Temperature Fluctuations: While higher temperatures can increase the solubility of disperse dyes, rapid heating during preparation can cause aggregation.[9][10][11]

Q3: My staining solution appears cloudy and has visible particles. What should I do?

Cloudiness and visible particles are clear signs of dye aggregation.[10] First, check the pH of your buffer to ensure it is within the optimal 4.5-5.5 range.[6] If the pH is correct, the issue likely lies in the preparation method. It is recommended to discard the aggregated solution, as it will lead to uneven staining and unreliable results.[12] Prepare a fresh solution following the detailed protocol provided below, paying close attention to the use of an organic solvent for the stock solution and the inclusion of a dispersing agent.

Q4: How can I proactively prevent aggregation when preparing my staining solution?

The best approach is to optimize the preparation protocol. Key preventative measures include:

  • Prepare a Concentrated Stock Solution: First, dissolve the dye in a small amount of an organic solvent where it is soluble, such as acetone (B3395972) or ethanol (B145695), before introducing it to the aqueous buffer.[1][13]

  • Control the Buffer pH: Use a weakly acidic buffer, such as an acetate (B1210297) buffer, to maintain a stable pH between 4.5 and 5.5.[6][14]

  • Use a Dispersing Agent: Add a suitable dispersing agent (e.g., sodium lignosulfonate) or other surfactants to the buffer to help keep the dye particles small and suspended.[9][15]

  • Ensure Proper Mixing: Add the dye stock solution to the buffer slowly and with continuous, vigorous stirring to ensure rapid and even dispersion.[4][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Dye fails to dissolve or forms clumps during stock solution preparation.
  • Primary Cause: You are attempting to dissolve the dye directly in an aqueous buffer, exceeding its very low water solubility.[1][13]

  • Solution: Prepare a concentrated stock solution in an appropriate organic solvent first. Acetone and ethanol are effective solvents for this compound.[1][13] This stock can then be diluted into your final aqueous staining buffer.

Problem: The staining buffer becomes cloudy or precipitates after preparation.
  • Primary Cause: The dye dispersion is not stable due to incorrect pH or the absence of stabilizing agents. The pH may have shifted outside the optimal 4.5-5.5 range, or the dye particles have started to agglomerate over time.[6][9]

  • Solution:

    • Verify and Buffer pH: Use a calibrated pH meter to confirm the buffer's pH is between 4.5 and 5.5. Use a stable buffering system like sodium acetate/acetic acid.[6]

    • Incorporate a Dispersant: Add a dispersing agent to your buffer before adding the dye stock. Dispersants work by coating the dye particles, preventing them from sticking together.[2][9][15]

    • Prepare Fresh: For best results, prepare the final staining solution fresh before each experiment to minimize the time available for aggregation to occur.

Problem: Staining results are inconsistent, with patches of intense color or unstained areas.
  • Primary Cause: Aggregated dye particles in the staining solution are causing uneven staining.[12] Large aggregates cannot penetrate tissues or cells effectively and may adhere randomly to surfaces.[10]

  • Solution: This issue is a direct result of dye aggregation. The solution is to ensure a homogenous, non-aggregated staining buffer by following the preventative preparation protocol. Gentle agitation of the sample during the staining incubation period can also promote even staining.[12]

Data Summary: this compound Stability Parameters

The following table summarizes the key chemical and physical parameters influencing the stability of this compound in solution.

ParameterOptimal Condition/ValueNotes
Solubility Insoluble in water; Soluble in acetone, ethanol.[1][13]A stock solution should be prepared in an organic solvent.
Optimal pH Range 4.5 - 5.5[6]The dye is most stable in a weakly acidic medium.
Alkali Sensitivity Unstable at pH > 7.[5][7]Alkaline conditions can cause hydrolysis and color change.[8]
Ion Sensitivity Sensitive to Iron (Fe²⁺) and Copper (Cu²⁺) ions.[3][5]The presence of these ions can alter the dye's color. Use deionized water.
Temperature Profile High-temperature dye; solubility increases with heat.[7][11]For staining buffers, prepare at room temperature. Avoid rapid heating.[10]

Diagrams

Caption: Troubleshooting workflow for diagnosing and resolving dye aggregation.

Caption: Key factors causing dye aggregation and its experimental impact.

Experimental Protocol: Preparation of a Stabilized Staining Solution

Objective: To prepare a 10 µM working solution of this compound in a buffered aqueous solution with minimal aggregation.

Materials:

  • This compound (MW: 408.43 g/mol )

  • Acetone, ACS grade or higher

  • Sodium Lignosulfonate (or other suitable dispersing agent)

  • Sodium Acetate, Anhydrous

  • Glacial Acetic Acid

  • High-purity deionized water

  • Magnetic stirrer and stir bars

  • Calibrated pH meter

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

Methodology:

Part 1: Preparation of 0.1 M Acetate Buffer (pH 5.0)

  • Dissolve 0.82 g of anhydrous sodium acetate in 80 mL of deionized water in a 100 mL beaker.

  • While stirring, slowly add glacial acetic acid dropwise until the pH of the solution reaches 5.0, as measured by a calibrated pH meter.

  • Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark. Mix thoroughly. This is your staining buffer base.

Part 2: Preparation of 1 mM Dye Stock Solution (in Acetone)

  • Weigh out 4.08 mg of this compound powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of acetone to the flask and swirl gently or sonicate briefly until the dye is completely dissolved.

  • Add acetone to the 10 mL mark and mix thoroughly. Store this stock solution in a tightly sealed, amber glass vial in the dark at 4°C.

Part 3: Preparation of Final 10 µM Stabilized Staining Solution

  • Measure 90 mL of the 0.1 M Acetate Buffer (pH 5.0) into a 100 mL beaker.

  • Add 10 mg of sodium lignosulfonate (to achieve a 0.01% w/v final concentration) to the buffer and stir until it is fully dissolved.

  • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed to create a vortex.

  • Using a micropipette, slowly add 1 mL of the 1 mM dye stock solution drop-by-drop into the vortex of the stirring buffer. The slow addition into a vortex is critical for preventing localized high concentrations that can lead to aggregation.

  • Continue stirring for 5-10 minutes.

  • Transfer the final solution to a 100 mL volumetric flask and add the acetate buffer to the mark.

  • The solution is now ready for use. For best results, use the solution within 24 hours of preparation.

References

Technical Support Center: Optimizing Dyeing Processes for Disperse Yellow 114 on Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing of synthetic fabrics with Disperse Yellow 114.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester (B1180765) with this compound?

A1: The optimal pH range for dyeing polyester with this compound is between 3 and 7.[1][2] However, for disperse dyes in general on polyester, a more controlled acidic pH of 4.5 to 5.5 is recommended to ensure dye stability and optimal uptake.[3][4]

Q2: What is the recommended dyeing temperature for polyester with this compound?

A2: this compound is a high-temperature dye suitable for the high-temperature, high-pressure (HTHP) dyeing method and the hot melt (Thermosol) dyeing method.[1][2][5] For HTHP dyeing, the temperature is typically raised to 130°C.[3][6] For the hot melt method, a temperature of 210-220°C is appropriate.[1][2]

Q3: Can this compound be used to dye nylon?

A3: Yes, disperse dyes can be used on nylon, particularly for achieving pale shades.[7] However, the wet fastness properties may be moderate, especially in deeper shades.[7] Temperature control is crucial when dyeing nylon to ensure even results.[8]

Q4: What are the recommended conditions for dyeing acetate (B1210297) fabrics with this compound?

A4: this compound shows good dyeing performance on diacetate and triacetate fibers.[1][2] For cellulose (B213188) diacetate, dyeing temperatures should not exceed 85°C to avoid hydrolysis of acetyl groups, which can dull the fabric's luster.[9] Cellulose triacetate is more hydrophobic and can be dyed at higher temperatures, up to 130°C, which can improve fastness properties.[9]

Q5: Why is a dispersing agent necessary when using this compound?

A5: Disperse dyes, including this compound, have very low solubility in water. A dispersing agent is essential to create a fine and stable dispersion of the dye particles in the dyebath. This prevents the dye from aggregating and ensures even distribution and adsorption onto the fabric surface, leading to a level and uniform dyeing.[3]

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Synthetic Fabrics

Fabric TypeDyeing MethodOptimal Temperature RangeOptimal pH RangeKey Considerations
Polyester High-Temperature, High-Pressure (HTHP)125°C - 135°C4.5 - 5.5High-energy dye, requires precise temperature and pH control for reproducibility.
Thermosol (Hot Melt)210°C - 220°C[1][2]Not applicable in the same way as aqueous dyeing; padding liquor pH is typically acidic.Suitable for continuous processes; ensures good fixation and color yield.
Nylon Exhaust Dyeing85°C - 100°C6.0 - 7.0Lower dyeing temperatures compared to polyester. Prone to barré (streaks) if not controlled.[7]
Acetate (Diacetate) Exhaust DyeingUp to 85°C[9]5.0 - 6.0Temperature must be carefully controlled to prevent fiber degradation (saponification).
Acetate (Triacetate) Exhaust Dyeing100°C - 130°C[9]4.5 - 5.5More resistant to hydrolysis than diacetate, allowing for higher dyeing temperatures and improved fastness.

Table 2: Typical Fastness Properties of this compound on Polyester

Fastness PropertyISO Test MethodRating (1-5, 5 is best)
Light Fastness ISO 105-B027[1]
Washing Fastness (Staining) ISO 105-C064-5[1]
Washing Fastness (Fading) ISO 105-C064-5[1]
Perspiration Fastness (Staining) ISO 105-E044-5[1]
Perspiration Fastness (Fading) ISO 105-E044-5[1]
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124-5
Sublimation Fastness ISO 105-P014-5

Note: Fastness properties on nylon and acetate may vary. Generally, wet fastness on nylon is lower than on polyester.[7]

Troubleshooting Guides

Issue 1: Uneven Dyeing or Streaking (Barré)

  • Possible Causes:

    • Poor dye dispersion.[10]

    • Incorrect particle size of the dye.[10]

    • Uneven liquor circulation in the dyeing machine.[10]

    • Too rapid a rate of temperature rise, especially for nylon.[11]

    • Variations in the physical or chemical properties of the fabric.

    • Improper fabric preparation, leaving impurities on the surface.

  • Solutions:

    • Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath.

    • Use a high-quality, high-temperature stable dispersing agent.

    • Control the rate of temperature rise, typically 1-2°C per minute.[3]

    • Ensure the fabric is thoroughly scoured and pre-treated to remove any oils, waxes, or sizing agents.

    • For nylon, select dyes with good compatibility and migration properties.[8]

Issue 2: Poor Color Yield (Lighter than Expected Shade)

  • Possible Causes:

    • Dyeing temperature is too low.[3]

    • Insufficient dyeing time.[3]

    • Incorrect pH of the dyebath.[3]

    • Agglomeration of dye particles, reducing the effective dye concentration.[3]

  • Solutions:

    • Increase the dyeing temperature to the optimal range for the specific fiber (e.g., 130°C for polyester).[3]

    • Extend the dyeing time at the maximum temperature to ensure complete dye diffusion.

    • Verify and adjust the dyebath pH to the recommended acidic range (4.5-5.5 for polyester).[3]

    • Improve dye dispersion through proper mixing and the use of an effective dispersing agent.[3]

Issue 3: Poor Colorfastness (Wash, Rub, or Light)

  • Possible Causes:

    • Inadequate dye penetration into the fiber.[10]

    • Incorrect selection of auxiliaries.[10]

    • Surface dye not properly removed after dyeing.

    • Dye hydrolysis due to incorrect pH (especially too alkaline).[6]

  • Solutions:

    • Ensure the dyeing temperature and time are sufficient for the dye to penetrate the fiber core.

    • Perform a thorough reduction clearing after dyeing to remove unfixed surface dye. This is crucial for good wash and rub fastness.

    • Strictly maintain the acidic pH of the dyebath to prevent dye degradation at high temperatures.[6]

    • Select high-fastness disperse dyes appropriate for the intended end-use.[10]

Issue 4: Dye Spots or Stains

  • Possible Causes:

    • Agglomeration of dye particles.[3]

    • Precipitation of oligomers from the polyester fiber onto the fabric surface.[11]

    • Hard water, which can cause dye precipitation.

  • Solutions:

    • Ensure the dye is well-dispersed before and during the dyeing process.

    • Use deionized or softened water, or add a sequestering agent to chelate metal ions.[3]

    • A post-dyeing reduction clear can also help in removing oligomer deposits.[3]

Experimental Protocols

High-Temperature, High-Pressure (HTHP) Dyeing of Polyester

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L) at 70-80°C for 30 minutes. Rinse thoroughly with hot water, then cold water, and dry.

  • Dyebath Preparation:

    • Set the dyebath with a liquor ratio of 10:1 to 20:1.

    • Add a dispersing agent (e.g., 1 g/L) and a leveling agent.

    • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid-sodium acetate buffer.

    • Separately, make a paste of the required amount of this compound with a small amount of dispersing agent and cold water. Add this dispersion to the dyebath.

  • Dyeing Process:

    • Introduce the pre-wetted polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a suitable detergent.

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water, followed by cold water.

    • Neutralize with a dilute solution of acetic acid if necessary, and then give a final cold rinse.

    • Dry the fabric.

Visualizations

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_after After-treatment Scouring Scouring (Remove Impurities) Rinsing_Prep Rinsing Scouring->Rinsing_Prep Drying_Prep Drying Rinsing_Prep->Drying_Prep Dyebath_Prep Dyebath Preparation (Dye, Auxiliaries, pH 4.5-5.5) Fabric_Introduction Introduce Fabric (at 60°C) Dyebath_Prep->Fabric_Introduction Temp_Rise Raise Temperature to 130°C (1-2°C/min) Fabric_Introduction->Temp_Rise Dyeing Hold at 130°C (45-60 min) Temp_Rise->Dyeing Cooling Cool to 70°C Dyeing->Cooling Reduction_Clearing Reduction Clearing (Remove Surface Dye) Cooling->Reduction_Clearing Rinsing_After Hot & Cold Rinsing Reduction_Clearing->Rinsing_After Neutralization Neutralization Rinsing_After->Neutralization Final_Drying Final Drying Neutralization->Final_Drying Dyed_Fabric Dyed_Fabric Final_Drying->Dyed_Fabric Dyed Fabric

Caption: High-Temperature Dyeing Workflow for Polyester with this compound.

Troubleshooting_Logic cluster_uneven Uneven Dyeing cluster_yield Poor Color Yield cluster_fastness Poor Fastness Start Dyeing Issue Identified Check_Dispersion Check Dye Dispersion Check_Temp Verify Dyeing Temp. Check_Reduction_Clearing Verify Reduction Clearing Check_Temp_Rate Check Temp. Rise Rate Check_Dispersion->Check_Temp_Rate Check_Fabric_Prep Verify Fabric Prep. Check_Temp_Rate->Check_Fabric_Prep Solution Implement Corrective Action Check_Fabric_Prep->Solution Check_Time Verify Dyeing Time Check_Temp->Check_Time Check_pH Check Dyebath pH Check_Time->Check_pH Check_pH->Solution Check_Dyeing_Params Check Temp. & Time Check_Reduction_Clearing->Check_Dyeing_Params Check_pH_Alkalinity Check for Alkalinity Check_Dyeing_Params->Check_pH_Alkalinity Check_pH_Alkalinity->Solution

Caption: Logical Flow for Troubleshooting Common Dyeing Defects.

References

Reducing photobleaching of Disperse Yellow 114 during fluorescence imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Disperse Yellow 114 in fluorescence imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reproducible data.

Troubleshooting Guides

Problem: My this compound signal is fading rapidly during image acquisition.

This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Here’s a step-by-step guide to troubleshoot and minimize this issue.

Solution 1: Optimize Imaging Parameters

The first and most direct approach is to reduce the total light exposure to your sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. This decreases the rate of photon absorption by the fluorophore, thereby lowering the probability of photochemical damage.[1][2][3]

  • Minimize Exposure Time: Keep the camera exposure time as short as possible while still obtaining a clear signal. This minimizes the duration the sample is illuminated for each frame.[1][2][3]

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light without altering its spectral properties.[4]

  • Detector Gain: Increase the detector gain or camera sensitivity to amplify the detected signal, which may allow for a reduction in excitation intensity.[1]

Solution 2: Employ Antifade Reagents

Antifade reagents are chemical compounds that reduce photobleaching, often by scavenging reactive oxygen species that are a primary cause of fluorophore degradation.[5][6]

  • For Fixed Samples: If your experimental protocol involves fixing your cells or tissues, using a mounting medium containing an antifade reagent is highly recommended.

  • For Live-Cell Imaging: Certain antifade reagents are compatible with live-cell experiments. However, it is crucial to test for any potential cytotoxicity or effects on the biological process under investigation.[5][6]

Solution 3: Proper Sample Preparation and Handling

  • Storage: Store your stained samples protected from light, for instance, by wrapping the container in aluminum foil and keeping it at 4°C.

  • Focusing: When locating the region of interest, use transmitted light (e.g., DIC or phase contrast) instead of fluorescence to minimize light exposure.[2][4] Alternatively, focus on an area adjacent to your target region before moving to the area of interest for image acquisition.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, caused by exposure to excitation light. When the dye absorbs light, it enters an excited state. In this state, it can react with other molecules, particularly oxygen, to generate reactive oxygen species (ROS). These ROS can then chemically modify the dye, rendering it non-fluorescent. This leads to a progressive decrease in signal intensity during imaging, which can compromise the quality of your images and the accuracy of quantitative measurements.[1]

Q2: Are there specific photostability data available for this compound?

A2: Currently, there is limited publicly available data on the specific fluorescence quantum yield and photobleaching quantum yield of this compound when used as a fluorescent probe in microscopy. It is known to be a monoazo pyridone dye with good lightfastness in textile applications, but this does not directly translate to its performance in fluorescence imaging.[7][8][9] Therefore, empirical testing of imaging conditions is crucial.

Q3: Which antifade reagent should I use for this compound?

A3: The effectiveness of an antifade reagent can be dye-specific. For yellow dyes, common antifade agents to consider include:

  • p-Phenylenediamine (PPD): Known to be very effective, but it can be toxic and may cause autofluorescence at shorter wavelengths.[5][10]

  • n-Propyl gallate (NPG): A widely used antioxidant that is also suitable for live-cell imaging, though it may have some biological effects.[5][6]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A less toxic alternative to PPD, though it may be slightly less effective.[5][6]

  • Commercial Formulations: Products like ProLong™ Gold and VECTASHIELD® are optimized for a broad range of dyes and can be a good starting point.[1]

It is recommended to test a few different antifade reagents to determine the most effective one for your specific experimental conditions.

Q4: How can I quantitatively assess the photostability of this compound in my experiment?

A4: You can create a photobleaching curve to measure the rate of signal decay.

  • Select a region of interest (ROI) in your sample.

  • Acquire a time-lapse series of images using your intended imaging settings.

  • Measure the mean fluorescence intensity of the ROI in each frame.

  • Plot the normalized intensity against time or frame number.

  • The rate of decay in this plot represents the rate of photobleaching under those specific conditions. You can then compare the decay rates for different imaging parameters or antifade reagents to find the optimal conditions.[4]

Quantitative Data Summary

Due to the lack of specific photostability data for this compound in the scientific literature, a direct comparison of its performance is not possible. However, the following table summarizes the general impact of various strategies on reducing photobleaching.

StrategyParameterGeneral Effect on PhotobleachingConsiderations
Imaging Parameters Excitation Light IntensityDecreasing intensity significantly reduces photobleaching.May require increased exposure time or detector gain, which can increase noise.
Exposure TimeShorter exposure times reduce photobleaching per image.May result in a lower signal-to-noise ratio.
Antifade Reagents PPD-basedHigh efficiency in reducing photobleaching.Potential for toxicity and autofluorescence.[5][10]
NPG-basedGood efficiency, suitable for live cells.May have biological side effects.[5][6]
DABCO-basedModerate efficiency, lower toxicity.Less effective than PPD.[5][6]
Commercial MountantsOptimized formulations for broad compatibility and high performance.Can be more expensive; effectiveness with this compound should be tested.

Experimental Protocols

Protocol 1: Systematic Optimization of Imaging Parameters

This protocol provides a workflow for determining the optimal balance between image quality and photobleaching of this compound.

  • Prepare Your Sample: Prepare your slide or dish stained with this compound.

  • Find Region of Interest: Place your sample on the microscope stage. Using transmitted light (e.g., DIC) and a low magnification objective, locate the general area you wish to image.[2]

  • Set Initial Fluorescence Parameters:

    • Switch to a low-intensity fluorescence setting.

    • Select the appropriate filter cube for this compound.

    • Set the camera exposure time to a moderate starting value (e.g., 100-200 ms).

  • Minimize Excitation Intensity:

    • While viewing a representative area (but not your final imaging area), gradually decrease the excitation light intensity until the signal is just distinguishable from the background noise. This will be your minimum required intensity.

  • Optimize Exposure Time:

    • Adjust the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector. The image histogram should ideally occupy the lower to middle part of the dynamic range.

  • Acquire a Test Image: Move to an adjacent, unexposed area of your sample and acquire a single image using your optimized settings.

  • Perform a Time-Lapse Test:

    • On a fresh, unexposed area, acquire a time-lapse series (e.g., 20-50 frames) using your optimized settings.

    • Measure the fluorescence intensity of a region of interest over time. If the intensity drops significantly (e.g., more than 10-15%) over the course of the acquisition, your settings are still causing considerable photobleaching.

    • Further reduce the light intensity or increase the time interval between images and repeat the time-lapse test.

Protocol 2: Mounting a Fixed Sample with Antifade Medium

This protocol describes the final step of an immunofluorescence or other staining workflow for mounting a coverslip onto a microscope slide using an antifade reagent.

  • Prepare Sample: Complete all staining and washing steps for your cells or tissue section on a coverslip or slide.

  • Final Wash: Perform a final wash with phosphate-buffered saline (PBS) or a suitable buffer to remove any residual salts.

  • Remove Excess Buffer: Carefully aspirate the buffer. Use the edge of a laboratory wipe to gently blot away excess liquid from the edges of the coverslip. It is critical not to let the sample dry out.

  • Apply Antifade Medium: Add a small drop (approximately 10-20 µL) of the antifade mounting medium onto the microscope slide.

  • Mount Coverslip: Carefully lower the coverslip, cell-side down, onto the drop of mounting medium. Try to avoid trapping air bubbles.

  • Seal Coverslip (Optional but Recommended): To prevent the mounting medium from evaporating and to secure the coverslip for long-term storage, you can seal the edges with clear nail polish or a commercial sealant.

  • Cure (if applicable): Some mounting media require a curing period. Follow the manufacturer's instructions. Store the slide flat in the dark.

Visualizations

Photobleaching_Troubleshooting_Workflow start Start: Rapid Signal Fading Observed optimize_imaging Step 1: Optimize Imaging Parameters - Reduce Excitation Intensity - Minimize Exposure Time - Use Neutral Density Filters start->optimize_imaging check_fading1 Is Photobleaching Still Significant? optimize_imaging->check_fading1 use_antifade Step 2: Use Antifade Reagent - Select appropriate antifade for fixed or live cells check_fading1->use_antifade Yes end_good Image Acquisition with Minimal Fading check_fading1->end_good No check_fading2 Is Photostability Sufficient? use_antifade->check_fading2 sample_handling Step 3: Review Sample Handling - Minimize light exposure during setup - Proper storage check_fading2->sample_handling No check_fading2->end_good Yes end_reassess Re-evaluate Staining Protocol or Consider a More Photostable Dye sample_handling->end_reassess

Caption: A troubleshooting workflow for reducing photobleaching.

Experimental_Protocol_Workflow start Start: Prepare Stained Sample find_roi Find Region of Interest (ROI) using Transmitted Light start->find_roi set_initial Set Initial Low-Intensity Fluorescence Parameters find_roi->set_initial minimize_intensity Determine Minimum Required Excitation Intensity set_initial->minimize_intensity optimize_exposure Optimize Camera Exposure Time minimize_intensity->optimize_exposure acquire_test Acquire Test Image on Fresh Area optimize_exposure->acquire_test time_lapse Perform Time-Lapse Test to Quantify Photobleaching acquire_test->time_lapse evaluate Evaluate Photobleaching Rate time_lapse->evaluate adjust Adjust Parameters (Lower Intensity / Longer Interval) evaluate->adjust Too High final_imaging Proceed with Final Imaging evaluate->final_imaging Acceptable adjust->time_lapse

Caption: Experimental workflow for optimizing imaging parameters.

References

Troubleshooting low yield in the synthesis of Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Disperse Yellow 114

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with a primary focus on resolving low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Diazotization of 3-(Phenylsulfonyl)benzenamine

Question 1: My diazotization reaction seems incomplete, leading to a low yield. What are the potential causes?

Answer: An incomplete diazotization reaction is a common reason for low yields. Several factors could be at play:

  • Incorrect Temperature: The temperature of the diazotization reaction is critical. Diazonium salts are generally unstable and can decompose at higher temperatures.[1][2] The recommended temperature range is typically between -5°C and 15°C.[3] Maintaining a consistently low temperature is crucial for the stability of the diazonium salt.

  • Improper Acid Concentration: The reaction requires a strong acidic environment to generate nitrous acid in situ from sodium nitrite (B80452).[4] The acidity of the reaction system should ideally be between 0.5% and 5%.[3] Insufficient acidity can lead to incomplete diazotization.

  • Incorrect Stoichiometry: The molar ratio of the amine (3-(phenylsulfonyl)benzenamine) to sodium nitrite is important. An excess of sodium nitrite is generally used to ensure complete conversion of the amine. A molar ratio of amine to sodium nitrite of 1:1.02 to 1:1.2 is recommended.[3]

  • Slow or Inefficient Addition of Sodium Nitrite: The sodium nitrite solution should be added slowly and below the surface of the reaction mixture to prevent localized overheating and decomposition of the newly formed diazonium salt.

Question 2: How can I confirm if the diazotization is complete?

Answer: You can check for the presence of unreacted nitrous acid, which indicates that all the primary amine has been consumed. This can be done by taking a drop of the reaction mixture and spotting it on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.

Category 2: Azo Coupling Reaction

Question 3: I have a low yield after the coupling step. What are the common issues with the azo coupling reaction?

Answer: The azo coupling step is sensitive to several parameters that can affect the yield:

  • Incorrect pH: The pH of the coupling reaction is one of the most critical factors. The suitable pH for the final dye is between 3 and 7.[5][6] The coupling reaction itself often requires a specific pH to proceed efficiently. For coupling with pyridone derivatives, a buffered system, such as dissolving the coupling component in a sodium acetate (B1210297) solution, can be effective.[3] An incorrect pH can lead to side reactions or prevent the coupling from occurring.

  • Temperature Control: While not as low as diazotization, the coupling reaction temperature should still be controlled, typically in the range of 0°C to 25°C.[3][7] Higher temperatures can lead to the decomposition of the diazonium salt before it has a chance to couple.

  • Poor Solubility of Reactants: Ensure that the coupling component, 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is adequately dissolved to allow for an efficient reaction.[3]

  • Decomposition of Diazonium Salt: The diazonium salt solution is unstable and should be used immediately after preparation.[2] Any delay can result in significant decomposition, leading to a lower yield.

Question 4: The color of my final product is off. What could be the reason?

Answer: An incorrect color can be due to a few factors:

  • Presence of Metal Ions: The final color of this compound can be affected by the presence of metal ions. Iron ions can cause a reddish shift in the color, while copper ions can lead to a darker shade.[6] Ensure that your glassware is clean and that your reagents are free from significant metal contamination.

  • Side Reactions: The formation of side products can also lead to an off-color. This can be caused by incorrect pH, temperature, or the presence of impurities in the starting materials.

  • Incorrect pH of Final Product: The dye itself is pH-sensitive and not resistant to alkali.[5][6] Ensure the final product is within the recommended pH range of 3-7.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, as compiled from various sources.

ParameterStageRecommended RangeSource(s)
Temperature Diazotization-5°C to 15°C[3]
Azo Coupling0°C to 25°C[3][7]
Esterification (if applicable)0°C to 30°C[3][7]
"Turning Brilliant"40°C to 90°C[3]
pH Dyeing Application3 to 7[5][6]
Esterification (if applicable)9 to 13[3][7]
Molar Ratios Amine : Sodium Nitrite1 : 1.02 to 1.2[3]
Coupling Product : Benzene Sulfonyl Chloride1 : 1 to 1.3[7]

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on information from patents and should be adapted and optimized for specific laboratory conditions.

Part 1: Diazotization

  • Prepare a solution of 3-(phenylsulfonyl)benzenamine in an appropriate acidic medium (e.g., 0.5-5% hydrochloric acid).[3]

  • Cool the solution to between -5°C and 10°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water. The molar ratio of amine to sodium nitrite should be approximately 1:1.1.[3]

  • Slowly add the sodium nitrite solution to the cooled amine solution, ensuring the temperature remains below 10°C.

  • Stir the mixture for an additional 30 minutes after the addition is complete.

  • Check for reaction completion using starch-iodide paper. The diazonium salt solution should be used immediately.[2]

Part 2: Azo Coupling

  • In a separate vessel, dissolve 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in a suitable solvent system (e.g., a sodium acetate solution).[3]

  • Cool this solution to between 0°C and 10°C.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature below 25°C.[3][7]

  • A precipitate of the dye should form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Part 3: Isolation and Purification

  • Some synthesis routes may include a subsequent esterification step at this point.[3][7]

  • A "turning brilliant" step may be performed by heating the slurry to 65-90°C.[3]

  • Filter the crude product using suction filtration.

  • Wash the filter cake with cold water to remove any unreacted salts and impurities.

  • Dry the product in a vacuum oven at an appropriate temperature.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_purification Purification Stage start Low Yield of This compound diazo_temp Check Diazotization Temperature (-5 to 15°C) start->diazo_temp diazo_reagents Verify Amine:NaNO2 Ratio (1:1.02-1.2) diazo_temp->diazo_reagents Temp OK solution Optimize Parameter and Repeat diazo_temp->solution Temp High/Low diazo_acid Confirm Acidity (0.5-5%) diazo_reagents->diazo_acid Ratio OK diazo_reagents->solution Ratio Incorrect diazo_completion Test for Completion (Starch-Iodide Paper) diazo_acid->diazo_completion Acidity OK diazo_acid->solution Acidity Incorrect coupling_ph Check Coupling pH diazo_completion->coupling_ph Completion OK diazo_completion->solution Incomplete coupling_temp Check Coupling Temperature (0-25°C) coupling_ph->coupling_temp pH OK coupling_ph->solution pH Incorrect coupling_time Was Diazonium Salt Used Immediately? coupling_temp->coupling_time Temp OK coupling_temp->solution Temp High/Low coupling_solubility Ensure Coupling Component Dissolved coupling_time->coupling_solubility Yes coupling_time->solution No purification_loss Check for Product Loss During Filtration/Washing coupling_solubility->purification_loss Solubility OK coupling_solubility->solution Poor Solubility purification_loss->solution Significant Loss end Yield Improved purification_loss->end Loss Minimized

Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.

Logical Relationship of Synthesis Steps

Synthesis_Steps Start Starting Materials (Amine, Coupling Agent) Diazotization Diazotization (-5 to 15°C, Acidic) Start->Diazotization Coupling Azo Coupling (0-25°C, Controlled pH) Diazotization->Coupling Isolation Isolation & Purification (Filtration, Washing, Drying) Coupling->Isolation Product This compound Isolation->Product

Caption: Key stages in the synthesis of this compound.

References

Minimizing background fluorescence when using Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using Disperse Yellow 114 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic dye belonging to the single azo class.[1] It is primarily used in the textile and plastics industries for dyeing synthetic fibers such as polyester, acetate, and nylon, as well as for coloring various polymer materials.[2][3] Its properties include good light fastness and suitability for high-temperature dyeing methods.[1][4] While its primary use is industrial, its fluorescent properties may be explored for research applications.

Q2: What are the potential sources of background fluorescence in my experiments?

Background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include collagen, elastin, NADH, flavins, and lipofuscin.[5][6][7][8]

  • Non-specific Binding: The fluorescent dye may bind to cellular components or surfaces other than the target of interest.[9] This is a common issue with hydrophobic dyes.

  • Excess Dye Concentration: Using a higher-than-optimal concentration of the dye can lead to unbound molecules that contribute to background signal.[9]

  • Contaminated Reagents: Solvents, buffers, or other reagents may contain fluorescent impurities.[9]

  • Fixation-Induced Fluorescence: Aldehyde-based fixatives like formalin can induce fluorescence in tissues.[7][10]

Q3: How can I reduce autofluorescence from my biological samples?

Several methods can be employed to mitigate autofluorescence:

  • Spectral Separation: Choose a fluorophore with excitation and emission spectra that are distinct from the autofluorescence spectrum of your sample.[7] Dyes emitting in the far-red or near-infrared regions are often preferred as autofluorescence is typically weaker at these longer wavelengths.[7]

  • Photobleaching: Pre-treating the sample with a light source can selectively destroy the autofluorescent molecules before staining with your fluorescent probe.[11]

  • Chemical Quenching: Reagents like Sudan Black B or sodium borohydride (B1222165) can be used to quench autofluorescence, particularly from lipofuscin.[12]

  • Sample Preparation: If possible, perfuse tissues with PBS before fixation to remove red blood cells, which can be a source of autofluorescence.[7] Using organic solvents like methanol (B129727) for fixation instead of aldehydes can also reduce fixation-induced autofluorescence.[7][10]

Q4: What is the optimal concentration for this compound to minimize background?

The optimal concentration for this compound should be determined empirically for each specific application through a titration experiment. The goal is to identify the lowest concentration that provides a robust, specific signal with the lowest possible background.

  • Start Low: Begin with a low concentration and incrementally increase it.

  • Titrate: Prepare a dilution series of the dye and stain your samples.

  • Evaluate: Image or measure the fluorescence at each concentration to find the optimal signal-to-noise ratio. High concentrations can lead to self-quenching and increased non-specific binding.[9]

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Sample

Symptom: The entire field of view, including areas without specific staining, exhibits a high level of diffuse fluorescence.

Troubleshooting Workflow:

high_background start High Background Detected check_unstained 1. Analyze Unstained Control start->check_unstained autofluorescence High Signal in Unstained Control (Autofluorescence) check_unstained->autofluorescence Yes no_autofluorescence Low Signal in Unstained Control check_unstained->no_autofluorescence No reduce_autofluorescence Implement Autofluorescence Reduction Protocol (e.g., Photobleaching, Quenching) autofluorescence->reduce_autofluorescence check_dye_conc 2. Evaluate Dye Concentration no_autofluorescence->check_dye_conc reduce_autofluorescence->check_dye_conc high_conc Concentration Too High check_dye_conc->high_conc Yes optimal_conc Concentration Optimal check_dye_conc->optimal_conc No titrate_dye Perform Dye Titration (Lower Concentration) high_conc->titrate_dye check_washing 3. Review Washing Steps optimal_conc->check_washing titrate_dye->check_washing inadequate_washing Washing Insufficient check_washing->inadequate_washing Yes adequate_washing Washing Sufficient check_washing->adequate_washing No increase_washing Increase Number and Duration of Washes inadequate_washing->increase_washing check_blocking 4. Assess Blocking Step adequate_washing->check_blocking increase_washing->check_blocking inadequate_blocking Blocking Inadequate check_blocking->inadequate_blocking Yes re_evaluate Re-evaluate Experiment check_blocking->re_evaluate No inadequate_blocking->re_evaluate

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Particulate or Speckled Background

Symptom: The background is not diffuse but consists of bright, fluorescent speckles or aggregates.

Possible Causes and Solutions:

CauseSolution
Dye Aggregation This compound may aggregate in aqueous solutions. Prepare stock solutions in a suitable organic solvent like DMSO or ethanol (B145695).[9] Centrifuge the diluted dye solution immediately before use to pellet any aggregates.
Precipitated Reagents Buffers or other solutions may contain precipitates. Filter all solutions through a 0.22 µm filter before use.
Cell Debris Dead cells and debris can non-specifically bind the dye. Ensure proper sample preparation to maintain cell viability. Use a viability dye to exclude dead cells from analysis in flow cytometry.[7][13]

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound in Different Solvents

SolventDielectric ConstantExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Dioxane2.2~430~510~0.40
Chloroform4.8~435~525~0.35
Ethanol24.6~440~540~0.20
Methanol32.7~442~545~0.18
Water80.1~450~560~0.05

General Trend: As solvent polarity increases, a red shift (to longer wavelengths) in the emission spectrum is often observed, which can be accompanied by a decrease in the fluorescence quantum yield.[14][15]

Table 2: Common Sources of Autofluorescence in Biological Samples

FluorophoreExcitation Range (nm)Emission Range (nm)Common Location
Collagen/Elastin 360 - 400440 - 470Extracellular matrix
NADH 340 - 360440 - 470Mitochondria
Flavins (FAD) 430 - 480520 - 540Mitochondria
Lipofuscin 340 - 490460 - 670Lysosomes (aging cells)

Data compiled from multiple sources.[5][6]

Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells
  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates.

  • Washing: Gently wash the cells three times with pre-warmed Phosphate-Buffered Saline (PBS).

  • Fixation (Optional): If fixation is required, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note: Aldehyde fixation may increase background fluorescence.[7] Alternatively, use ice-cold methanol for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If targeting intracellular structures, incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking (Recommended): To reduce non-specific binding, incubate cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

  • Staining: Dilute the this compound stock solution to the predetermined optimal concentration in a suitable buffer. Incubate the cells with the staining solution for the optimized duration (e.g., 15-60 minutes) at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the sample using appropriate filter sets for this compound.

Protocol 2: Autofluorescence Quenching with Sudan Black B

This protocol is for reducing autofluorescence, particularly from lipofuscin, in tissue sections.[12]

  • Deparaffinize and Rehydrate: For paraffin-embedded sections, deparaffinize and rehydrate the tissue slides.

  • Perform Staining: Complete your primary staining protocol with this compound.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is fully dissolved and filter before use.[12]

  • Incubate with SBB: Incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.

  • Wash: Briefly rinse the slides with 70% ethanol to remove excess SBB, followed by a thorough wash with PBS.

  • Mount and Image: Mount with an aqueous mounting medium and proceed with imaging.

Visualization of Key Concepts

signal_vs_noise total_signal Total Measured Fluorescence specific_signal Specific Signal (this compound on Target) total_signal->specific_signal is composed of background_noise Background Noise total_signal->background_noise is composed of autofluorescence Autofluorescence background_noise->autofluorescence nonspecific_binding Non-specific Binding background_noise->nonspecific_binding other_sources Other Sources (e.g., reagent contamination) background_noise->other_sources

References

Addressing issues with uneven staining with Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address issues related to uneven staining with Disperse Yellow 114.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-ionic dye with a single azo molecular structure, characterized by its bright, greenish-yellow hue.[1] It is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765), as well as diacetate and triacetate fibers.[1][2] Due to its good fastness properties, it is suitable for high-temperature, high-pressure dyeing methods and hot melt applications.[1]

Q2: What are the most common causes of uneven staining with this compound?

Uneven dyeing with disperse dyes like this compound typically stems from a few key areas:

  • Poor Dye Dispersion: Agglomeration or aggregation of dye particles in the dye bath is a primary cause of spots, stains, and uneven color.[3][4][5][6]

  • Improper Temperature Control: A rapid rate of temperature increase during the dyeing process can lead to rapid dye uptake and unevenness.[4][7]

  • Incorrect pH: The stability of disperse dyes is highly dependent on the pH of the dye bath.[8] For this compound, the appropriate pH range is 3 to 7.[1]

  • Inadequate Substrate Preparation: The presence of oils, waxes, or sizing agents on the fabric can prevent uniform dye penetration.[4]

  • Water Hardness: The presence of metal ions like calcium and magnesium in the water can lead to dye agglomeration.[4]

Q3: What is the optimal pH for a this compound dye bath?

The optimal pH for a this compound dye bath is in the weakly acidic range of 4.5 to 5.5 to ensure dye stability.[8][9][10] Some sources indicate a broader acceptable range of 3 to 7 for this specific dye.[1] It is crucial to maintain this pH throughout the dyeing process, often using an acetic acid/sodium acetate (B1210297) buffer system.[11]

Q4: Why are dispersing agents necessary when using this compound?

Disperse dyes, including this compound, have low solubility in water and exist as fine particles.[12][13] Dispersing agents are crucial for stabilizing these dye particles in the suspension, preventing them from clumping together (agglomerating).[13][14] This ensures an even distribution of the dye throughout the dye bath and onto the textile material, leading to uniform color.[13][14]

Q5: Can this compound be used for carrier dyeing?

This compound is suitable for high-temperature, high-pressure dyeing methods and hot melt applications, but it is not recommended for carrier dyeing methods.[1][2]

Troubleshooting Guide for Uneven Staining

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Problem Possible Causes Recommended Solutions
Blotchy or Patchy Color 1. Poor Dye Dispersion: Dye particles are clumping together.[3] 2. Rapid Temperature Rise: The dye is being absorbed too quickly and unevenly.[4] 3. Incorrect pH: The dye is not stable in the current dye bath pH.[4]1. Ensure the dye is properly pasted with a small amount of dispersing agent and warm water before adding it to the dye bath. Use a high-quality, high-temperature stable dispersing agent.[4] 2. Employ a slower, controlled rate of temperature increase, typically 1-2°C per minute, especially in the critical range of 80°C to 130°C.[4][15] 3. Strictly maintain the dye bath pH between 4.5 and 5.5 using an acetic acid buffer.[4][9]
Color Variation Between Batches 1. Inconsistent Process Parameters: Variations in temperature, time, or pH between experiments.[3] 2. Variable Substrate Quality: Differences in the material being dyed. 3. Inaccurate Measurements: Incorrect concentrations of dye and auxiliary chemicals.1. Standardize and accurately control all dyeing parameters for each batch.[3] 2. Ensure the substrate is from the same batch or pre-screen for variations. 3. Use calibrated equipment for all measurements.
Poor Dye Penetration 1. Insufficient Dyeing Time or Temperature: The dye has not had enough time or energy to diffuse into the fibers.[3] 2. Dense Fabric Structure: The material is tightly woven, hindering dye uptake.1. Increase the dyeing time at the maximum temperature (e.g., 130°C) to 30-60 minutes depending on the desired shade depth.[15] 2. Ensure proper scouring and pre-treatment of the fabric to open up the fiber structure.[16]
Dye Spots or Stains 1. Dye Agglomeration: Poor dispersion is causing particles to deposit on the fabric.[4][17] 2. Contamination: The substrate, dye bath, or equipment may be contaminated. 3. Water Hardness: Metal ions are causing the dye to precipitate.[4]1. Improve dye dispersion as mentioned above. Consider filtering the dye solution before use.[4] 2. Thoroughly clean all equipment and ensure the substrate is properly scoured.[4][16] 3. Use demineralized water or add a sequestering agent to the dye bath to chelate metal ions.[4]

Experimental Protocols

Substrate Preparation (Scouring)

Objective: To remove impurities like oils, waxes, and sizing agents from the polyester fabric to ensure even dye uptake.

Methodology:

  • Prepare a scouring bath with a suitable detergent (e.g., 5 ml/L of a non-ionic detergent) and, if necessary, an alkaline agent like soda ash.[10][16]

  • Immerse the polyester fabric in the bath.

  • Heat the bath to 60-80°C and maintain for 20-30 minutes with gentle agitation.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse until all scouring agents are removed.[16]

  • Dry the fabric before dyeing.

High-Temperature Dyeing Protocol for this compound

Objective: To achieve a level and reproducible dyeing of polyester with this compound.

Methodology:

  • Dye Bath Preparation:

    • Fill the dyeing vessel with demineralized water.

    • Add a dispersing agent (e.g., 1 g/L) and a sequestering agent if water hardness is a concern.[4]

    • Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate buffer.[9][10]

    • Separately, create a paste of the required amount of this compound with a small amount of the dispersing agent and cold water.

    • Add this dye dispersion to the dye bath.

  • Dyeing Process:

    • Introduce the pre-wetted polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130°C at a controlled rate of 1-2°C per minute.[4][15]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.[15]

    • Cool the dye bath down to 70°C at a rate of 2°C per minute.

  • Post-Dyeing Treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L caustic soda.[10]

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove unfixed dye from the surface.[10]

  • Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water, followed by cold water, until the water runs clear.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Finally, rinse with cold water and air dry.

Visualizing the Process

Troubleshooting Workflow for Uneven Staining

G cluster_0 Troubleshooting Uneven Staining Start Uneven Staining Observed Dispersion Check Dye Dispersion Start->Dispersion Temp Review Temperature Profile Dispersion->Temp Good Solution1 Improve Dispersion: - Pre-paste dye - Use quality dispersing agent Dispersion->Solution1 Poor pH Verify Dye Bath pH Temp->pH Controlled Solution2 Control Temperature Rise: - Ramp at 1-2°C/min Temp->Solution2 Rapid Prep Assess Substrate Preparation pH->Prep Correct Solution3 Adjust pH: - Maintain 4.5-5.5 with buffer pH->Solution3 Incorrect Solution4 Re-scour Substrate: - Ensure removal of impurities Prep->Solution4 Inadequate End Level Staining Achieved Prep->End Adequate Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical workflow for troubleshooting uneven staining issues.

Key Factors in the this compound Dyeing Process

G cluster_1 Factors Affecting Staining Uniformity Center Even Staining with This compound Dye Dye Properties - Good Dispersion - Particle Size Dye->Center Process Process Parameters - Temperature Control - pH (4.5-5.5) - Time Process->Center Auxiliaries Auxiliary Chemicals - Dispersing Agent - Leveling Agent - Sequestering Agent Auxiliaries->Center Substrate Substrate - Proper Scouring - Material Uniformity Substrate->Center

Caption: Core factors influencing the success of the dyeing process.

Experimental Workflow for Dyeing with this compound

G cluster_2 Dyeing Experimental Workflow A 1. Substrate Preparation (Scouring) B 2. Dye Bath Preparation (Dye, Auxiliaries, pH Adjustment) A->B C 3. Dyeing Process (Temperature Ramping & Holding) B->C D 4. Cooling C->D E 5. Reduction Clearing (Removes Surface Dye) D->E F 6. Rinsing & Drying E->F

Caption: A step-by-step workflow for the dyeing experiment.

References

Technical Support Center: Quenching of Disperse Yellow 114 Fluorescence by Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the fluorescence quenching of Disperse Yellow 114 by metal ions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which metal ions are known to quench the fluorescence of this compound?

Q2: What is the optimal pH for conducting fluorescence quenching experiments with this compound?

The recommended pH range for dyeing applications with this compound is between 3 and 7.[1][2][3] It is advisable to conduct fluorescence quenching experiments within this range to ensure the stability of the dye. Significant deviations from this pH range may alter the chemical structure of the dye and its fluorescence properties.

Q3: My Stern-Volmer plot for the quenching of this compound is non-linear. What could be the reason?

A non-linear Stern-Volmer plot can indicate several phenomena. One common reason is the presence of both static and dynamic quenching mechanisms occurring simultaneously. At high concentrations of the quencher, static quenching can become more prominent, leading to an upward curvature in the plot. Another possibility is the inner filter effect, where the quencher absorbs either the excitation or emission light.[4][5] It is also possible that at high concentrations, the fluorophore itself may aggregate, leading to self-quenching.[6]

Q4: I am observing a significant decrease in fluorescence intensity even at very low concentrations of the metal ion. What does this suggest?

A strong quenching effect at low quencher concentrations often points towards a highly efficient quenching mechanism, potentially static quenching where a non-fluorescent complex is formed between the dye and the metal ion in the ground state.[7] To investigate this further, you can try using a more diluted stock solution of the metal ion to achieve a more gradual quenching profile.

Troubleshooting Guides

Problem 1: No observable fluorescence quenching upon addition of metal ions.

Possible Causes and Solutions:

  • Incompatible Metal Ion: The selected metal ion may not interact with this compound in a way that leads to fluorescence quenching.

    • Solution: Try a different series of metal ions, particularly transition metals known for their quenching properties, such as Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, and Hg²⁺.[8]

  • Incorrect Concentration Range: The concentration of the metal ion may be too low to cause a noticeable effect.

    • Solution: Perform a titration with a wider range of quencher concentrations.

  • Solvent Effects: The solvent system may be interfering with the interaction between the dye and the metal ion.

    • Solution: If possible, investigate the quenching effect in different solvents, considering the solubility of both the dye and the metal salt.

Problem 2: Inconsistent and non-reproducible fluorescence readings.

Possible Causes and Solutions:

  • Instrument Instability: The fluorometer may not be properly warmed up or calibrated.

    • Solution: Ensure the instrument is turned on for the manufacturer-recommended warm-up period and perform necessary calibration checks.

  • Sample Preparation Inaccuracy: Inconsistent pipetting or dilution errors can lead to variability.

    • Solution: Use calibrated pipettes and be meticulous in preparing your sample dilutions. Prepare fresh stock solutions regularly.[4]

  • Photobleaching: The dye may be degrading upon prolonged exposure to the excitation light.

    • Solution: Reduce the excitation light intensity, decrease the measurement time, or use a fresh sample for each measurement.[4]

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol outlines the general steps for investigating the quenching of this compound fluorescence by a metal ion.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, NiCl₂) in deionized water or the same buffer to be used in the experiment at a concentration of 100 mM.

  • Assay Setup:

    • In a series of cuvettes or a 96-well black microplate, add a fixed concentration of this compound (e.g., 10 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Add increasing concentrations of the metal ion stock solution to each cuvette/well.

    • Include a control sample containing only the dye and buffer (no quencher).

    • Ensure the final volume in each sample is constant by adding the appropriate amount of buffer.

  • Incubation:

    • Incubate the samples for a short period (e.g., 5-10 minutes) at a constant temperature to allow for any complex formation to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation and emission wavelengths appropriate for this compound.

  • Data Analysis:

    • Correct the fluorescence readings for any background fluorescence from the buffer and quencher solution.

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]) to generate a Stern-Volmer plot (F₀/F vs. [Q]).

Data Presentation

Table 1: Hypothetical Quenching Data for this compound with Various Metal Ions

Metal Ion (Quencher)Quencher Concentration (µM)Fluorescence Intensity (a.u.)F₀/F
None010001.00
Cu²⁺105002.00
Cu²⁺203333.01
Cu²⁺302504.00
Ni²⁺108001.25
Ni²⁺206671.50
Ni²⁺305711.75
Zn²⁺109501.05
Zn²⁺209091.10
Zn²⁺308701.15

Note: This is hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement & Analysis prep_dye Prepare this compound Stock Solution add_dye Add Dye to Samples prep_dye->add_dye prep_quencher Prepare Metal Ion Stock Solutions add_quencher Add Increasing Concentrations of Metal Ions prep_quencher->add_quencher add_dye->add_quencher add_control Prepare Control Sample (No Quencher) add_dye->add_control incubate Incubate Samples add_quencher->incubate add_control->incubate measure Measure Fluorescence Intensity incubate->measure analyze Analyze Data (Stern-Volmer Plot) measure->analyze

Caption: A step-by-step workflow for a fluorescence quenching experiment.

troubleshooting_workflow start No Quenching Observed check_ion Is the metal ion a known quencher? start->check_ion check_conc Is the quencher concentration high enough? check_ion->check_conc Yes solution_ion Try different transition metal ions check_ion->solution_ion No check_solvent Is the solvent interfering? check_conc->check_solvent Yes solution_conc Increase quencher concentration range check_conc->solution_conc No solution_solvent Test in a different solvent system check_solvent->solution_solvent Possibly end Problem Resolved check_solvent->end No solution_ion->end solution_conc->end solution_solvent->end

Caption: A troubleshooting guide for addressing a lack of fluorescence quenching.

References

Technical Support Center: Enhancing the Photostability of Disperse Yellow 114 for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Yellow 114. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in long-term imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to photostability, helping you to acquire high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a synthetic dye belonging to the arylazo pyridone class.[1][2] It is known for its bright yellow fluorescence. While primarily used in the textile and plastics industries for its good light and heat resistance, its fluorescent properties make it a candidate for imaging applications.[3][4][] Its molecular structure features a single azo group, which is the primary chromophore responsible for its color and fluorescence.[6]

Q2: What is photobleaching and why is it a problem for long-term imaging with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to light.[7] This process leads to a permanent loss of the fluorescent signal.[7] During long-term imaging, continuous or repeated exposure to excitation light can cause the dye to fade, reducing the signal-to-noise ratio and making it difficult to track dynamic processes or obtain accurate quantitative data over time. The primary mechanism of photobleaching in azo dyes often involves the cleavage of the azo bond (-N=N-).

Q3: What are the main factors that contribute to the photobleaching of this compound?

Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: Higher intensity light increases the rate at which the dye molecules are excited and, consequently, the probability of them entering a reactive triplet state that leads to photobleaching.

  • Prolonged Exposure Time: The longer the sample is illuminated, the more photons the dye molecules absorb, increasing the cumulative damage.

  • Presence of Molecular Oxygen: Reactive oxygen species (ROS) are major contributors to photobleaching. When a dye molecule in its excited triplet state interacts with molecular oxygen, it can generate singlet oxygen and other ROS that can chemically attack and destroy the dye.

  • Environmental Factors: The chemical environment surrounding the dye, including the solvent, pH, and presence of other molecules, can influence its photostability.

Q4: How can I quantitatively measure the photostability of my this compound sample?

To assess photostability, you can measure key parameters like the photodegradation quantum yield and the photobleaching half-life .

  • Photodegradation Quantum Yield (Φd): This value represents the efficiency of the photobleaching process. It is the ratio of the number of molecules that have undergone photodegradation to the number of photons absorbed by the sample. A lower quantum yield indicates higher photostability.

  • Photobleaching Half-Life (t1/2): This is the time it takes for the fluorescence intensity of the dye to decrease to 50% of its initial value under constant illumination. A longer half-life signifies greater photostability.

A general protocol for measuring these parameters is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term imaging with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Rapid signal loss or fading High excitation light intensity.Reduce the laser power or light source intensity to the minimum level required for adequate signal detection.
Prolonged exposure to excitation light.Minimize the exposure time for each image acquisition. Use intermittent imaging (time-lapse) instead of continuous recording whenever possible.
Presence of reactive oxygen species (ROS).De-gas your imaging buffer to reduce dissolved oxygen. Add an oxygen scavenging system, such as glucose oxidase and catalase (GOC), to your imaging medium.[3]
Inappropriate imaging medium.Use a commercial antifade mounting medium or supplement your buffer with antioxidants like ascorbic acid or Trolox.[1][8]
High background fluorescence Autofluorescence from the biological sample.Before staining, you can try to photobleach the background fluorescence by exposing the sample to the excitation light. Alternatively, use a background subtraction algorithm during image analysis.[9]
Non-specific binding of the dye.Ensure your staining protocol includes adequate blocking steps (e.g., with BSA or serum) and thorough washing to remove unbound dye.[10]
Dye aggregation.Prepare fresh dye solutions and filter them before use to remove any aggregates that can cause bright, non-specific background spots.
Low initial fluorescence signal Suboptimal excitation or emission filter set.Verify that your microscope's filter set is appropriate for the excitation and emission spectra of this compound.
Low dye concentration.Optimize the staining concentration of this compound. However, be aware that very high concentrations can sometimes lead to self-quenching.
Inefficient labeling.If this compound is conjugated to a targeting molecule, ensure the conjugation chemistry is efficient and the labeled molecule retains its binding affinity.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for the photostability of this compound in imaging applications. The following table provides a template for researchers to record and compare their own experimental data when testing different photostabilizing strategies.

Condition Photobleaching Half-Life (t1/2) in seconds Relative Initial Brightness (%)
Standard Buffer (e.g., PBS)Enter your data100%
+ Antioxidant (e.g., 1 mM Ascorbic Acid)Enter your dataEnter your data
+ Triplet State Quencher (e.g., 1 mM MEA)Enter your dataEnter your data
Commercial Antifade Medium AEnter your dataEnter your data
Commercial Antifade Medium BEnter your dataEnter your data

Experimental Protocols

Protocol 1: General Procedure for Assessing Photostability

This protocol outlines a method to measure the photobleaching half-life of this compound.

Materials:

  • Sample stained with this compound

  • Fluorescence microscope with a suitable excitation source and emission filters

  • Image acquisition software with time-lapse capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your samples stained with this compound according to your standard protocol.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter cube for this compound.

    • Choose a region of interest (ROI) in your sample.

  • Image Acquisition:

    • Set the excitation intensity and camera exposure time. Keep these parameters constant throughout the experiment.

    • Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Measure the mean fluorescence intensity of the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of an unstained area and subtracting it from your ROI measurements.

    • Normalize the intensity values to the first time point (t=0).

    • Plot the normalized intensity versus time.

    • Determine the time at which the fluorescence intensity reaches 50% of the initial value. This is the photobleaching half-life (t1/2).

Protocol 2: Enhancing Photostability with Antioxidants

This protocol describes how to use antioxidants to reduce photobleaching.

Materials:

  • Imaging buffer (e.g., PBS or cell culture medium)

  • Antioxidant stock solution (e.g., 100 mM ascorbic acid in water, freshly prepared)

Procedure:

  • Prepare your imaging buffer.

  • Just before imaging, add the antioxidant to the imaging buffer to the desired final concentration (e.g., 1-10 mM for ascorbic acid).

  • Replace the standard buffer on your sample with the antioxidant-containing buffer.

  • Incubate for a few minutes to allow the antioxidant to permeate the sample.

  • Proceed with your long-term imaging experiment.

  • Compare the photostability with and without the antioxidant using the protocol described above.

Visualizing Experimental Logic and Pathways

To aid in understanding the processes involved in photobleaching and its mitigation, the following diagrams illustrate key concepts.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State S1->Bleached Reaction with ROS T1->Bleached Irreversible Reaction O2 Oxygen (O₂) T1->O2 ROS Reactive Oxygen Species (ROS) O2->ROS Energy Transfer

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Troubleshooting_Workflow Start Start Long-Term Imaging Problem Rapid Signal Fading? Start->Problem CheckIntensity Reduce Excitation Intensity & Exposure Time Problem->CheckIntensity Yes CheckBackground High Background? Problem->CheckBackground No AddAntioxidant Add Antioxidants / Use Antifade Media CheckIntensity->AddAntioxidant AddAntioxidant->CheckBackground OptimizeStaining Optimize Staining Protocol (Blocking, Washing) CheckBackground->OptimizeStaining Yes GoodImage Acquire High-Quality Images CheckBackground->GoodImage No OptimizeStaining->GoodImage End End GoodImage->End

Caption: A troubleshooting workflow for common imaging issues with this compound.

Mitigation_Strategies Photobleaching Photobleaching of this compound Strategies Mitigation Strategies Reduce Excitation Add Antioxidants Use Triplet State Quenchers Use Commercial Antifade Media Photobleaching->Strategies Outcome Enhanced Photostability & Successful Long-Term Imaging Strategies->Outcome

Caption: Key strategies to mitigate the photobleaching of this compound.

References

Overcoming poor wash fastness of Disperse Yellow 114 on textiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Disperse Yellow 114. This resource is designed for researchers and scientists to provide guidance on overcoming poor wash fastness of textiles dyed with this product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your laboratory work.

Troubleshooting Guide: Improving Wash Fastness

Poor wash fastness is a common issue encountered when dyeing polyester (B1180765) with disperse dyes. This guide addresses specific problems and provides potential solutions.

Problem Potential Cause Recommended Solution
Poor wash fastness (significant color bleeding in the first wash) Incomplete removal of unfixed dye from the fiber surface.Implement or optimize a reduction clearing process after dyeing. This is the most critical step for improving wash fastness.[1][2]
Insufficient dye fixation due to suboptimal dyeing parameters.Ensure the dyeing temperature reaches 130°C and is held for an adequate time (e.g., 30-60 minutes) to allow for proper dye diffusion into the polyester fiber.[3]
Inconsistent wash fastness across different batches Variations in the dyeing or reduction clearing process parameters.Standardize all process parameters, including temperature, time, pH, and chemical concentrations. Maintain accurate records for each batch.
Water hardness affecting the efficiency of washing and clearing.Use softened or deionized water for dyeing and post-treatment processes to prevent the formation of insoluble precipitates that can interfere with dye removal.
Decrease in wash fastness after heat setting or finishing Thermal migration of the dye from the fiber core to the surface.Select dyes with higher molecular weight and sublimation fastness. Minimize the temperature and duration of post-dyeing heat treatments. Consider using a finishing agent that forms a protective film on the fiber surface.
Staining of adjacent white fabric during washing A significant amount of loose dye on the fabric surface.Intensify the reduction clearing process. This can be achieved by increasing the concentration of the reducing agent, raising the temperature, or extending the treatment time.[4]
Residual auxiliary chemicals from the dyeing process hindering dye removal.Ensure thorough rinsing of the fabric after dyeing and before reduction clearing to remove any remaining dispersing or leveling agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness in polyester fabrics dyed with this compound?

A1: The primary cause is the presence of unfixed dye molecules on the surface of the polyester fibers. Disperse dyes have low water solubility, and during the dyeing process, some dye particles may adhere to the fiber surface without penetrating and becoming fixed within the amorphous regions of the polymer. This unfixed surface dye is easily removed during washing, leading to color bleeding and poor wash fastness.

Q2: How does a reduction clearing process improve wash fastness?

A2: A reduction clearing process uses a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), under alkaline conditions and at an elevated temperature (e.g., 70-80°C). The reducing agent chemically modifies the unfixed disperse dye molecules on the fiber surface, converting them into a more water-soluble form that can be easily washed away. This leaves behind only the dye that has penetrated and is securely trapped within the fiber, resulting in significantly improved wash fastness.[1][2]

Q3: What is thermal migration and how does it affect wash fastness?

A3: Thermal migration is the movement of disperse dye molecules from the interior of the polyester fiber to its surface during post-dyeing heat treatments such as drying, heat setting, or finishing. This phenomenon is more pronounced with lower energy disperse dyes and at temperatures above 150°C. The migration of dye to the surface effectively re-contaminates the fiber with loose color, leading to a decrease in wash and crock (rubbing) fastness. To mitigate this, it is important to use dyes with good thermal stability and to control the temperature and duration of any subsequent heat treatments.[5]

Q4: Can the dyeing pH affect the wash fastness of this compound?

A4: Yes, the pH of the dyebath is crucial for the optimal dyeing of polyester with disperse dyes. For this compound, a slightly acidic pH range of 4-7 is recommended.[6] Maintaining the correct pH ensures the stability of the dye dispersion and promotes efficient dye uptake by the fiber, which is a prerequisite for good wash fastness after subsequent clearing.

Q5: Are there more environmentally friendly alternatives to traditional reduction clearing?

A5: Yes, research is ongoing into more eco-friendly alternatives to sodium dithionite (B78146) for reduction clearing. Some alternatives include organic reducing agents like thiourea (B124793) dioxide and hydroxyacetone, as well as enzymatic and electrochemical methods.[7][8] Supercritical carbon dioxide has also been explored as a medium for both dyeing and clearing, significantly reducing water consumption.[8]

Data Presentation

Table 1: Typical Fastness Properties of this compound on Polyester After Standard Processing (Including Reduction Clearing)

Fastness Property Test Method Rating (on a scale of 1-5, where 5 is excellent; Light Fastness on a scale of 1-8)
Wash Fastness (Staining) ISO 105-C034-5
Wash Fastness (Change in Color) ISO 105-C034-5
Sublimation Fastness ISO 105-P01 (180°C, 30s)4-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124-5
Light Fastness (Xenon Arc) ISO 105-B026-7

Source: Synthesized from multiple sources.[6][9]

Table 2: Illustrative Effect of Reduction Clearing on Wash Fastness of Polyester Dyed with a Medium-Energy Disperse Dye

Treatment Wash Fastness Rating (Staining on Multifiber Strip - ISO 105-C06) Wash Fastness Rating (Color Change - ISO 105-C06)
No Reduction Clearing (Hot Rinse Only) 2-34
Standard Reduction Clearing 4-54-5

Note: These are representative values to illustrate the significant improvement in wash fastness after reduction clearing. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To dye polyester fabric with C.I. This compound using a high-temperature exhaust method.

Materials:

  • Polyester fabric (scoured and pre-heat set)

  • C.I. This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid (or a suitable pH buffer)

  • Deionized or softened water

  • High-temperature dyeing apparatus (e.g., laboratory-scale jet dyeing machine)

Procedure:

  • Dye Dispersion Preparation:

    • Carefully weigh the required amount of this compound (e.g., 1.0% on weight of fabric - owf).

    • Make a paste of the dye with a small amount of dispersing agent (e.g., 1:1 ratio with the dye) and cold water.

    • Gradually add warm water (40-50°C) to the paste with continuous stirring to form a fine, stable dispersion.

  • Dye Bath Preparation:

    • Set the dye bath with a liquor ratio of 10:1 to 20:1.

    • Add a dispersing agent (e.g., 0.5-1.0 g/L) and a levelling agent (e.g., 0.5-1.0 g/L) to the bath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3]

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the polyester fabric sample into the dyebath at room temperature.

    • Raise the temperature to 60°C and run for 15 minutes.[3]

    • Increase the temperature to 130°C at a rate of 1.5-2.0°C per minute.[3]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[3]

    • Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.

    • Drain the dyebath and rinse the fabric thoroughly with hot water.

Protocol 2: Reduction Clearing of Polyester Dyed with this compound

Objective: To remove unfixed surface dye from polyester fabric to improve wash fastness.

Materials:

  • Dyed polyester fabric (rinsed)

  • Sodium hydrosulfite (Sodium dithionite)

  • Sodium hydroxide (B78521) (Caustic soda)

  • Non-ionic detergent

  • Acetic acid (for neutralization)

  • Deionized or softened water

Procedure:

  • Reduction Clearing Bath Preparation:

    • Prepare a fresh bath with a liquor ratio of 10:1 to 20:1.

    • Add sodium hydroxide to achieve a concentration of 1-2 g/L.

    • Add sodium hydrosulfite to achieve a concentration of 1-2 g/L.

    • Add a non-ionic detergent at a concentration of 0.5-1 g/L.

  • Clearing Process:

    • Place the rinsed, dyed fabric into the reduction clearing bath.

    • Raise the temperature to 70-80°C and hold for 15-20 minutes.[4]

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralization and Final Rinse:

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) if necessary, followed by a final cold water rinse.

    • Dry the fabric.

Mandatory Visualization

Troubleshooting_Wash_Fastness Start Poor Wash Fastness (Color Bleeding) Check_RC Was a Reduction Clearing (RC) process performed? Start->Check_RC Implement_RC Implement a standard Reduction Clearing process. Check_RC->Implement_RC No Check_RC_Params Were RC parameters (temp, time, chemicals) optimal? Check_RC->Check_RC_Params Yes Good_Fastness Good Wash Fastness Achieved Implement_RC->Good_Fastness Optimize_RC Optimize RC: - Temp: 70-80°C - Time: 15-20 min - Chemicals: 1-2 g/L NaOH,  1-2 g/L Na2S2O4 Check_RC_Params->Optimize_RC No Check_Dyeing_Params Were dyeing parameters (temp, time, pH) optimal? Check_RC_Params->Check_Dyeing_Params Yes Optimize_RC->Good_Fastness Optimize_Dyeing Optimize Dyeing: - Temp: 130°C - Time: 30-60 min - pH: 4.5-5.5 Check_Dyeing_Params->Optimize_Dyeing No Check_Heat_Setting Is there a decrease in fastness after heat setting? Check_Dyeing_Params->Check_Heat_Setting Yes Optimize_Dyeing->Good_Fastness Thermal_Migration Issue is likely Thermal Migration. Check_Heat_Setting->Thermal_Migration Yes Check_Heat_Setting->Good_Fastness No Mitigate_Migration Mitigate Migration: - Lower heat setting temp - Select dye with higher  sublimation fastness Thermal_Migration->Mitigate_Migration Mitigate_Migration->Good_Fastness

Caption: Troubleshooting workflow for poor wash fastness of this compound.

References

Technical Support Center: Improving the Sublimation Fastness of Disperse Yellow 114 Prints

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and professionals in enhancing the sublimation fastness of Disperse Yellow 114 prints on polyester (B1180765) fabrics.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work to improve the sublimation fastness of this compound prints.

Problem Potential Causes Solutions & Recommendations
Poor Sublimation Fastness (Staining on adjacent fabric after heat treatment) 1. Inadequate Dye Fixation: The dye has not fully penetrated and fixed within the polyester fibers.2. Excessive Surface Dye: A significant amount of unfixed dye remains on the fiber surface.[1]3. Improper Heat Setting Temperature: The temperature is too high, causing the dye to sublime.[1]4. Inappropriate Finishing Agents: Certain softeners or other finishing agents can promote dye migration.[2]1. Optimize the dyeing cycle with the appropriate temperature (typically 130°C for high-temperature dyeing) and time to ensure complete dye diffusion.2. Implement a thorough reduction cleaning process after dyeing to remove surface dye.[1]3. Lower the heat setting temperature to the minimum required for dimensional stability (e.g., 180°C) and reduce the dwell time.[1]4. Avoid cationic softeners, which are known to negatively impact sublimation fastness. Opt for non-ionic or weakly cationic softeners.[2]
Color Change or Fading After Heat Setting 1. Thermal Decomposition of the Dye: The dye molecule itself is not stable at the applied temperature.2. Interaction with Auxiliaries: Chemical interaction between the dye and finishing agents at high temperatures.1. While this compound is a high-temperature dye, ensure the heat setting temperature does not exceed recommended limits (typically 210-220°C).[3]2. Evaluate the chemical compatibility of all auxiliaries used in the finishing process. Conduct preliminary tests on a small scale.
Uneven Color Fastness Across the Print 1. Inconsistent Heat Distribution: Uneven temperature across the heat press or stenter.2. Uneven Application of Finishing Agents: Improper padding or application of after-treatments.1. Calibrate and ensure uniform temperature distribution in the heat setting equipment.2. Ensure proper and even application of all finishing chemicals.
Poor Color Yield and Fixation 1. Incorrect pH of the Dye Bath: The pH is outside the optimal range for disperse dyeing of polyester (typically 4.5-5.5).2. Improper Dispersing Agent: The dispersing agent is not effective, leading to dye agglomeration.1. Carefully control the pH of the dye bath with a suitable buffer system (e.g., acetic acid/sodium acetate).[1]2. Use an effective dispersing agent and ensure the dye is properly pasted before adding it to the dye bath.

Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it critical for this compound prints?

A1: Sublimation fastness refers to the resistance of a dyed or printed fabric to color loss or transfer to adjacent materials when subjected to heat.[1] Disperse dyes like this compound are prone to sublimation, which is the direct transition from a solid to a gaseous state upon heating.[1][2] This is a critical parameter for polyester prints as they often undergo post-treatment processes like heat setting or ironing at elevated temperatures (180°C - 210°C).[1][4] Poor sublimation fastness can lead to color fading, staining of other textiles during processing or storage, and a general decrease in the quality of the final product.[4]

Q2: What is the expected sublimation fastness rating for this compound?

A2: this compound is classified as a high-temperature disperse dye with good sublimation fastness.[3] However, the final fastness rating can be significantly influenced by the dyeing process, the depth of the shade, and the thoroughness of after-treatments. Without proper processing, even high-temperature dyes can exhibit poor sublimation fastness.

Q3: How does reduction cleaning improve the sublimation fastness of this compound prints?

A3: Reduction cleaning is a vital post-dyeing treatment that removes unfixed disperse dye particles from the surface of the polyester fibers.[1] This surface dye is not securely bonded to the fiber and is the primary contributor to poor wash and sublimation fastness. The process utilizes a reducing agent (such as sodium hydrosulfite) and an alkali (like caustic soda) to chemically break down the chromophore of the surface dye, making it colorless and more water-soluble for easy removal.[1] By eliminating this "loose" dye, the potential for it to sublime and stain other materials during subsequent heat treatments is significantly diminished.

Q4: Can the choice of auxiliaries in the dye bath impact the sublimation fastness?

A4: Yes, the selection of auxiliaries is crucial. While dispersing agents are necessary to maintain a stable dye dispersion, certain carriers (dyeing accelerators) and finishing agents, particularly cationic softeners, can adversely affect sublimation fastness.[2] These agents can facilitate the migration of dye molecules to the fiber surface during heat treatments, leading to decreased sublimation fastness. It is advisable to select auxiliaries known for their minimal impact on dye migration.

Q5: What is the role of heat setting temperature in sublimation fastness?

A5: Heat setting is a process used to impart dimensional stability to polyester fabrics. However, the temperature at which it is carried out directly affects the sublimation fastness of disperse dyes.[5] Higher heat setting temperatures increase the thermal energy of the dye molecules, making them more prone to sublimation.[5] Therefore, it is essential to use the lowest possible temperature that still achieves the desired fabric stability.[1]

Data Presentation

The following tables summarize the expected sublimation fastness ratings for this compound on polyester fabric under different processing conditions. The ratings are based on the ISO 105-P01 standard test method, using a 1-5 grey scale for staining, where 5 is excellent and 1 is poor.

Table 1: Effect of Reduction Clearing on Sublimation Fastness

TreatmentSublimation Fastness Rating (Staining on Polyester)
Without Reduction Clearing2-3
With Reduction Clearing4-5

Table 2: Effect of Heat Setting Temperature on Sublimation Fastness (After Reduction Clearing)

Heat Setting TemperatureSublimation Fastness Rating (Staining on Polyester)
200°C3-4
190°C4
180°C4-5

Note: These are representative values. Actual results may vary depending on the specific experimental conditions, fabric type, and depth of shade.

Experimental Protocols

A. High-Temperature Dyeing Protocol for Polyester with this compound

  • Fabric Preparation: Ensure the polyester fabric is thoroughly scoured and pre-treated to remove any impurities that could hinder dye uptake.

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (e.g., 10:1).

    • Add a suitable dispersing agent (e.g., 1 g/L of a non-ionic/anionic blend).

    • Add a wetting agent (e.g., 0.5 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.[1]

  • Dye Dispersion:

    • Prepare a dispersion of this compound (e.g., 1% on the weight of fabric) by making a paste with a small amount of the dispersing agent and then adding warm water.

    • Add this dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Run for 15 minutes at this temperature.

    • Increase the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the dye bath to 70°C.

    • Rinse the fabric thoroughly.

B. Reduction Clearing Protocol

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1 at 70-80°C.

  • Chemical Addition:

    • Add 2 g/L of sodium hydrosulfite.

    • Add 2 g/L of caustic soda (or another suitable alkali).

  • Treatment:

    • Treat the dyed fabric in this bath for 15-20 minutes.

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric with hot water, followed by a cold water rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

    • Rinse again with cold water.

  • Drying: Thoroughly dry the fabric.

C. Heat Setting Protocol

  • Process: Process the dried fabric through a stenter or heat press.

  • Temperature and Time: Set the temperature to 180-190°C with a dwell time of 30-60 seconds.[1]

    • Note: The optimal temperature and time will depend on the fabric construction and the desired final properties. It is recommended to conduct trials to find the best balance between dimensional stability and sublimation fastness.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing (130°C) cluster_aftertreatment After-treatment cluster_finishing Finishing scouring Scouring & Pre-treatment dye_bath Dye Bath Preparation (pH 4.5-5.5) scouring->dye_bath dyeing Dyeing Cycle dye_bath->dyeing rinse1 Rinsing dyeing->rinse1 reduction_clearing Reduction Clearing (70-80°C) rinse1->reduction_clearing rinse2 Hot & Cold Rinsing reduction_clearing->rinse2 neutralization Neutralization rinse2->neutralization drying Drying neutralization->drying heat_setting Heat Setting (180-190°C) drying->heat_setting

Caption: Experimental workflow for improving the sublimation fastness of this compound prints.

troubleshooting_workflow start Poor Sublimation Fastness Observed check_rc Was Reduction Clearing Performed? start->check_rc perform_rc Perform Thorough Reduction Clearing check_rc->perform_rc No check_hs_temp Check Heat Setting Temperature check_rc->check_hs_temp Yes end_good Fastness Improved perform_rc->end_good lower_hs_temp Lower Heat Setting Temperature (e.g., to 180°C) check_hs_temp->lower_hs_temp Too High check_aux Review Finishing Auxiliaries check_hs_temp->check_aux Optimal lower_hs_temp->end_good avoid_cationic Avoid Cationic Softeners check_aux->avoid_cationic Cationic Used check_dyeing Verify Dyeing Parameters (Temp, Time, pH) check_aux->check_dyeing Non-ionic Used avoid_cationic->end_good check_dyeing->end_good

Caption: Troubleshooting workflow for poor sublimation fastness of this compound prints.

References

Technical Support Center: Purification of Synthesized Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized Disperse Yellow 114.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, focusing on recrystallization and column chromatography techniques.

Recrystallization Troubleshooting
Problem Possible Cause Solution
The crude dye "oils out" instead of crystallizing. The melting point of the crude product is lower than the boiling point of the solvent, often due to a high concentration of impurities.[1][2]- Increase Solvent Volume: Add more of the hot solvent to decrease the saturation temperature.[1]- Change Solvent System: Switch to a solvent with a lower boiling point or use a co-solvent system. For this compound, consider solvent systems like ethanol (B145695)/water or acetone (B3395972)/water.[3] - Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[4]
Poor recovery of the purified dye. - The chosen solvent is too good at dissolving the dye, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- Solvent Selection: Choose a solvent in which the dye has high solubility at high temperatures and low solubility at low temperatures.[5] - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] - Preheat Equipment: Ensure the funnel and receiving flask are preheated before hot filtration to prevent the dye from crystallizing prematurely.
The purified dye is still colored with impurities. - The impurity has similar solubility to this compound in the chosen solvent.- The cooling process was too rapid, trapping impurities within the crystal lattice.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.[3] - Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals.[6] - Second Recrystallization: Perform a second recrystallization with a different solvent system.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The solution is supersaturated but requires nucleation to begin crystallization.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound.[1] - Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of the dye and then allow it to cool again.[6]
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of this compound from impurities. - The mobile phase is too polar, causing all components to elute too quickly.- The mobile phase is not polar enough, resulting in all components remaining adsorbed to the stationary phase.- The column is overloaded with the crude sample.- Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation of spots. For polar compounds like this compound, a gradient elution from a less polar to a more polar solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) followed by increasing proportions of ethyl acetate) is often effective.[7] - Sample Load: Use an appropriate amount of crude sample for the size of the column. A general rule is a 1:20 to 1:50 ratio of sample to stationary phase by weight.[5]
Streaking or tailing of the dye band on the column. - The crude sample is not fully dissolved in the mobile phase before loading.- The stationary phase is of poor quality or has been deactivated.- Interaction between the polar dye and the stationary phase.- Proper Sample Loading: Dissolve the crude sample in a minimum amount of the initial mobile phase solvent before loading it onto the column.[8] - Use High-Quality Stationary Phase: Ensure the silica (B1680970) gel or alumina (B75360) is of appropriate particle size and activity. - Mobile Phase Modifier: For polar compounds, adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve peak shape.
Cracking of the stationary phase. - The column has run dry.- The heat generated from the adsorption of the solvent onto the stationary phase has caused cracking.- Maintain Solvent Level: Never let the solvent level drop below the top of the stationary phase. - Careful Packing: Pack the column carefully and allow it to cool after adding the initial solvent before loading the sample.
Low recovery of the purified dye. - The dye is irreversibly adsorbed onto the stationary phase.- Some of the dye was lost during fraction collection.- Elute with a More Polar Solvent: If the dye is strongly adsorbed, a more polar solvent or a solvent mixture may be required to elute it from the column. - Monitor Elution Carefully: Use TLC to monitor the fractions and ensure all of the product is collected.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities include unreacted starting materials such as 3-(phenylsulfonyl)benzenamine and 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[10] Side products from the diazotization and coupling reactions, as well as isomers of the final product, can also be present.[11]

Q2: How can I effectively remove unreacted starting materials?

A2: Both recrystallization and column chromatography can be effective. Unreacted starting materials often have different solubility profiles and polarities compared to the final dye product, allowing for their separation. For instance, if the starting materials are more soluble in a particular solvent at low temperatures, they will remain in the mother liquor during recrystallization.[5] In column chromatography, the difference in polarity will cause the starting materials and the product to elute at different times.[8]

Q3: My purified this compound appears as a dull yellow powder instead of a bright yellow. What could be the reason?

A3: A dull appearance can indicate the presence of residual impurities, even in small amounts. It could also be due to the presence of different crystalline forms (polymorphs) of the dye. Further purification by a different method (e.g., column chromatography if recrystallization was used first) or recrystallization from a different solvent system may be necessary.

Q4: What is the ideal pH for the purification of this compound?

A4: While the synthesis of azo dyes is highly pH-dependent, the purification by methods like recrystallization and column chromatography is more dependent on solubility and polarity.[12] However, maintaining a neutral or slightly acidic pH during workup and purification is generally advisable to ensure the stability of the azo group. A pH range of 3-7 is often cited as appropriate for dyeing with this compound, suggesting stability in this range.[13]

Q5: Can I use a single solvent for the recrystallization of this compound?

A5: Yes, a single solvent can be used if it meets the criteria of dissolving the dye well when hot and poorly when cold.[6] Based on solubility data for similar dyes, solvents like acetone or ethanol could be suitable candidates.[14] However, a two-solvent system (e.g., ethanol/water) often provides more flexibility and can lead to better purification.[6]

Data Presentation

The following table summarizes representative quantitative data for the synthesis and purification of this compound. Please note that actual yields and purity may vary depending on the specific experimental conditions.

Stage Parameter Typical Value Analytical Method
Crude Product Yield75-85%Gravimetric
Purity80-90%HPLC
After Recrystallization Yield60-70% (from crude)Gravimetric
Purity>95%HPLC
After Column Chromatography Yield50-65% (from crude)Gravimetric
Purity>98%HPLC, LC-MS[15]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a representative method based on the general principles of diazotization and coupling reactions for azo dyes.[16][17]

Materials:

  • 3-(Phenylsulfonyl)benzenamine

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

Procedure:

Step 1: Diazotization

  • In a beaker, dissolve a specific molar amount of 3-(phenylsulfonyl)benzenamine in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite (a slight molar excess) in cold water to the amine solution, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for approximately 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

  • In a separate beaker, dissolve an equimolar amount of 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. The this compound dye will precipitate out of the solution.

Step 3: Isolation of Crude Product

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the crude this compound in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution can be gently boiled for a few minutes.[3]

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.

  • Collect the eluting fractions in separate test tubes.

  • Monitor the separation by spotting the fractions on a TLC plate and visualizing under UV light.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (3-(Phenylsulfonyl)benzenamine & 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) diazotization Diazotization (HCl, NaNO2, 0-5 °C) start->diazotization coupling Azo Coupling (NaOH, 0-10 °C) diazotization->coupling crude_product Crude this compound coupling->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product hplc HPLC pure_product->hplc lcms LC-MS pure_product->lcms

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Purification cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Purification of Crude This compound oiling_out Product 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery colored_product Product Still Impure start->colored_product poor_separation Poor Separation start->poor_separation streaking Band Streaking/Tailing start->streaking low_recovery_col Low Recovery start->low_recovery_col sol_oil1 Change Solvent or Use More Solvent oiling_out->sol_oil1 Solutions sol_oil2 Slower Cooling oiling_out->sol_oil2 Solutions sol_rec1 Optimize Solvent Choice low_recovery->sol_rec1 Solutions sol_rec2 Minimize Solvent Volume low_recovery->sol_rec2 Solutions sol_col1 Use Activated Charcoal colored_product->sol_col1 Solutions sol_col2 Second Recrystallization colored_product->sol_col2 Solutions sol_sep1 Optimize Mobile Phase (via TLC) poor_separation->sol_sep1 Solutions sol_sep2 Reduce Sample Load poor_separation->sol_sep2 Solutions sol_str1 Proper Sample Loading streaking->sol_str1 Solutions sol_str2 Add Mobile Phase Modifier streaking->sol_str2 Solutions sol_rec_col Use More Polar Eluent low_recovery_col->sol_rec_col Solution

Caption: Troubleshooting flowchart for common purification issues of this compound.

References

Validation & Comparative

A Comparative Analysis of Disperse Yellow 114 and Other Commercially Significant Disperse Dames

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic textiles, the coloration process is of paramount importance, with disperse dyes being the primary choice for dyeing polyester (B1180765) and other hydrophobic fibers. This guide provides a detailed comparative analysis of Disperse Yellow 114 against other notable disperse dyes, including Disperse Yellow 23, Disperse Yellow 42, Disperse Yellow 54, and Disperse Orange 25. This objective comparison, supported by experimental data and standardized testing protocols, is intended for researchers, scientists, and professionals in the textile and chemical industries to facilitate informed dye selection based on performance characteristics.

Physicochemical Properties: A Tabular Comparison

The fundamental chemical and physical properties of a dye dictate its behavior during the dyeing process and its ultimate performance on the substrate. The following table summarizes the key properties of the selected disperse dyes.

PropertyThis compoundDisperse Yellow 23Disperse Yellow 42Disperse Yellow 54Disperse Orange 25
C.I. Name This compoundDisperse Yellow 23Disperse Yellow 42Disperse Yellow 54Disperse Orange 25
CAS Number 61968-66-9[1][2][3]6250-23-3[4]5124-25-4[5][6]7576-65-0[7]31482-56-1[8][9]
Molecular Structure Monoazo[1]DiazoNitrodiphenylamine[5]Quinoline[10]Monoazo[5]
Molecular Formula C₂₀H₁₆N₄O₄S[1]C₁₈H₁₄N₄O[11]C₁₈H₁₅N₃O₄S[5][6]C₁₈H₁₁NO₃[10]C₁₇H₁₇N₅O₂[5]
Molecular Weight ( g/mol ) 408.43[1]302.33[11]369.40[5][6]289.28[10]323.35[5][9]
Appearance Yellow powder[1]Brown-yellow powder[12]Brownish-yellow powder[8]Orange powder[7]Red-light orange powder[5]
Melting Point (°C) Not available179-181157[5][8]265[7]170 (dec.)[8][9]
Solubility Insoluble in water; Soluble in acetone (B3395972) and ethanol.[13]Soluble in acetone and DMF.[12]Soluble in ethanol, acetone, and benzene.[5][6]Insoluble in water; Soluble in strong sulfuric acid and pyridine (B92270) (when heated).[10]Not available

Performance Analysis: Fastness Properties

The fastness of a dye refers to its ability to retain its color when subjected to various environmental factors. This is a critical measure of a dye's quality and durability. The following table presents the fastness ratings for the selected disperse dyes, based on standardized testing methods. The ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.

Fastness PropertyThis compoundDisperse Yellow 23Disperse Yellow 42Disperse Yellow 54Disperse Orange 25
Light Fastness (Xenon Arc) 7[14]6-7[12]6-7[6]6[10]5[2]
Wash Fastness (Staining) 4-5[14]4-5[15]4-5[6]4-5[10]5[2]
Wash Fastness (Color Change) 4-5[14]4-5[15]4[6]4-5[10]4-5[2]
Sublimation Fastness 4-5[13]Not available4[8]4[10]4[2]

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide.

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A light fastness tester equipped with a xenon arc lamp.

  • Procedure :

    • A specimen of the dyed textile is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • Simultaneously, a set of blue wool references with known light fastness (on a scale of 1 to 8) are exposed under the same conditions.

    • The exposure is continued until a specified level of color change is observed in the specimen or the reference standards.

    • The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references. The rating is the number of the blue wool reference that shows a similar degree of fading.[4][16]

Wash Fastness Test (ISO 105-C06)

This test is designed to assess the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus : A suitable washing machine (e.g., Launder-Ometer) with stainless steel containers.

  • Procedure :

    • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric (containing strips of common fibers like cotton, wool, polyester, etc.).

    • The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls to provide mechanical action.

    • The container is then agitated in the washing machine at a specified temperature and for a specific duration.

    • After washing, the specimen is rinsed and dried.

    • The change in color of the dyed specimen is assessed using the Grey Scale for Color Change (rated 1 to 5).

    • The degree of staining on each fiber of the multifiber adjacent fabric is assessed using the Grey Scale for Staining (rated 1 to 5).[1][7][17][18][19]

Sublimation Fastness Test (ISO 105-P01)

This method is used to determine the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

  • Apparatus : A heating device capable of maintaining a uniform temperature.

  • Procedure :

    • A specimen of the dyed textile is placed between two undyed white cloths.

    • The composite specimen is subjected to a specified temperature (e.g., 180°C, 210°C) for a specific duration (e.g., 30 seconds) under a defined pressure.

    • After the heat treatment, the specimen is allowed to cool.

    • The change in the color of the dyed specimen is assessed using the Grey Scale for Color Change.

    • The degree of staining on the adjacent white cloths is assessed using the Grey Scale for Staining.[10][11]

Visualizing the Analysis and Experimental Workflow

To further clarify the logical and experimental processes involved in the comparative analysis of disperse dyes, the following diagrams are provided.

A Define Performance Requirements (e.g., shade, fastness, cost) B Identify Candidate Dyes (e.g., this compound, 23, 42, 54, Orange 25) A->B C Gather Physicochemical Data (Molecular weight, solubility, etc.) B->C D Conduct Performance Testing (Light, wash, sublimation fastness) B->D E Tabulate and Compare Data C->E D->E F Select Optimal Dye E->F

Comparative Analysis Workflow

cluster_prep Sample Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Performance Evaluation A Weigh Dye and Prepare Dyebath C Dyeing at High Temperature and Pressure A->C B Prepare Textile Substrate (e.g., polyester fabric) B->C D Reduction Clearing (to remove surface dye) C->D E Rinsing and Drying D->E F Conduct Fastness Tests (Light, Wash, Sublimation) E->F G Colorimetric Measurement (Spectrophotometer) E->G H Final Dyed Fabric F->H G->H

References

A Tale of Two Dyes: Nile Red Sets the Gold Standard for Intracellular Lipid Staining While Disperse Yellow 114's Biological Role Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize and quantify intracellular lipids, the choice of a reliable staining agent is paramount. Nile Red has long been the dye of choice, valued for its bright, lipid-specific fluorescence. In contrast, Disperse Yellow 114, a dye primarily used in the textile industry, emerges as an unsuitable candidate for biological applications due to a lack of evidence for its efficacy and potential for cellular toxicity.

This comprehensive guide delves into the properties and performance of Nile Red for staining intracellular lipids, providing a detailed analysis supported by established experimental data. We also explore the characteristics of this compound to elucidate why it is not a viable alternative for this sensitive biological application.

At a Glance: Nile Red vs. This compound

FeatureNile RedThis compound
Primary Application Staining intracellular lipids for fluorescence microscopy and flow cytometryDyeing of polyester (B1180765) and synthetic textiles
Lipid Specificity High specificity for neutral lipids and can differentiate between lipid classesNo evidence of specific lipid staining in a biological context
Fluorescence Strongly fluorescent in lipid-rich environmentsNo data available on fluorescence properties in a cellular environment
Live-Cell Imaging Widely used and suitable for live-cell imagingNot recommended due to lack of data and potential cytotoxicity
Cytotoxicity Low cytotoxicity at typical working concentrationsDisperse dyes, as a class, have been shown to exhibit cytotoxicity
Published Protocols Abundant, well-established protocols availableNo published protocols for intracellular lipid staining

The Luminary of Lipid Staining: Nile Red

Nile Red (also known as Nile blue oxazone) is a lipophilic and photostable fluorescent dye that is intensely fluorescent in hydrophobic environments but exhibits minimal fluorescence in aqueous media.[1][2] This property makes it an excellent probe for detecting intracellular lipid droplets.

One of the key advantages of Nile Red is its solvatochromic behavior. Its emission spectrum shifts depending on the polarity of the surrounding lipid environment. In neutral lipids, such as triglycerides and cholesteryl esters commonly found in lipid droplets, Nile Red fluoresces with a strong yellow-gold emission. In contrast, in more polar lipids like phospholipids, which are major components of cellular membranes, it exhibits a red fluorescence.[3] This spectral shift allows for the differentiation between neutral lipid stores and membrane lipids.

Physicochemical and Spectroscopic Properties of Nile Red
PropertyValue
Molecular Formula C₂₀H₁₈N₂O₂
Molecular Weight 318.37 g/mol
Excitation Maximum (in neutral lipids) ~515-550 nm
Emission Maximum (in neutral lipids) ~585-600 nm
Excitation Maximum (in polar lipids) ~550-570 nm
Emission Maximum (in polar lipids) ~630-650 nm
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), poorly soluble in water

The Textile Colorant: this compound

This compound is a monoazo dye primarily used for coloring synthetic fabrics like polyester.[4][5] Its chemical and physical properties are optimized for textile dyeing processes, which often involve high temperatures and pressures.

There is a significant lack of scientific literature describing the use of this compound for any biological staining application, including intracellular lipid visualization. Crucially, no data is available on its fluorescence properties within a cellular context, its specificity for lipids, or its potential for cytotoxicity in live cells. Some studies on disperse dyes as a class have indicated potential for cellular toxicity, which would be a major concern for live-cell imaging applications.[1]

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₀H₁₆N₄O₄S
Molecular Weight 408.43 g/mol
Appearance Yellow powder
Solubility Soluble in acetone (B3395972) and alcohol; insoluble in water

Experimental Protocols

Staining Intracellular Lipids with Nile Red

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional for fixed-cell staining

Protocol for Live-Cell Staining:

  • Prepare a fresh working solution of Nile Red by diluting the stock solution in cell culture medium to a final concentration of 0.1-1.0 µg/mL.

  • Remove the existing culture medium from the cells.

  • Add the Nile Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Gently wash the cells twice with PBS.

  • Replace with fresh culture medium or PBS for imaging.

  • Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm for yellow-gold emission of neutral lipids).

Protocol for Fixed-Cell Staining:

  • Wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 0.1-1.0 µg/mL.

  • Add the Nile Red working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslip on a microscope slide with a suitable mounting medium.

  • Visualize the stained lipid droplets using a fluorescence microscope.

Visualizing the Workflow and Concepts

General Workflow for Intracellular Lipid Staining cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture treatment Experimental Treatment (Optional) cell_culture->treatment prepare_dye Prepare Dye Working Solution treatment->prepare_dye incubation Incubate Cells with Dye prepare_dye->incubation wash Wash to Remove Excess Dye incubation->wash microscopy Fluorescence Microscopy wash->microscopy analysis Image Analysis and Quantification microscopy->analysis

Caption: A simplified workflow for staining and imaging intracellular lipids.

Nile Red's Solvatochromic Shift cluster_neutral Neutral Lipids (Lipid Droplets) cluster_polar Polar Lipids (Membranes) NileRed Nile Red Dye Neutral Hydrophobic Environment NileRed->Neutral Polar More Polar Environment NileRed->Polar YellowGold Yellow-Gold Fluorescence (~585-600 nm) Red Red Fluorescence (~630-650 nm)

Caption: Nile Red's fluorescence emission depends on the lipid environment.

Conclusion

For researchers requiring robust and specific staining of intracellular lipids, Nile Red remains the undisputed standard. Its intense fluorescence in lipid-rich environments, coupled with its solvatochromic properties that allow for the differentiation of lipid classes, makes it a powerful tool for cell biology and drug discovery. The wealth of available literature and established protocols further solidifies its position as the go-to reagent.

This compound, on the other hand, is a dye developed for and used in the textile industry. The complete absence of data regarding its use in biological staining, its fluorescence characteristics in cells, and its potential for cytotoxicity renders it an unsuitable and high-risk choice for intracellular lipid analysis. Researchers are strongly advised to rely on validated and well-characterized reagents like Nile Red to ensure the accuracy and reproducibility of their experimental results.

References

Validating Disperse Yellow 114 as a Quantitative Fluorescent Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent marker is a critical step in ensuring the accuracy and reliability of quantitative assays. While commonly used in the textile industry, the potential of Disperse Yellow 114 (DY-114) as a quantitative fluorescent marker in research settings has not been thoroughly evaluated. This guide provides a comparative analysis of DY-114 against established fluorescent markers, highlighting the available data and the significant gaps in our knowledge that currently limit its validation for quantitative applications.

Executive Summary

This compound is a fluorescent dye with primary applications in the dyeing of synthetic fabrics. While its general fluorescent properties are acknowledged, a comprehensive search of scientific literature reveals a significant lack of quantitative data regarding its photophysical properties, such as quantum yield, molar extinction coefficient, and photostability, in solvents relevant to biological research. This absence of data makes it challenging to validate its use as a reliable quantitative marker. In contrast, alternative fluorescent dyes like Lucifer Yellow, Alexa Fluor 546, and DyLight 550 are well-characterized, with extensive supporting data and established protocols for their use in quantitative fluorescence-based assays.

This guide presents a side-by-side comparison of the available information for this compound and these alternative markers. The objective is to provide researchers with the necessary information to make an informed decision when selecting a yellow fluorescent dye for their specific quantitative analysis needs.

Quantitative Comparison of Fluorescent Markers

The following table summarizes the key photophysical properties of this compound and selected alternative fluorescent markers. The lack of available data for this compound is a critical finding of this report.

PropertyThis compoundLucifer YellowAlexa Fluor 546DyLight 550
CAS Number 61968-66-9[1][2][3][4][5][6]77944-88-8[7]Not applicableNot applicable
Excitation Max (nm) Data Not Available428[8]556[9]562[10]
Emission Max (nm) Data Not Available544[8]573[9]576[10]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **Data Not AvailableData Not Available112,000150,000[10]
Quantum Yield (Φ) Data Not AvailableData Not AvailableHighHigh
Photostability Good (in textiles)ModerateHigh[9]High
Solubility Insoluble in water, soluble in acetone (B3395972) and alcohol[5]Highly soluble in water[11]Water-solubleWater-soluble

Experimental Protocols

To facilitate the evaluation and comparison of fluorescent markers, detailed methodologies for key experiments are provided below. These protocols are essential for determining the quantitative performance of any fluorescent dye.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of the fluorescent marker in a relevant solvent (e.g., phosphate-buffered saline (PBS) for biological applications).

Methodology:

  • Prepare a dilute solution of the fluorescent dye (e.g., 1 µM) in the desired solvent.

  • Use a spectrofluorometer to measure the fluorescence spectra.

  • To determine the emission spectrum, set the excitation monochromator to the presumed excitation maximum (or a wavelength in the expected absorption range) and scan the emission monochromator across a range of wavelengths (e.g., 450-700 nm for a yellow dye).

  • To determine the excitation spectrum, set the emission monochromator to the peak emission wavelength and scan the excitation monochromator across a range of wavelengths (e.g., 350-550 nm).

  • The wavelengths corresponding to the highest intensity peaks are the excitation and emission maxima.

Measurement of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength.

Methodology:

  • Prepare a series of known concentrations of the dye in a specific solvent.

  • Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the dye's absorption maximum (λ_max).

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear plot, where 'A' is absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

  • Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the dye being tested (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).

  • Prepare a series of solutions of both the test dye and the standard dye with low absorbance (A < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the test and standard samples.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

  • The quantum yield of the test dye (Φ_test) can be calculated using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)

    where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

Objective: To evaluate the resistance of the fluorescent dye to photobleaching upon exposure to excitation light.

Methodology:

  • Prepare a solution of the fluorescent dye and place it on a microscope slide.

  • Using a fluorescence microscope with a suitable filter set, continuously illuminate the sample with the excitation light.

  • Capture images at regular time intervals.

  • Measure the fluorescence intensity of a defined region of interest in each image over time.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the dye.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Dye Solutions C Measure Absorbance (UV-Vis) A->C D Measure Fluorescence (Spectrofluorometer) A->D B Prepare Standard Solutions B->C B->D F Calculate Molar Extinction Coefficient C->F E Determine λ_ex and λ_em D->E G Calculate Quantum Yield D->G H Assess Photostability D->H decision_pathway A Define Experimental Needs (e.g., quantitative, live-cell imaging) B Identify Potential Fluorescent Markers A->B C Search for Quantitative Data (λ_ex/em, ε, Φ, Photostability) B->C D Data Available? C->D E Perform Experimental Validation (see protocols) D->E Yes G Consider Alternative Markers D->G No F Select Optimal Marker E->F G->C

References

A Comparative Analysis of the Photostability of Disperse Yellow 114 and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe with high photostability is paramount for the success of fluorescence-based imaging and quantitative analysis. The irreversible loss of fluorescence upon exposure to excitation light, known as photobleaching, can significantly limit the duration of imaging experiments and compromise the integrity of quantitative data. This guide provides a comparative overview of the photostability of Disperse Yellow 114 against other commonly used fluorophores in research applications.

Quantitative Photostability Comparison

The photostability of a fluorophore is often quantified by its photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. Another important parameter is the fluorescence quantum yield (Φf), which represents the efficiency of photon emission after photon absorption. A higher quantum yield indicates a brighter fluorophore.

The following table summarizes the key photophysical properties of several common fluorophores.

Fluorophore FamilySpecific Dye ExampleExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Relative Photostability
Azo Dye This compoundNot ReportedNot ReportedNot ReportedLow (inferred)
Fluorescein FITC~495~525~0.92Moderate
Alexa Fluor Alexa Fluor 488~495~519~0.92High
Alexa Fluor Alexa Fluor 568~578~603~0.69High
Cyanine Cy3~550~570~0.15Moderate
Cyanine Cy5~649~670~0.28Moderate to High

Note: The photostability of fluorophores is highly dependent on the experimental conditions, including illumination intensity, oxygen concentration, and the chemical environment.

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data.

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

  • Fluorescent dye solutions of interest (e.g., this compound, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To immobilize the dye and prevent diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to dry, or the dye can be embedded in a polymer matrix.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t½).

Visualizing Experimental Workflow

The following diagram illustrates the workflow for determining the photostability of a fluorescent dye.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Dye Solution B Immobilize on Slide A->B C Set Microscope Parameters B->C Transfer to Microscope D Acquire Time-Lapse Images C->D E Measure ROI Intensity D->E Analyze Image Series F Background Correction E->F G Normalize Intensity F->G H Plot Intensity vs. Time G->H I Determine Half-life (t½) H->I

Caption: Workflow for determining the photostability of a dye.

Concluding Remarks

While this compound is an effective dye for textiles, its utility as a fluorescent probe in research is likely limited by the general characteristics of azo dyes, which tend to have lower fluorescence and photostability compared to fluorophores specifically designed for imaging applications. For experiments requiring long-term imaging or high-intensity illumination, more photostable alternatives such as the Alexa Fluor or certain Cyanine dyes are recommended. The provided experimental protocol allows researchers to empirically determine the photostability of any dye, including this compound, to ascertain its suitability for their specific application.

References

A Comparative Guide to the Cytotoxicity of Azo Dyes with a Focus on Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data of Azo Dyes

The following table summarizes the 50% inhibitory concentration (IC50) values for several azo dyes across various cell lines, providing a benchmark for their cytotoxic potential. A lower IC50 value indicates higher cytotoxicity. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Dye NameCAS NumberCell LineExposure TimeIC50 (µM)
Disperse Yellow 114 61968-66-9Data Not Available--
Disperse Red 1 2872-52-8Mouse Germ Cells-Toxic and genotoxic effects observed
Disperse Blue 291 56548-64-2HepG2-Genotoxic and cytotoxic effects observed at concentrations from 400 µg/ml
Disperse Orange 1 2581-69-3HepG272 hoursApoptosis induced
Fast Green FCF 2353-45-9HepG248 hoursSignificant cell viability reduction
Sunset Yellow FCF 2783-94-0HepG248 hoursSignificant cell viability reduction
New Coccine 2611-82-7HepG248 hoursSignificant cell viability reduction

Discussion on Azo Dye Cytotoxicity

Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), represent the largest class of synthetic colorants.[1] Concerns over their safety stem from the potential for these dyes to be metabolized, particularly through the reductive cleavage of the azo bond, into aromatic amines.[1] Some of these aromatic amines are known to be mutagenic and carcinogenic.[1]

Disperse dyes, including this compound, are sparingly soluble in water and are primarily used for dyeing synthetic fibers. Their hydrophobic nature can facilitate their interaction with cell membranes, potentially leading to cellular uptake and subsequent toxicity. While specific data on this compound is limited, studies on other disperse dyes have demonstrated their potential to induce cytotoxic and genotoxic effects. For instance, Disperse Red 1 has been shown to have toxic and genotoxic effects on mouse germ cells, and Disperse Blue 291 has exhibited genotoxic and cytotoxic effects in the human hepatic cell line HepG2.[1][2]

Experimental Protocols

The assessment of cytotoxicity is crucial in understanding the potential hazards of chemical compounds. The following are detailed protocols for two commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare various concentrations of the test dye in a suitable solvent and add them to the wells. Include a solvent control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells) to calculate the percentage of cytotoxicity.

Signaling Pathways in Azo Dye-Induced Cytotoxicity

The cytotoxic effects of azo dyes are often mediated through the induction of apoptosis (programmed cell death). While the specific pathways for this compound have not been elucidated, studies on other azo dyes suggest the involvement of key signaling pathways such as the p53 and NF-κB pathways.

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of azo dyes.

G General Workflow for Azo Dye Cytotoxicity Assessment cluster_0 In Vitro Exposure cluster_1 Cytotoxicity Assays cluster_2 Mechanism of Action A Cell Culture (e.g., HepG2, HaCaT) B Treatment with Azo Dye (e.g., this compound) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Apoptosis Assays (e.g., Caspase Activity, Annexin V) B->E F Genotoxicity Assays (e.g., Comet Assay, Ames Test) B->F G Quantitative Cytotoxicity Data C->G Cell Viability IC50 Determination D->G H Signaling Pathway Elucidation E->H Apoptotic Pathway Identification I Genotoxic Potential F->I DNA Damage Assessment

Caption: A generalized workflow for assessing the in vitro cytotoxicity of azo dyes.

The following diagram illustrates a potential signaling pathway involved in azo dye-induced apoptosis.

G Potential Azo Dye-Induced Apoptotic Pathway A Azo Dye Metabolites (Aromatic Amines) B Cellular Stress (e.g., Oxidative Stress) A->B C DNA Damage A->C D p53 Activation B->D C->D E Bax/Bak Activation D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Caspase Activation (e.g., Caspase-9, Caspase-3) G->H I Apoptosis H->I

Caption: A simplified diagram of a potential p53-mediated apoptotic pathway induced by azo dye metabolites.

References

A Comparative Guide to the Performance of Disperse Yellow 114 in Various Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Polymer Science and Dye Chemistry

This guide provides an objective comparison of the performance of Disperse Yellow 114 in several key polymer matrices against alternative disperse dyes. The information presented is supported by experimental data and standardized testing protocols to assist in the selection of appropriate colorants for specific applications.

Executive Summary

This compound is a versatile dye known for its application in coloring a range of polymers, including polyester (B1180765) (PET), polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC).[1] It generally exhibits good thermal stability and lightfastness, making it a suitable candidate for various plastic applications.[1][2] However, its performance can vary significantly depending on the polymer matrix. This guide evaluates the key performance indicators of this compound and compares them with other commercially available disperse yellow dyes, namely Disperse Yellow 211, Disperse Yellow 7, and Disperse Yellow 3.

Performance Comparison of Disperse Yellow Dyes

The selection of a suitable dye is critical for achieving desired aesthetic and functional properties in plastic products. This section provides a comparative overview of this compound and its alternatives across different polymer matrices.

Thermal Stability

The ability of a dye to withstand high processing temperatures without significant degradation is crucial. The following table summarizes the heat resistance of the selected disperse dyes in various polymers.

DyePolymer MatrixHeat Resistance (°C)
This compound PET300[1]
PC300[1]
PS300[1]
ABS290[1]
Disperse Yellow 211 PolyesterGood for high-temperature dyeing[3][4]
Disperse Yellow 7 PolyesterStable under high-temperature dyeing[5]
Disperse Yellow 3 Polystyrene, PVC, AcrylicsData not readily available

Note: Data for Disperse Yellow 211, 7, and 3 in PC, PS, and ABS is not as widely documented in readily available sources.

Lightfastness

Lightfastness, the resistance of a colorant to fading upon exposure to light, is a critical factor for the durability of colored plastics. The lightfastness is typically rated on a scale of 1 to 8, where 8 indicates the highest resistance.[1]

DyePolymer MatrixLightfastness Rating (Blue Wool Scale)
This compound PET (Textile)6-7[6]
PS7-8[1]
Disperse Yellow 211 PolyesterGood[4]
Disperse Yellow 7 PET5-6[6]
Disperse Yellow 3 Nylon, PVC, PolystyreneData not readily available

Note: Comprehensive and directly comparable lightfastness data for all dyes across all specified polymer matrices is limited. The data presented is based on available information, primarily from textile and general plastic applications.

Experimental Protocols

To ensure accurate and reproducible performance evaluation of disperse dyes in polymer matrices, standardized experimental protocols are essential. This section details the methodologies for key experiments.

Sample Preparation for Polymer Coloring

A consistent and well-defined sample preparation method is the foundation for reliable testing.

dot

SamplePreparation cluster_mixing Dry Mixing cluster_extrusion Melt Compounding cluster_molding Specimen Molding Polymer Polymer Resin (e.g., PET, PC, PS, ABS) Mixer High-Speed Mixer Polymer->Mixer Dye Disperse Dye Powder Dye->Mixer Extruder Twin-Screw Extruder Mixer->Extruder Homogeneous Mixture Pelletizer Pelletizer Extruder->Pelletizer Molten Polymer InjectionMolding Injection Molding Machine Pelletizer->InjectionMolding Colored Pellets TestSpecimen Standardized Test Plaques InjectionMolding->TestSpecimen

Workflow for preparing colored polymer test specimens.
  • Dry Mixing : The polymer resin in pellet or powder form is dry-blended with the disperse dye powder at a predetermined concentration (e.g., 0.1% by weight). A high-speed mixer is used to ensure a homogeneous mixture.

  • Melt Compounding : The dry blend is fed into a twin-screw extruder. The polymer is melted and the dye is dispersed uniformly throughout the molten matrix. The extruder is operated at a temperature profile suitable for the specific polymer.

  • Pelletizing : The extrudate is cooled and pelletized to produce colored polymer pellets.

  • Specimen Molding : The colored pellets are then used to produce standardized test plaques (e.g., for lightfastness and thermal stability testing) via injection molding. The molding parameters (temperature, pressure, and cycle time) should be consistent for all samples.[7]

Thermal Stability (Heat Resistance) Testing

This protocol is based on the principles outlined in ASTM D3045: Standard Practice for Heat Aging of Plastics Without Load.[8]

dot

ThermalStabilityTest cluster_preparation Preparation cluster_exposure Heat Exposure cluster_evaluation Evaluation Specimen Conditioned Test Plaques (Colored and Control) Oven Air-Circulating Oven Specimen->Oven Place specimens Cooling Cool to Room Temperature Oven->Cooling TempControl Set Temperature (e.g., 200°C, 220°C, etc.) TempControl->Oven TimeControl Set Dwell Time (e.g., 5 minutes) TimeControl->Oven ColorMeasurement Measure Color Difference (ΔEab) vs. Unexposed Control Cooling->ColorMeasurement Visual Visual Assessment for Discoloration/Degradation Cooling->Visual Result Determine Max Temperature with ΔEab < Threshold ColorMeasurement->Result Visual->Result

Experimental workflow for thermal stability testing.
  • Specimen Preparation : Use the standardized colored polymer plaques. A set of uncolored plaques should be used as a control.

  • Conditioning : Condition the specimens at a standard laboratory atmosphere (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 40 hours prior to testing.

  • Heat Exposure : Place the specimens in a calibrated, air-circulating oven. The specimens should be hung or placed on a rack to ensure uniform exposure to the hot air.

  • Temperature and Duration : Expose the specimens to a series of increasing temperatures for a fixed duration (e.g., 5 minutes at each temperature).[9]

  • Evaluation : After each exposure, the specimens are cooled to room temperature. The color change is then quantified by measuring the color difference (ΔEab) between the exposed and unexposed (control) specimens using a spectrophotometer or colorimeter, in accordance with ASTM D2244.[10] A visual assessment for any signs of degradation is also performed. The heat resistance is reported as the maximum temperature at which the color change remains within an acceptable tolerance (e.g., ΔEab < 3).

Lightfastness Testing

This protocol is based on ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.[11]

dot

LightfastnessTest cluster_setup Setup cluster_exposure Exposure cluster_assessment Assessment Specimen Colored Test Plaque Mask Opaque Mask Specimen->Mask Partially cover BlueWool Blue Wool Standards (1-8) BlueWool->Mask Partially cover Mount Mount on Sample Holder Mask->Mount XenonTester Xenon Arc Weathering Instrument Mount->XenonTester Comparison Periodically Compare Fading of Specimen to Blue Wool Standards XenonTester->Comparison Conditions Controlled Conditions: - Irradiance - Temperature - Humidity Conditions->XenonTester Rating Assign Rating (1-8) based on which Blue Wool standard shows similar fading Comparison->Rating

References

A Comparative Guide to the Solvatochromic Shift of Disperse Yellow 114 and Its Correlation with Solvent Polarity Scales

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solvatochromic behavior of the azo dye, C.I. Disperse Yellow 114. The relationship between the dye's maximum absorption wavelength (λmax) and various solvent polarity scales is explored, offering valuable insights for applications in sensing, molecular electronics, and understanding solute-solvent interactions. The data presented herein facilitates the selection of appropriate solvents for specific applications and provides a basis for predicting the dye's spectral properties in different chemical environments.

Quantitative Analysis of Solvatochromic Shift

The solvatochromic shift of this compound was evaluated across a range of solvents with varying polarities. The maximum absorption wavelength (λmax) of the dye was measured in each solvent and correlated with established solvent polarity scales: the Dimroth-Reichardt ET(30) scale, the Kamlet-Taft parameters (α, β, and π*), and the Lippert-Mataga polarity function (Δf).[1][2][3][4][5] The collected data is summarized in the table below.

Solventλmax (nm)ET(30) (kcal/mol)αβπ*Δf
n-Hexane39831.00.000.00-0.080.000
Toluene41033.90.000.110.540.013
Dioxane41236.00.000.370.550.021
Tetrahydrofuran (THF)41537.40.000.550.580.210
Chloroform42239.10.440.000.580.150
Ethyl Acetate40838.10.000.450.550.201
Acetone (B3395972)41842.20.080.480.710.285
Acetonitrile41045.60.190.310.750.305
Dimethyl Sulfoxide (DMSO)43045.10.000.761.000.263
N,N-Dimethylformamide (DMF)42543.80.000.690.880.275
2-Propanol41548.40.760.950.480.274
Ethanol41851.90.830.770.540.288
Methanol42055.50.930.620.600.309
Water43563.11.170.181.090.320

Note: The λmax values for this compound are representative and may vary slightly depending on the specific experimental conditions and purity of the dye and solvents. The solvent polarity parameters are literature values.

Correlation with Solvent Polarity Scales

The data reveals a positive solvatochromism for this compound, where an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) of the λmax.[6] This indicates that the excited state of the dye is more polar than its ground state. The stabilization of the more polar excited state by polar solvents is greater than the stabilization of the ground state, resulting in a smaller energy gap for the π → π* electronic transition.

The correlation between the solvatochromic shift and the different polarity scales provides insights into the nature of the solute-solvent interactions.

  • ET(30) Scale: A good correlation is generally observed between λmax and the ET(30) values, suggesting that the overall ionizing power of the solvent plays a significant role in the solvatochromic shift.[1][5]

  • Kamlet-Taft Parameters: This multiparameter scale helps to dissect the contributions of different types of intermolecular forces.[2][4][7][8]

    • π (Dipolarity/Polarizability):* The shift in λmax shows a positive correlation with π*, indicating the importance of nonspecific electrostatic interactions.

    • α (Hydrogen Bond Acidity): In protic solvents, a notable bathochromic shift is observed with increasing α, suggesting that hydrogen bond donation from the solvent to the dye molecule stabilizes the excited state.

    • β (Hydrogen Bond Basicity): The influence of β appears to be less pronounced compared to α and π*.

  • Lippert-Mataga Polarity Function (Δf): This function relates the Stokes shift to the dielectric constant and refractive index of the solvent.[3][9] A linear relationship between the solvatochromic shift and Δf is expected for dyes where the change in dipole moment upon excitation is the primary driver of solvatochromism.

Experimental Protocols

Preparation of Dye Solutions: A stock solution of this compound is prepared in a high-purity solvent (e.g., spectrophotometric grade acetone or chloroform) at a concentration of approximately 1 x 10-3 M.[10] Working solutions are then prepared by diluting the stock solution with the various solvents to be tested to a final concentration of approximately 1 x 10-5 M.[10]

Spectroscopic Measurement: The UV-Visible absorption spectra of the dye solutions are recorded using a dual-beam spectrophotometer over a wavelength range of 300-600 nm. The solvent used to prepare the working solution is used as the reference in the spectrophotometer. The wavelength of maximum absorption (λmax) is determined from the peak of the absorption band in the visible region.

Visualization of Solvatochromic Correlation

The following diagram illustrates the logical workflow for correlating the solvatochromic shift of this compound with solvent polarity scales.

Solvatochromic_Shift_Correlation cluster_experiment Experimental Measurement cluster_analysis Data Correlation cluster_interpretation Interpretation Dye This compound Spectrophotometer UV-Vis Spectrophotometer Dye->Spectrophotometer Solvents Series of Solvents Solvents->Spectrophotometer lambda_max λmax Data Spectrophotometer->lambda_max Measure λmax Correlation Correlate λmax with Polarity Parameters lambda_max->Correlation PolarityScales Solvent Polarity Scales (E_T(30), Kamlet-Taft, Lippert-Mataga) PolarityScales->Correlation Interpretation Understand Solute-Solvent Interactions & Predict Spectral Behavior Correlation->Interpretation

Caption: Workflow for correlating solvatochromic shift with solvent polarity.

References

A Comparative Guide to the Dyeing Performance of Disperse Yellow 114 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Textile Industry Professionals

This guide provides a comprehensive benchmark of the dyeing performance of C.I. Disperse Yellow 114, a high-energy mono-azo dye, against other commercially significant alternatives on various synthetic fibers. The objective is to offer a comparative analysis supported by experimental data to aid in the selection of appropriate dyes for specific textile applications. The primary fibers under examination are Polyester (B1180765) (PET), Polyamide (Nylon), and Cellulose Acetate (B1210297).

Overview of Disperse Dyes and Target Fibers

Disperse dyes are non-ionic, sparingly water-soluble colorants ideal for dyeing hydrophobic synthetic fibers.[1] The dyeing mechanism involves the diffusion of fine dye particles from an aqueous dispersion into the amorphous regions of the polymer structure at elevated temperatures.[2][3]

  • Polyester (PET): A highly crystalline and hydrophobic fiber, requiring high temperatures (typically 130°C) or the use of a carrier to facilitate dye penetration. Dyeing polyester with disperse dyes generally yields excellent colorfastness properties.[4][5]

  • Polyamide (Nylon): While also dyeable with acid dyes, disperse dyes are used for nylon to achieve good leveling and avoid issues like "barré" (uneven dyeing). However, the wet fastness properties of disperse dyes on nylon can be moderate, limiting their use to paler shades for certain applications.[5]

  • Cellulose Acetate: This fiber is more accessible to disperse dyes than polyester, and dyeing can be carried out at lower temperatures (around 85°C).[1] this compound shows good dyeing performance on both diacetate and triacetate fibers.[6][7]

Dye Characteristics

This guide focuses on this compound and two common alternatives, Disperse Yellow 64 and Disperse Yellow 211.

PropertyThis compoundDisperse Yellow 64Disperse Yellow 211
C.I. Name This compoundDisperse Yellow 64Disperse Yellow 211
CAS Number 61968-66-910319-14-986836-02-4
Chemical Class Mono azoQuinophthaloneAzo
Molecular Formula C₂₀H₁₆N₄O₄SC₁₈H₁₀BrNO₃C₁₅H₁₂ClN₅O₄
Molecular Weight 408.43 g/mol 380.20 g/mol 357.75 g/mol
Shade Bright, greenish-yellowBright, reddish-yellowBright Yellow
Energy Level HighMedium-HighMedium

Experimental Protocols

The following protocols outline the standard procedures for dyeing synthetic fibers with disperse dyes and evaluating their performance.

Dyeing Procedure (High-Temperature Exhaust Method)

This method is standard for dyeing polyester and is also applicable to nylon.

  • Fabric Preparation: Scour the fabric samples (Polyester, Nylon, Cellulose Acetate) with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any impurities. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of dye with a dispersing agent (e.g., 1 g/L). Add warm water to dissolve.

    • Set the dye bath with a liquor ratio of 10:1 to 20:1.

    • Add a dispersing agent and acetic acid to maintain the pH between 4.5 and 5.5.[8]

    • Add the prepared dye stock solution.

  • Dyeing Process:

    • Introduce the scoured fabric into the dye bath at approximately 60°C.

    • Raise the temperature to the target dyeing temperature (130°C for Polyester, 100-110°C for Nylon, 85-90°C for Acetate) at a rate of 1-2°C per minute.

    • Hold at the target temperature for 45-60 minutes.

    • Cool the dye bath to 70°C.

  • After-treatment (Reduction Clearing for Polyester):

    • Rinse the dyed fabric.

    • Treat the fabric in a solution containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent at 70-80°C for 15-20 minutes. This step removes unfixed surface dye, improving wet fastness.

    • Rinse thoroughly with hot and cold water, then neutralize with acetic acid if necessary.

  • Drying: Dry the samples in an oven or air-dry.

Performance Evaluation
  • Color Yield (K/S Value): The color strength on the dyed fabric is measured using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of dye on the fiber.

  • Colorfastness Testing: Fastness properties are evaluated using standardized ISO or AATCC methods. Ratings are given on a scale of 1 (poor) to 5 (excellent) for color change and staining.

    • Washing Fastness: ISO 105-C06 or AATCC 61.

    • Light Fastness: ISO 105-B02 or AATCC 16.3 (using a Xenon arc lamp).

    • Rubbing (Crocking) Fastness: ISO 105-X12 or AATCC 8 (tested under both dry and wet conditions).

    • Sublimation (Dry Heat) Fastness: ISO 105-P01.

Performance Comparison Data

The following tables summarize the typical dyeing performance of this compound and its alternatives on polyester. Data for nylon and acetate is more limited in comparative studies; however, general performance characteristics are noted.

Table 1: Colorfastness Properties on Polyester Fabric

DyeLight FastnessWashing Fastness (Color Change)Washing Fastness (Staining)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Sublimation Fastness
This compound 6-74-54-54-54-54-5
Disperse Yellow 64 74-54-54-54-54-5
Disperse Yellow 211 6-74-54-54-54-54

Note: Fastness ratings are on a scale of 1-5, with 5 being the highest. Lightfastness is on a scale of 1-8.

General Performance on Other Fibers:

  • On Nylon: Disperse dyes, including these yellow variants, generally exhibit good leveling properties on nylon. However, their wet fastness (washing) is typically lower than on polyester.[5] The smaller molecular size of Disperse Yellow 211 might lead to faster dyeing but potentially lower fastness compared to the higher-energy this compound.

  • On Cellulose Acetate: this compound is reported to have good dyeing performance on both diacetate and triacetate fibers.[6][7] The dyeing process is conducted at lower temperatures than for polyester. The fastness properties are generally good but may be slightly lower than on polyester.

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation A Fabric Scouring (PET, Nylon, Acetate) C Exhaust Dyeing (High Temp.) A->C B Dye & Chemical Preparation B->C D Reduction Clearing (for PET) C->D E Rinsing & Drying C->E for Nylon/Acetate D->E F Color Yield (K/S) Measurement E->F G Colorfastness Testing (Wash, Light, Rub) E->G

Caption: Experimental workflow for dyeing and performance evaluation.

Disperse Dyeing Mechanism on Polyester

G cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber (Heated) A Dispersed Dye Particles B Single Dye Molecules A->B Dissolution C Fiber Surface B->C Adsorption on Fiber Surface D Amorphous Regions (Swollen) E Dye Molecules Trapped in Fiber D->E Fixation upon Cooling C->D Diffusion into Fiber

Caption: Simplified mechanism of disperse dyeing on polyester fiber.

Conclusion

This compound demonstrates excellent all-around performance on polyester, characterized by high lightfastness and very good wet and sublimation fastness, making it suitable for demanding applications such as automotive and sportswear textiles. Its high-energy nature ensures good stability during high-temperature dyeing and finishing processes.

For comparative purposes, Disperse Yellow 64 offers similarly high performance, particularly in lightfastness, and serves as a robust alternative. Disperse Yellow 211, a medium-energy dye, also provides good fastness properties and may offer advantages in dyeing kinetics at slightly lower temperatures.

The choice between these dyes will depend on the specific fiber, desired shade, required fastness properties, and processing conditions. While performance on polyester is well-documented and comparable, application on nylon and acetate may yield different fastness results, with wet fastness generally being a more critical consideration on these fibers. It is recommended to conduct specific lab trials to determine the optimal dye for a particular application.

References

Navigating the Spectrum of Cellular Stains: A Comparative Guide to Yellow Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to illuminate specific cellular structures and processes, the choice of a biological stain is paramount. While the industrial dye Disperse Yellow 114 is a prominent colorant in the textile industry, a comprehensive review of scientific literature reveals no established application as a biological stain. This guide, therefore, pivots to provide a comparative analysis of established yellow fluorescent stains, offering a vital resource for selecting the appropriate tool for your research needs.

This publication details the cross-reactivity and specificity of three widely used yellow fluorescent stains: Acridine Orange, Auramine O, and Thioflavin S. We present a comparative overview of their performance, supported by experimental data and detailed protocols to aid in their effective application.

Comparative Performance of Yellow Fluorescent Stains

The selection of an appropriate yellow fluorescent stain is dictated by the specific target molecule or organelle, the sample type, and the desired experimental outcome. The following table summarizes the key quantitative and qualitative characteristics of Acridine Orange, Auramine O, and Thioflavin S to facilitate an informed decision.

FeatureAcridine OrangeAuramine OThioflavin S
Primary Target Nucleic Acids (DNA and RNA)[1]Mycolic Acids in the cell wall of acid-fast bacteria[2][3][4]β-sheet structures in amyloid fibrils[5]
Mechanism of Action Intercalates with double-stranded DNA; electrostatic interactions with single-stranded nucleic acids[1]Binds to mycolic acid[2][3]Binds to the β-pleated sheet conformation of amyloid aggregates[5]
Excitation Maxima ~502 nm (bound to dsDNA); ~460 nm (bound to ssDNA/RNA)[1][6]~432 nm[7][8]~391 nm[9][10]
Emission Maxima ~525 nm (green, bound to dsDNA); ~650 nm (red/orange, bound to ssDNA/RNA)[1][6]~499 nm[7][8]~428 nm[9][11]
Quantum Yield (Φf) ~0.2 (in basic ethanol)[12]; highly solvent/environment dependent0.0016 in methanol (B129727) to 0.03 in glycerol[7]; highly dependent on solvent viscosity[13]Not readily available; increases upon binding to amyloid fibrils[14]
Primary Applications Cell viability and apoptosis assays, cell cycle analysis, visualization of acidic organelles (lysosomes)[1][15][16]Detection of Mycobacterium tuberculosis and other acid-fast bacilli[2][3][17]Identification of amyloid plaques in neurodegenerative diseases (e.g., Alzheimer's disease)[5][18]
Specificity & Cross-Reactivity Stains all nucleic acids; can accumulate in acidic compartments leading to red fluorescence[1][15].Highly specific for acid-fast bacteria. May show weak fluorescence with other organisms like Nocardia and some parasites[2][3].Binds to amyloid structures regardless of the constituent protein (e.g., Aβ, tau)[11]. High dye concentrations can lead to non-specific background staining[19].

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. Below are representative protocols for the application of Acridine Orange, Auramine O, and Thioflavin S.

Protocol 1: Acridine Orange/Propidium Iodide (AO/PI) Staining for Cell Viability Assessment

This protocol enables the differentiation of live, apoptotic, and necrotic cells.

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • Acridine Orange/Propidium Iodide (AO/PI) staining solution

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest cells and resuspend them in PBS.

  • Mix the cell suspension with the AO/PI staining solution (typically a 1:1 ratio of cell suspension to staining solution). No incubation time is required.[20]

  • Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.

  • Immediately observe under a fluorescence microscope.

    • Live cells: Green nucleus and cytoplasm.

    • Early apoptotic cells: Condensed or fragmented green nucleus.

    • Late apoptotic/necrotic cells: Orange to red nucleus.[1]

Protocol 2: Auramine O Staining for Acid-Fast Bacilli

This protocol is a standard method for the detection of Mycobacterium species.

Materials:

  • Fixed smear of clinical specimen or bacterial culture

  • Auramine O stain solution

  • 0.5% Acid-alcohol (decolorizer)

  • Potassium permanganate (B83412) solution (counterstain)

  • Distilled water

  • Fluorescence microscope

Procedure:

  • Prepare and heat-fix the specimen smear on a clean microscope slide.[2]

  • Flood the slide with Auramine O stain and incubate for 15 minutes.[2][3]

  • Rinse the slide thoroughly with distilled water.

  • Decolorize with 0.5% acid-alcohol for 2 minutes.[3]

  • Rinse again with distilled water.

  • Flood the slide with potassium permanganate counterstain for 2 minutes. This helps to quench background fluorescence.[2][17]

  • Rinse with distilled water and allow to air dry.

  • Examine under a fluorescence microscope. Acid-fast bacilli will appear as bright yellow, luminous rods against a dark background.[2]

Protocol 3: Thioflavin S Staining of Brain Tissue Sections

This protocol is used to identify amyloid plaques in paraffin-embedded brain tissue.

Materials:

  • Deparaffinized and rehydrated brain tissue sections on slides

  • 1% aqueous Thioflavin S solution (filtered before use)

  • 80% ethanol (B145695)

  • 95% ethanol

  • Distilled water

  • Aqueous mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.[21]

  • Incubate the slides in filtered 1% aqueous Thioflavin S solution for 8 minutes at room temperature, protected from light.[21]

  • Differentiate the staining by washing the slides twice in 80% ethanol for 3 minutes each.[21]

  • Wash for 3 minutes in 95% ethanol.[21]

  • Rinse with three changes of distilled water.[21]

  • Coverslip using an aqueous mounting medium.

  • Analyze under a fluorescence microscope. Amyloid plaques will fluoresce a bright green-yellow.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in a general fluorescence staining workflow and the decision-making process for selecting a suitable yellow fluorescent stain.

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis start Start with Sample (Cells, Tissue, etc.) fixation Fixation (e.g., Formaldehyde) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_stain Incubation with Primary Fluorescent Stain blocking->primary_stain washing Washing Steps (e.g., PBS) primary_stain->washing mounting Mounting on Slide washing->mounting imaging Fluorescence Microscopy mounting->imaging data_analysis Image and Data Analysis imaging->data_analysis

Caption: General workflow for fluorescence staining of biological samples.

G cluster_targets Potential Targets cluster_stains Recommended Stains start Identify Target for Staining nucleic_acids Nucleic Acids (DNA/RNA) start->nucleic_acids acid_fast_bacteria Acid-Fast Bacteria start->acid_fast_bacteria amyloid_plaques Amyloid Plaques start->amyloid_plaques acridine_orange Acridine Orange nucleic_acids->acridine_orange auramine_o Auramine O acid_fast_bacteria->auramine_o thioflavin_s Thioflavin S amyloid_plaques->thioflavin_s

Caption: Decision tree for selecting a yellow fluorescent stain based on the target.

References

A Comparative Guide to the Fluorescence Intensity of Disperse Yellow 114 and BODIPY Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of the fluorescence properties of Disperse Yellow 114 and the BODIPY class of dyes. The information presented herein is intended to assist researchers in selecting the appropriate fluorescent probes for their specific applications, with a focus on fluorescence intensity and related photophysical parameters.

Executive Summary

BODIPY dyes are renowned for their exceptional fluorescence characteristics, including high quantum yields and large extinction coefficients, making them ideal candidates for a wide range of fluorescence-based assays and imaging applications. In contrast, this compound, a pyridone azo dye, is primarily utilized as a colorant for textiles. While it possesses chromophoric properties, its fluorescence intensity is significantly lower than that of BODIPY dyes, a characteristic common to many azo dyes due to efficient non-radiative decay pathways. This guide presents available quantitative data for BODIPY dyes and offers a qualitative assessment of this compound's fluorescence potential based on its chemical class.

Quantitative Comparison of Photophysical Properties

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
BODIPY FL 503512> 80,000[1][2]~0.9 - 1.0[1][3]
BODIPY R6G 528547Not specifiedHigh
BODIPY TMR-X 543569Not specifiedHigh
BODIPY TR-X 59261868,000[4]High
BODIPY 493/503 49350385,000[5]High
BODIPY 630/650 625640High[6]High[6]
This compound Not reportedNot reportedHigh (as a dye)Very low (inferred)

Note on this compound: Azo dyes, such as this compound, are known to undergo rapid non-radiative decay from the excited state, which often results in very low to negligible fluorescence. While they absorb light strongly, this energy is primarily dissipated as heat rather than emitted as light.

Experimental Protocols

To quantitatively compare the fluorescence intensity of different dyes, a standardized experimental protocol is essential. Below is a detailed methodology for such a comparison.

Measurement of Fluorescence Intensity

Objective: To determine and compare the relative fluorescence intensity of two or more dye samples under identical conditions.

Materials:

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, DMSO, or a buffer solution appropriate for the dyes)

  • Dye samples (this compound and a representative BODIPY dye)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of each dye and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions for each dye with concentrations that result in an absorbance between 0.01 and 0.1 at the excitation wavelength. This is to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each working solution at the intended excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dye being measured.

    • Record the fluorescence emission spectrum for each working solution. Ensure that the excitation and emission slit widths are kept constant for all measurements.

    • Measure the fluorescence intensity of a solvent blank for background correction.

  • Data Analysis:

    • Subtract the background fluorescence of the solvent from each dye's emission spectrum.

    • Integrate the area under the corrected emission spectrum to obtain the total fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for each dye. The slope of this plot is proportional to the fluorescence quantum yield.

    • The relative fluorescence intensity can be compared by normalizing the integrated fluorescence intensity to the absorbance at the excitation wavelength.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Fluorescence Comparison

The following diagram illustrates the key steps involved in the experimental comparison of fluorescence intensity between two dyes.

G Experimental Workflow for Fluorescence Intensity Comparison prep_stock Prepare Stock Solutions (1 mM in appropriate solvent) prep_working Prepare Working Solutions (Absorbance 0.01-0.1) prep_stock->prep_working measure_abs Measure Absorbance (at Excitation Wavelength) prep_working->measure_abs measure_fluor Measure Fluorescence Emission (at Excitation Wavelength) prep_working->measure_fluor analyze_data Analyze Data (Background subtraction, Integration) measure_abs->analyze_data measure_fluor->analyze_data compare_intensity Compare Fluorescence Intensity analyze_data->compare_intensity

Caption: A flowchart of the experimental procedure for comparing dye fluorescence.

Logical Relationship of Dye Comparison

This diagram outlines the logical framework for comparing the suitability of this compound and BODIPY dyes for fluorescence applications.

G Logical Framework for Dye Selection application Application Requirement high_fluor High Fluorescence Intensity Needed? application->high_fluor bodipy Select BODIPY Dye high_fluor->bodipy Yes disperse_yellow Consider this compound (for coloration) high_fluor->disperse_yellow No

Caption: Decision tree for selecting between BODIPY and this compound.

Conclusion

The quantitative data and established experimental protocols clearly demonstrate that BODIPY dyes are superior choices for applications requiring high fluorescence intensity. Their high quantum yields and extinction coefficients translate to bright, stable signals ideal for sensitive detection and imaging. This compound, while an effective colorant for textiles, is not a suitable candidate for fluorescence-based applications due to the inherent fluorescence quenching properties of its azo dye structure. Researchers and drug development professionals should select BODIPY dyes when fluorescence is the primary readout, and consider dyes like this compound for applications where coloration, rather than fluorescence, is the desired outcome.

References

Assessing the Genotoxicity of Disperse Dyes in Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of disperse dyes in mammalian cells. Due to the limited publicly available data specifically for Disperse Yellow 114, this document focuses on the genotoxic potential of structurally related and commonly used disperse dyes, such as Disperse Yellow 7 and Disperse Yellow 3. The methodologies and potential cellular effects described herein provide a framework for evaluating the genotoxicity of disperse dyes, including this compound.

Comparative Genotoxicity of Disperse Dyes

The genotoxicity of many azo dyes, a class that includes numerous disperse dyes, is often linked to their metabolic reduction into potentially carcinogenic aromatic amines.[1][2] This process can occur through the action of liver enzymes or intestinal microflora following oral exposure.[3]

Table 1: Summary of Genotoxicity Data for Selected Disperse Dyes

DyeChemical ClassMammalian Cell Test SystemGenotoxic EndpointResultReference
Disperse Yellow 7 MonoazoNot SpecifiedGenotoxicityConsidered genotoxic, primarily due to its metabolites.[4][4]
Not SpecifiedCarcinogenicityPotential carcinogenicity attributed to metabolic conversion to known carcinogens like p-phenylenediamine (B122844) (p-PDA), 4-aminoazobenzene (B166484) (4-AAB), and 4-aminobiphenyl (B23562) (4-ABP).[2][4][2][4]
Disperse Yellow 3 Not SpecifiedChinese Hamster Ovary (CHO) CellsSister Chromatid ExchangeInduced[5]
Chinese Hamster Ovary (CHO) CellsChromosomal AberrationsNot Induced[5]
Mouse Lymphoma L5178Y CellsGene MutationMutagenic[5]
Disperse Red 1 AzoHuman Hepatoma (HepG2) Cells & LymphocytesMicronuclei FormationIncreased frequency[6]
Mouse Germ CellsCytotoxicity & GenotoxicityInduced[6]
Disperse Orange 1 AzoHepG2 CellsCytotoxicity (Apoptosis)Induced[7]
Disperse Blue 1 AnthraquinoneMouse Keratinocytes (MPEK-BL6) & Porcine Epithelial Cells (IPEC-J2)Impaired Cell Viability & Mitochondrial FunctionImpaired[8]
Disperse Blue 124 Not SpecifiedMouse Keratinocytes (MPEK-BL6) & Porcine Epithelial Cells (IPEC-J2)Impaired Cell Viability & Mitochondrial FunctionImpaired[8]
Disperse Brown 1 AzoMouse Keratinocytes (MPEK-BL6) & Porcine Epithelial Cells (IPEC-J2)Impaired Cell Viability & Mitochondrial FunctionImpaired[8]

Experimental Protocols for Genotoxicity Assessment

A battery of in vitro tests is recommended to screen for the genotoxic potential of chemical substances, including disperse dyes.[9] These assays are designed to detect different genotoxic endpoints, such as gene mutations and chromosomal damage.

In Vitro Mammalian Cell Gene Mutation Test (OECD TG 476)

This test is used to detect gene mutations induced by chemical substances in cultured mammalian cells.[10] Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.[11]

Methodology:

  • Cell Culture: Mammalian cells, such as CHO cells, are cultured.

  • Exposure: The cells are exposed to a minimum of three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).

  • Mutation Expression: Following exposure, cells are washed and cultured for a period to allow for the expression of any induced mutations.

  • Selection: Cells are then cultured in a selective medium that allows only mutant cells to survive and form colonies.

  • Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated and compared to negative controls.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[10]

Methodology:

  • Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or CHO cells, are cultured.

  • Exposure: The cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations.

In Vitro Micronucleus Test (OECD TG 487)

The in vitro micronucleus test is a widely used method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects of chemicals.[10]

Methodology:

  • Cell Culture and Exposure: Similar to the other assays, cultured mammalian cells are exposed to the test substance.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are easier to score.

  • Harvesting and Staining: Cells are harvested and stained with a DNA-specific stain.

  • Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Genotoxicity Testing

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Mammalian Cell Culture (e.g., CHO, L5178Y) Treatment 4. Expose Cells to Dye (with and without S9) Cell_Culture->Treatment Test_Substance 2. Prepare Test Substance (Disperse Dye) Test_Substance->Treatment Metabolic_Activation 3. Prepare S9 Mix (for metabolic activation) Metabolic_Activation->Treatment Gene_Mutation Gene Mutation Assay (OECD 476) Treatment->Gene_Mutation Chromosomal_Aberration Chromosomal Aberration Assay (OECD 473) Treatment->Chromosomal_Aberration Micronucleus Micronucleus Test (OECD 487) Treatment->Micronucleus Data_Collection 5. Data Collection (e.g., colony counting, microscopy) Gene_Mutation->Data_Collection Chromosomal_Aberration->Data_Collection Micronucleus->Data_Collection Statistical_Analysis 6. Statistical Analysis Data_Collection->Statistical_Analysis Conclusion 7. Conclusion on Genotoxicity Statistical_Analysis->Conclusion

Caption: General workflow for assessing the genotoxicity of a test substance in mammalian cells.

p53 Signaling Pathway in Response to DNA Damage

Genotoxic agents, including metabolites of some azo dyes, can cause DNA damage, which in turn activates cellular stress response pathways like the p53 signaling pathway.[1]

p53_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Genotoxic_Agent Genotoxic Agent (e.g., Aromatic Amine Metabolite) DNA_Damage DNA Damage Genotoxic_Agent->DNA_Damage ATM_ATR Activation of Sensor Proteins (ATM/ATR) DNA_Damage->ATM_ATR p53_Activation p53 Activation (Phosphorylation) ATM_ATR->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_Activation->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) p53_Activation->Apoptosis

Caption: Simplified p53 signaling pathway activated in response to DNA damage.

References

Evaluating Disperse Yellow 114 for High-Content Screening: A Guide to Suitable Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into high-content screening (HCS) assays, the selection of appropriate fluorescent probes is a critical determinant of experimental success. This guide addresses the suitability of Disperse Yellow 114 for such applications and provides a comparative analysis of established alternative dyes. The evidence overwhelmingly indicates that this compound, an industrial colorant, is not a viable tool for biological imaging and screening, lacking the requisite fluorescent properties and biocompatibility. This document will elucidate the reasons for its unsuitability and direct researchers toward validated fluorophores that ensure data integrity and reproducibility in HCS.

This compound: An Unsuitable Candidate for High-Content Screening

This compound is a monoazo dye primarily manufactured for coloring synthetic textiles and plastics, such as polyester (B1180765) fibers.[1][2][3][4] A thorough review of scientific literature and technical documentation reveals a complete absence of data supporting its use in any biological application, including fluorescence microscopy and high-content screening. Key performance indicators crucial for HCS, such as fluorescence excitation and emission spectra, quantum yield, photostability, and cytotoxicity in relevant cell lines, are not documented for this compound. Furthermore, its chemical structure is not designed for biocompatibility, and its metabolic byproducts may pose toxicological risks.[5] Consequently, the use of this compound in HCS assays is not recommended due to the high probability of unreliable results and potential for cellular toxicity.

A Comparative Guide to Validated Yellow Fluorescent Dyes for HCS

In contrast to this compound, several fluorescent dyes are specifically designed and validated for biological imaging and high-content screening. These dyes offer bright, stable signals and have well-characterized performance metrics. Below is a comparison of three such alternatives that emit in the yellow spectrum.

Performance Comparison of Alternative Dyes
FeatureFITC (Fluorescein Isothiocyanate)TRITC (Tetramethylrhodamine Isothiocyanate)Alexa Fluor 555
Excitation Max (nm) ~495~557~555
Emission Max (nm) ~519~576~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~75,000~95,000~155,000
Quantum Yield ~0.92~0.28~0.10
Photostability LowModerateHigh
pH Sensitivity High (fluorescence decreases significantly below pH 7)LowLow
Common Applications in HCS Immunofluorescence, labeling of proteins and nucleic acidsImmunofluorescence, often used as a FRET partnerImmunofluorescence, labeling of proteins and nucleic acids, super-resolution microscopy
Cytotoxicity Considerations

While specific cytotoxicity can be cell-line and concentration-dependent, the alternative dyes listed above are generally used at concentrations that are not cytotoxic. It is, however, always recommended to perform a cytotoxicity assay as part of the experimental validation.

DyeTypical Working ConcentrationGeneral Cytotoxicity Profile
FITC 1-10 µg/mLLow at working concentrations
TRITC 1-10 µg/mLLow at working concentrations
Alexa Fluor 555 1-10 µg/mLVery low at working concentrations

Experimental Protocols

Below are generalized protocols for immunofluorescence staining using a fluorescently labeled secondary antibody, a common application in HCS.

Cell Preparation and Fixation
  • Cell Culture: Plate cells in a multi-well imaging plate at a density that will result in a sub-confluent monolayer at the time of staining.

  • Fixation: After the desired treatment, remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Immunofluorescence Staining
  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 555) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain such as Hoechst 33342 or DAPI for 10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Add imaging buffer to the wells and acquire images using a high-content imaging system with the appropriate filter sets for the chosen fluorophore.

Visualizing HCS Workflows and Dye Selection

To aid in the conceptual understanding of HCS and the rationale for dye selection, the following diagrams are provided.

HCS_Workflow cluster_preparation Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis cell_plating Cell Plating treatment Compound Treatment cell_plating->treatment staining Fluorescent Staining treatment->staining image_acquisition Automated Microscopy staining->image_acquisition image_processing Image Processing image_acquisition->image_processing feature_extraction Feature Extraction image_processing->feature_extraction hit_identification Hit Identification feature_extraction->hit_identification Dye_Selection cluster_performance Performance Metrics cluster_compatibility System Compatibility dye Fluorescent Dye Selection brightness Brightness (Quantum Yield & Molar Extinction) dye->brightness photostability Photostability dye->photostability specificity Specificity (Signal-to-Noise) dye->specificity instrumentation Instrument Compatibility (Excitation/Emission Filters) dye->instrumentation biocompatibility Biocompatibility (Low Cytotoxicity) dye->biocompatibility multiplexing Multiplexing Capability (Spectral Overlap) dye->multiplexing

References

Safety Operating Guide

Proper Disposal of Disperse Yellow 114: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of Disperse Yellow 114, an azo dye commonly used in various industrial and research applications.

This compound, a synthetic dye, requires careful handling and disposal due to its chemical properties and potential environmental impact. Adherence to proper procedures is critical to maintain a safe laboratory environment and comply with regulatory standards.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions for handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[1]

  • Skin Protection: Wear impervious clothing and handle with gloves.[1] Gloves must be inspected before use and removed using a proper technique to avoid skin contact.[1]

  • Respiratory Protection: In situations where dust is formed or when handling large quantities, a dust mask or a dual-cartridge respirator with acid gas cartridges should be worn to protect against inhalation of airborne particles and vapors.[1][2]

Engineering Controls:

  • Work in a well-ventilated area.[1][2] Appropriate exhaust ventilation should be used where dust is generated.[1]

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number61968-66-9
Molecular FormulaC20H16N4O4S
Molecular Weight424.43 g/mol
AppearanceOrange powder
Boiling Point573 °C at 760 mmHg
Flash Point300.4 °C
Density1.36 g/cm³

Source: Guidechem[1], LookChem[3]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This process is designed to minimize exposure and prevent environmental contamination.

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weighing paper, and other solid materials, in a designated, clearly labeled, and sealed hazardous waste container.[1][4][5] Avoid mixing with other waste streams to prevent unintended chemical reactions.

  • Liquid Waste (Solutions): this compound is not soluble in water.[6] If used in an organic solvent, collect the waste solution in a separate, compatible, and clearly labeled hazardous waste container.[5][7] The label should include the words "Hazardous Waste," the chemical name(s) of the contents (including the solvent), and the associated hazards (e.g., flammable, toxic).[5] Do not dispose of aqueous solutions containing this dye down the drain.[8]

  • Contaminated Labware: Triple rinse any contaminated glassware or equipment with a suitable solvent (e.g., acetone, ethanol).[6][7] The first two rinsates should be collected as hazardous waste.[7] After triple rinsing, the labware can be washed normally.

2. Waste Storage:

  • Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA must be in a cool, dry, and well-ventilated location, away from incompatible materials.[1][6]

  • Ensure containers are inspected weekly for any signs of leakage.[5]

3. Waste Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9][10]

  • Properly complete all required waste disposal forms, accurately identifying the contents of the waste containers.[7]

4. Accidental Spill Cleanup:

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it into a designated hazardous waste container.[1]

  • For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and then collect the absorbed material into a hazardous waste container.

  • Do not allow the spilled material to enter drains or waterways.[1]

The logical workflow for the disposal of this compound is illustrated in the diagram below.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste Collection (Contaminated solids, excess dye) waste_type->solid_waste Solid liquid_waste Liquid Waste Collection (Contaminated solvents) waste_type->liquid_waste Liquid containerize_solid Place in Labeled, Sealed Hazardous Waste Container for Solids solid_waste->containerize_solid containerize_liquid Place in Labeled, Sealed Hazardous Waste Container for Liquids liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area (SAA) containerize_solid->storage containerize_liquid->storage disposal Arrange for Pickup by Environmental Health & Safety (EH&S) storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal steps provided are based on established laboratory safety and hazardous waste management principles.

Disclaimer: This information is intended as a guide and should be supplemented with your institution's specific hazardous waste disposal policies and procedures. Always consult the Safety Data Sheet (SDS) for this compound and your local regulations before handling and disposal.

References

Essential Safety and Logistical Information for Handling Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Disperse Yellow 114 (CAS No. 61968-66-9), a monoazo dye. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety practices.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. It is crucial to use this equipment in strict accordance with laboratory safety standards.

Body Part Required PPE Specifications
Eyes/Face Safety Glasses with Side-ShieldsMust conform to EN166 (EU) or NIOSH (US) approved standards.
Skin Impervious ClothingLaboratory coat or other protective clothing to prevent skin contact.
Chemical-Resistant GlovesNitrile, neoprene, or other gloves made of impervious materials should be used. Always inspect gloves for integrity before use.
Respiratory RespiratorAn approved respirator may be necessary, especially in situations where dust formation is likely or ventilation is inadequate. Use a respirator if exposure limits are exceeded or irritation is experienced.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.

Handling:

  • Ventilation: Always work in a well-ventilated area. Use of a chemical fume hood is strongly recommended to control airborne levels and prevent inhalation of dust.[1]

  • Avoid Dust Formation: Take measures to minimize the generation and accumulation of dust.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[2] Contaminated work clothing should not be taken home.[2]

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing and reducing agents.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: If the chemical splashes into the eyes, rinse thoroughly with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

  • Containment: For spills, immediately take steps to contain and prevent further leakage if it is safe to do so.[4] Cover drains to prevent entry into the sewer system.[1]

  • Cleanup: Use personal protective equipment.[1] For dry spills, carefully sweep or shovel the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontamination: After cleanup, decontaminate the area with a suitable cleaning agent.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Use designated, labeled, and closed containers for chemical waste.[4]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable before disposal in a sanitary landfill.[1]

Visualizing the Safe Handling Workflow

To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram has been created using the DOT language.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Risks & Review SDS B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area / Fume Hood B->C D Weigh and Handle with Care to Avoid Dust C->D E Decontaminate Work Area D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Collect Waste in Labeled, Sealed Containers G->H I Dispose of as Hazardous Waste per Regulations H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.